3-(p-Tolyl)propionic acid
Description
Properties
IUPAC Name |
3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYGRLNSOKABMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164562 | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505-50-6 | |
| Record name | 3-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1505-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-tolyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(P-TOLYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG327JNM0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(p-Tolyl)propionic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
3-(p-Tolyl)propionic acid, systematically known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative that serves as a crucial intermediate and structural motif in organic synthesis and medicinal chemistry. Its architecture, featuring a propanoic acid chain attached to a para-substituted toluene ring, makes it a valuable precursor for more complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, validated protocols for its synthesis and characterization, and insights into its applications for researchers, scientists, and professionals in drug development. While structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary role is that of a versatile building block rather than a direct pharmaceutical agent itself.
Physicochemical and Spectroscopic Profile
The identity and purity of this compound are unequivocally established through a combination of its physical constants and distinct spectroscopic signatures.
Core Chemical Properties
A summary of the fundamental properties of this compound is presented below. These values are critical for its handling, reaction setup, and analytical identification.
| Property | Value | Source(s) |
| IUPAC Name | 3-(4-methylphenyl)propanoic acid | --INVALID-LINK-- |
| CAS Number | 1505-50-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK-- |
| Melting Point | 115-118 °C (lit.) | --INVALID-LINK-- |
| pKa | 4.684 (at 25 °C) | --INVALID-LINK-- |
| Solubility | Soluble in methanol, acetone. Limited solubility in water. | --INVALID-LINK-- |
Note: Quantitative solubility data in g/100mL is not consistently reported in standard chemical databases. Experimental determination is recommended for specific applications.
Figure 1: Chemical Structure of this compound.
Spectroscopic Characterization: A Self-Validating System
The combination of NMR, IR, and Mass Spectrometry provides a robust analytical toolkit to confirm the structure and purity of synthesized this compound. The expected data serve as a benchmark for experimental validation.
¹H NMR (Proton NMR) Spectroscopy
-
Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
-
Expected Spectrum (400 MHz, CDCl₃):
-
~11-12 ppm (singlet, 1H): This very downfield, broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift can be variable and it readily exchanges with D₂O.
-
~7.1 ppm (d, J ≈ 8 Hz, 2H): These two protons are on the aromatic ring, ortho to the propyl chain (ArH ). They appear as a doublet due to coupling with the two meta protons.
-
~7.0 ppm (d, J ≈ 8 Hz, 2H): These two protons are on the aromatic ring, meta to the propyl chain (ArH ). They appear as a doublet due to coupling with the two ortho protons. The classic "A-A'B-B'" pattern for a para-substituted ring is clearly resolved.
-
~2.9 ppm (t, J ≈ 7.5 Hz, 2H): This triplet represents the two protons on the carbon adjacent to the aromatic ring (Ar-CH₂ -CH₂-). The triplet splitting is due to coupling with the two neighboring methylene protons.
-
~2.6 ppm (t, J ≈ 7.5 Hz, 2H): This triplet corresponds to the two protons on the carbon adjacent to the carbonyl group (-CH₂ -COOH). The triplet splitting arises from coupling with the adjacent methylene protons.
-
~2.3 ppm (singlet, 3H): This singlet is characteristic of the methyl group protons attached to the aromatic ring (Ar-CH₃ ).
-
¹³C NMR (Carbon NMR) Spectroscopy
-
Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
-
Expected Spectrum (101 MHz, CDCl₃):
-
~179 ppm: Carboxylic acid carbonyl carbon (C =O).
-
~138 ppm: Aromatic quaternary carbon attached to the propyl chain.
-
~136 ppm: Aromatic quaternary carbon attached to the methyl group.
-
~129 ppm: Aromatic CH carbons meta to the propyl chain.
-
~128 ppm: Aromatic CH carbons ortho to the propyl chain.
-
~36 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).
-
~30 ppm: Methylene carbon alpha to the aromatic ring (Ar-C H₂-).
-
~21 ppm: Methyl carbon on the aromatic ring (Ar-C H₃).
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Key Absorptions (KBr Pellet):
-
3300-2500 cm⁻¹ (very broad): This characteristic, broad absorption is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1]
-
~2950-2850 cm⁻¹ (medium, sharp): C-H stretching vibrations of the aliphatic methylene and methyl groups.
-
~1700 cm⁻¹ (strong, sharp): This intense absorption is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid.[1]
-
~1610, ~1515, ~1420 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.
-
~815 cm⁻¹ (strong): C-H out-of-plane bending ("wag") characteristic of a 1,4-disubstituted (para) aromatic ring.
-
Mass Spectrometry (MS)
-
Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern.
-
Expected Fragmentation:
-
m/z 164: The molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[2]
-
m/z 119: Loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage.
-
m/z 105: This prominent peak results from a McLafferty rearrangement, leading to the loss of propene and formation of the stable p-methylbenzyl cation, or from benzylic cleavage of the [M-COOH]⁺ fragment.[2]
-
m/z 91: Loss of a methyl group from the m/z 105 fragment, forming the tropylium cation.
-
Synthesis and Purification: A Validated Workflow
A reliable and common method for the laboratory-scale synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is advantageous as it avoids the rearrangements often associated with direct Friedel-Crafts alkylation.
Figure 2: Two-step synthesis workflow for this compound.
Protocol 1: Synthesis of this compound
Step A: Friedel-Crafts Acylation to yield 4-(4-methylphenyl)-4-oxobutanoic acid
-
Rationale: This electrophilic aromatic substitution uses a Lewis acid (AlCl₃) to generate an acylium ion from succinic anhydride, which then acylates the electron-rich toluene ring, primarily at the less sterically hindered para position.[3] Anhydrous conditions are critical as aluminum chloride reacts violently with water.
-
Methodology:
-
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., leading to a gas bubbler or a drying tube), and a powder addition funnel. Ensure all glassware is thoroughly dried.
-
Charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol) and dry nitrobenzene (60 mL) as the solvent.
-
In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in dry toluene (50 mL, 0.47 mol).
-
Slowly add the toluene/succinic anhydride solution to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.
-
After the addition is complete, heat the mixture to 60-70 °C and maintain for 2 hours with stirring.
-
Cool the reaction mixture in an ice bath and cautiously hydrolyze by slowly adding 100 mL of cold water, followed by 20 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. The product is in the aqueous layer as its carboxylate salt. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities.
-
The intermediate keto-acid can be precipitated from the aqueous layer by cooling and allowing it to crystallize, or carried forward directly.
-
Step B: Clemmensen Reduction to yield this compound
-
Rationale: The Clemmensen reduction specifically reduces the aryl ketone to a methylene group under strongly acidic conditions using a zinc-mercury amalgam, without affecting the carboxylic acid or the aromatic ring.[3][4][5] The amalgam increases the reactivity of the zinc.
-
Methodology:
-
Prepare Zinc Amalgam: In a fume hood, activate granulated zinc (30 g) by swirling it with a 5% aqueous mercuric chloride solution (30 mL) for 5 minutes. Decant the aqueous solution and wash the resulting amalgam with water (3 x 30 mL).
-
Transfer the moist zinc amalgam and the crude keto-acid from Step A into a 500 mL round-bottomed flask.
-
Add concentrated hydrochloric acid (75 mL), water (30 mL), and toluene (30 mL).
-
Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 4-6 hours. Periodically (e.g., every hour), add a small portion of concentrated HCl (5-10 mL) to maintain the acidic conditions.
-
After the reflux period, cool the mixture to room temperature. The product will be in the upper toluene layer.
-
Separate the layers using a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers (toluene and ether extracts), wash with water (50 mL), and then with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Protocol 2: Purification by Recrystallization
-
Rationale: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[6]
-
Methodology:
-
Select an appropriate solvent system. A mixture of ethanol and water is often effective for moderately polar compounds like this.
-
Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
While the solution is hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Validation: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value (115-118 °C) indicates high purity.
-
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound—a reactive carboxylic acid group and an aromatic ring—makes it a versatile synthetic intermediate.
Reactions of the Carboxylic Acid Group
The -COOH group can undergo a variety of classical transformations, including esterification, amide formation, and reduction.
Figure 3: Key reactions of the carboxylic acid functional group.
Protocol 3: Fischer Esterification
-
Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7] The reaction is an equilibrium process; using the alcohol as the solvent (in large excess) drives the equilibrium toward the product side.[7]
-
Methodology:
-
In a 100 mL round-bottomed flask, combine this compound (5.0 g, 30.4 mmol), absolute ethanol (50 mL), and 3-4 drops of concentrated sulfuric acid.
-
Add a few boiling chips and heat the mixture to reflux for 2-3 hours.
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (25 mL), 5% aqueous sodium bicarbonate (2 x 25 mL, caution: CO₂ evolution), and finally with brine (25 mL).
-
Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester, ethyl 3-(p-tolyl)propanoate, which can be further purified by distillation if necessary.
-
Applications in Research and Drug Development
Arylpropionic acids are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2] While this compound is not an active drug itself, its isomer, 2-(p-tolyl)propanoic acid, is a known impurity of Ibuprofen.[7]
The primary value of this compound lies in its role as a structural scaffold and synthetic intermediate. For example, the synthesis of the NSAID Loxoprofen starts from a related compound, 2-(4-bromomethylphenyl)propionic acid. Although not a direct precursor, this compound provides a readily accessible p-substituted phenylpropionic acid framework that is highly relevant for the synthesis of analog libraries in drug discovery campaigns. Its derivatives have been explored as antagonists for receptors such as the P2X7 receptor, which is implicated in inflammatory processes.
Safety and Handling
This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements:
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methylphenyl)propionic acid
Abstract
This comprehensive technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 3-(4-methylphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of protocols. Through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we will systematically piece together the molecular architecture of the target compound. This guide is grounded in authoritative references and includes detailed experimental protocols, data interpretation, and visual aids to ensure clarity and reproducibility.
Introduction: The Analytical Imperative
3-(4-Methylphenyl)propionic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, comprising a substituted aromatic ring and a carboxylic acid moiety, presents a classic yet informative challenge for structure elucidation.[2] An unambiguous determination of its chemical structure is paramount for ensuring the quality, efficacy, and safety of any downstream applications. This guide will demonstrate a logical and efficient workflow to achieve this, integrating data from multiple spectroscopic techniques to build a cohesive and irrefutable structural assignment.
Foundational Analysis: Unveiling Functional Groups with FTIR Spectroscopy
Our investigation commences with Fourier-Transform Infrared (FTIR) spectroscopy, a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[3] The presence of a carboxylic acid and a substituted aromatic ring will generate characteristic absorption bands in the infrared spectrum.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
-
Sample Grinding: Finely grind approximately 1-2 mg of solid 3-(4-methylphenyl)propionic acid using an agate mortar and pestle.[4]
-
Mixing with KBr: Combine the ground sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[4] Ensure a homogenous mixture by further gentle grinding.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental variations.[6]
Data Interpretation and Expected Absorptions
The resulting FTIR spectrum is a molecular fingerprint. For 3-(4-methylphenyl)propionic acid, we anticipate the following key absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300-2500 (broad) | O-H of Carboxylic Acid | Stretching |
| ~1700 | C=O of Carboxylic Acid | Stretching |
| ~3000-2850 | C-H of Alkyl Chain | Stretching |
| ~1600, ~1500 | C=C of Aromatic Ring | Stretching |
| ~800 | C-H of para-disubstituted | Out-of-plane bending |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong carbonyl absorption confirms its presence. The aromatic C=C stretches and the specific out-of-plane bending for a 1,4-disubstituted (para) ring provide initial evidence for the substitution pattern on the phenyl group.
Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] We will employ a suite of NMR experiments to assemble the complete picture of 3-(4-methylphenyl)propionic acid.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[8]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard.[9]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.[8] Any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4 cm.[10]
-
Degassing (Optional): For high-resolution experiments or oxygen-sensitive samples, degassing can be performed using the freeze-pump-thaw technique.[10]
One-Dimensional NMR: ¹H and ¹³C Spectra
The initial 1D NMR experiments provide a census of the proton and carbon environments within the molecule.
-
¹H NMR: This spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), the integration (the relative number of protons in each environment), and the splitting pattern (or multiplicity), which arises from spin-spin coupling with neighboring protons.
-
¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts provide information about the type of carbon (e.g., carbonyl, aromatic, alkyl).
Table 1: Predicted ¹H and ¹³C NMR Data for 3-(4-Methylphenyl)propionic acid
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl H | ~11-12 | Singlet (broad) | 1H | ~179 |
| Aromatic H | ~7.1 | Doublet | 2H | ~138 (quat) |
| Aromatic H | ~7.0 | Doublet | 2H | ~136 (quat) |
| Aromatic CH | ~7.1 | Doublet | 2H | ~129 |
| Aromatic CH | ~7.0 | Doublet | 2H | ~128 |
| Methylene H (α) | ~2.6 | Triplet | 2H | ~35 |
| Methylene H (β) | ~2.9 | Triplet | 2H | ~30 |
| Methyl H | ~2.3 | Singlet | 3H | ~21 |
Two-Dimensional NMR: Establishing Connectivity
2D NMR experiments are crucial for unambiguously connecting the atoms whose signals were observed in the 1D spectra.[11]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] Cross-peaks in the COSY spectrum will connect the signals of adjacent protons. For 3-(4-methylphenyl)propionic acid, a key correlation will be observed between the two methylene groups of the propionic acid chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[13] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[14] HMBC is instrumental in piecing together the molecular fragments. For instance, it will show correlations from the benzylic methylene protons to the aromatic carbons, and from the methylene protons of the propionic acid chain to the carboxyl carbon.
Visualizing NMR Correlations
The following diagram illustrates the key expected HMBC correlations that would confirm the structure of 3-(4-methylphenyl)propionic acid.
Caption: Key HMBC correlations for structural confirmation.
Confirmation of Molecular Weight and Fragmentation: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide the final piece of the puzzle, we turn to Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any potential impurities and provides its molecular weight and a characteristic fragmentation pattern.
Experimental Protocol: GC-MS Analysis
For carboxylic acids, derivatization is often employed to improve volatility and chromatographic behavior.[15]
-
Derivatization (Silylation): In a small vial, dissolve a small amount (1-2 mg) of the sample in a suitable solvent like dimethylformamide (DMF). Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] Heat the mixture gently if required to ensure complete reaction.
-
GC Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-FFAP column, which is suitable for acidic compounds).[16]
-
MS Detection: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass-to-charge ratios of the resulting ions are detected.
Data Interpretation
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the trimethylsilyl (TMS) ester of 3-(4-methylphenyl)propionic acid. This will confirm the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern provides further structural information. We would expect to see characteristic fragments resulting from the loss of the silyl group, the carboxyl group, and cleavage of the propionic acid chain. A prominent fragment would likely be the tropylium ion resulting from benzylic cleavage, a common fragmentation pathway for alkylbenzenes.
Caption: Predicted major fragmentation pathways in GC-MS.
Conclusion: A Unified Structural Assignment
By systematically applying FTIR, a suite of 1D and 2D NMR techniques, and GC-MS, we have constructed a complete and self-validating structural elucidation of 3-(4-methylphenyl)propionic acid. The FTIR confirmed the presence of the carboxylic acid and a para-substituted aromatic ring. The comprehensive NMR data provided the precise carbon-hydrogen framework and connectivity, with COSY, HSQC, and HMBC experiments leaving no ambiguity. Finally, GC-MS confirmed the molecular weight and provided a fragmentation pattern consistent with the proposed structure. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for its use in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. rtilab.com [rtilab.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. jascoinc.com [jascoinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-(p-Tolyl)propionic acid
Introduction
3-(p-Tolyl)propionic acid, also known as 4-methylbenzenepropanoic acid, is a carboxylic acid derivative of toluene with significant applications in chemical synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules. Its structural integrity and purity are paramount for these applications, necessitating a comprehensive characterization using a suite of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering researchers, scientists, and drug development professionals a definitive resource for its identification and characterization.
This document will delve into the theoretical underpinnings of each spectroscopic method as it applies to the unique structural features of this compound. We will present and interpret the spectral data, providing clear assignments of signals to the corresponding atomic and molecular features. Furthermore, detailed, field-proven experimental protocols are provided to ensure the reproducibility of these results.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound is foundational to understanding its spectroscopic signatures. The molecule consists of a p-substituted benzene ring, a propyl chain, and a carboxylic acid functional group. The interplay of these components gives rise to a unique set of signals in each spectroscopic analysis.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, the methyl protons, and the acidic proton of the carboxylic acid.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| 7.10 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) |
| 7.05 | Doublet | 2H | Ar-H (ortho to -CH₃) |
| 2.90 | Triplet | 2H | -CH₂-Ar |
| 2.65 | Triplet | 2H | -CH₂-COOH |
| 2.30 | Singlet | 3H | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides a clear confirmation of its structure. The downfield signal at approximately 12.0 ppm is characteristic of a carboxylic acid proton and appears as a broad singlet due to hydrogen bonding and chemical exchange.
The aromatic region displays two doublets around 7.10 and 7.05 ppm, integrating to two protons each. This pattern is indicative of a para-substituted benzene ring. The protons on the carbons ortho to the electron-donating methyl group are expected to be slightly more shielded (upfield) than the protons ortho to the electron-withdrawing propionic acid group.
The two triplets at approximately 2.90 and 2.65 ppm correspond to the two methylene (-CH₂-) groups of the propyl chain. The triplet at 2.90 ppm is assigned to the methylene group attached to the aromatic ring, which is slightly deshielded by the ring current. The triplet at 2.65 ppm corresponds to the methylene group adjacent to the carbonyl group, which is deshielded by the electronegative oxygen atoms. The triplet multiplicity arises from the coupling with the adjacent methylene group.
Finally, the singlet at approximately 2.30 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring.
Caption: Correlation of ¹H NMR signals to the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~179.0 | C=O (Carboxylic Acid) |
| ~138.0 | Quaternary Ar-C (-CH₂CH₂COOH) |
| ~135.5 | Quaternary Ar-C (-CH₃) |
| ~129.0 | Ar-CH (ortho to -CH₃) |
| ~128.5 | Ar-CH (ortho to -CH₂CH₂COOH) |
| ~35.5 | -CH₂-COOH |
| ~30.0 | -CH₂-Ar |
| ~20.5 | -CH₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum further corroborates the structure of this compound. The most downfield signal, around 179.0 ppm, is characteristic of a carbonyl carbon in a carboxylic acid.
The aromatic region shows four signals, confirming the para-substitution pattern which results in four unique carbon environments in the ring. The two quaternary carbon signals appear at approximately 138.0 ppm and 135.5 ppm. The signal at ~138.0 ppm is assigned to the carbon bearing the propionic acid side chain, while the signal at ~135.5 ppm is assigned to the carbon bearing the methyl group. The two signals for the protonated aromatic carbons appear at approximately 129.0 ppm and 128.5 ppm.
The aliphatic region contains three signals. The signal at ~35.5 ppm is assigned to the methylene carbon adjacent to the carbonyl group, which is deshielded by the electronegative oxygens. The signal at ~30.0 ppm corresponds to the methylene carbon attached to the aromatic ring. The upfield signal at approximately 20.5 ppm is characteristic of the methyl carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3050-3000 | Medium | C-H stretch (Aromatic) |
| 2960-2850 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1610, 1515 | Medium | C=C stretch (Aromatic ring) |
| 1420 | Medium | O-H bend (Carboxylic acid) |
| 1220 | Strong | C-O stretch (Carboxylic acid) |
| 815 | Strong | C-H bend (p-disubstituted aromatic) |
Interpretation of the IR Spectrum
The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is a very broad and strong absorption in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
The strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of both the broad O-H and the strong C=O bands is a definitive indication of a carboxylic acid functional group.
The absorptions in the 3050-3000 cm⁻¹ and 2960-2850 cm⁻¹ regions are attributed to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively. The medium intensity peaks at 1610 and 1515 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.
The strong band at approximately 815 cm⁻¹ is a key diagnostic feature for para-disubstitution on a benzene ring, arising from the out-of-plane C-H bending vibration. The strong absorption around 1220 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing small organic molecules, which often leads to fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecular structure.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 40 | [M]⁺ (Molecular Ion) |
| 119 | 20 | [M - COOH]⁺ |
| 105 | 100 | [CH₃C₆H₄CH₂]⁺ (Tolyl cation) |
| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |
| 45 | 25 | [COOH]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 164, which corresponds to its molecular weight. The base peak, with the highest relative intensity, is observed at m/z 105. This prominent peak is attributed to the formation of the stable tolyl cation ([CH₃C₆H₄CH₂]⁺) resulting from the cleavage of the bond between the α and β carbons of the propyl chain.
Another significant fragment is observed at m/z 119, which corresponds to the loss of the carboxyl group ([M - COOH]⁺). The peak at m/z 91 is characteristic of a tolyl group and is attributed to the formation of the tropylium ion, a common rearrangement product in the fragmentation of alkylbenzenes. The presence of a peak at m/z 45 is indicative of the carboxyl fragment [COOH]⁺.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following protocols describe the standard procedures for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any adsorbed water.[3] Store the dried KBr in a desiccator.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[4]
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer a portion of the mixture into a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[3]
-
-
Instrumental Analysis:
-
Acquire a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. For direct insertion, a small amount of the solution is placed on the probe tip, and the solvent is allowed to evaporate.
-
-
Instrumental Analysis:
-
The sample is vaporized in the ion source of the mass spectrometer.[5]
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and reliable dataset for its unambiguous identification and characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum verifies the presence of the key functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that further supports the proposed structure. The detailed experimental protocols included ensure that these results can be consistently reproduced, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
3-(p-Tolyl)propionic acid NMR and IR spectra
An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-(p-Tolyl)propionic Acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output. We will explore the foundational principles behind the observed spectra and detail field-proven protocols for data acquisition, ensuring a self-validating approach to structural confirmation.
Introduction: The Molecular Blueprint
This compound (also known as 4-methylhydrocinnamic acid) is a carboxylic acid derivative of toluene.[1] Its structural elucidation serves as an excellent model for understanding the application of fundamental spectroscopic techniques. The molecule's architecture, featuring an aromatic ring, a short alkyl chain, and a carboxylic acid functional group, provides a rich landscape of distinct chemical environments that are readily distinguishable by NMR and IR spectroscopy. This guide will dissect these features to provide an authoritative interpretation of its spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectral signals, the molecular structure of this compound is presented below with a standardized numbering system. This system will be referenced throughout the NMR analysis sections.
Caption: Numbered structure of this compound.
¹H NMR Spectroscopy: Proton Environments
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons.
Expertise & Causality: Interpreting the ¹H Spectrum
The structure of this compound gives rise to five distinct proton signals:
-
Carboxylic Acid Proton (-COOH): This proton is attached to a highly electronegative oxygen atom and is adjacent to a carbonyl group, resulting in significant deshielding. It appears as a broad singlet far downfield, typically between 10.0-12.0 ppm.[2][3] Its broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3]
-
Aromatic Protons (C₂-H, C₃-H, C₅-H, C₆-H): Due to the para-substitution, the four aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (C₃-H, C₅-H) are slightly more shielded than the protons ortho to the electron-withdrawing alkyl chain (C₂-H, C₆-H). This results in two signals in the typical aromatic region of 6.5-8.0 ppm.
-
Benzylic Protons (-CH₂-Ar): The two protons on C₈ are adjacent to the aromatic ring. They experience deshielding from the ring current effect and appear as a triplet. Their chemical shift is typically in the 2.5-3.0 ppm range.[4]
-
Methylene Protons (-CH₂-COOH): The two protons on C₉ are adjacent to the electron-withdrawing carbonyl group, which deshields them more than a simple alkyl chain would. They appear as a triplet due to coupling with the C₈ protons.
-
Methyl Protons (-CH₃): The three equivalent protons of the tolyl methyl group (C₁₀) are attached to the aromatic ring. They are relatively shielded and appear as a sharp singlet around 2.3 ppm.
Data Presentation: ¹H NMR Peak Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (on O₂) | 11.0 - 12.0 | Broad Singlet | - | 1H |
| H₂, H₆ | ~7.15 | Doublet | ~8.0 | 2H |
| H₃, H₅ | ~7.05 | Doublet | ~8.0 | 2H |
| H₈ (α-CH₂) | ~2.9 | Triplet | ~7.5 | 2H |
| H₉ (β-CH₂) | ~2.6 | Triplet | ~7.5 | 2H |
| H₁₀ (-CH₃) | ~2.3 | Singlet | - | 3H |
Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy. This methodology is standard for small organic molecules.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[5]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[5]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 15 ppm).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
Expertise & Causality: Interpreting the ¹³C Spectrum
Due to the molecule's symmetry plane bisecting the C₁-C₄ bond and the propionic acid chain, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.
-
Carbonyl Carbon (C₉): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms. It appears far downfield, typically in the 175-180 ppm range.[2]
-
Aromatic Carbons (C₁-C₆):
-
C₁ (ipso-C): The carbon attached to the propionyl group is a quaternary carbon and will appear around 138-140 ppm.
-
C₄ (ipso-C): The carbon bearing the methyl group is also quaternary and appears around 135-137 ppm.
-
C₂/C₆ & C₃/C₅: The protonated aromatic carbons appear as two distinct signals in the 128-130 ppm range.
-
-
Aliphatic Carbons (C₈, C₉): These sp³ hybridized carbons are found in the upfield region. The benzylic carbon (C₈) will be slightly more deshielded than the C₉ carbon.
-
Methyl Carbon (C₁₀): This is the most shielded carbon in the molecule, appearing furthest upfield, typically around 20-22 ppm.
Data Presentation: ¹³C NMR Peak Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C₉ (C=O) | ~179.0 |
| C₁ | ~138.0 |
| C₄ | ~135.5 |
| C₂ & C₆ | ~129.0 |
| C₃ & C₅ | ~128.5 |
| C₈ (α-CH₂) | ~36.0 |
| C₉ (β-CH₂) | ~30.0 |
| C₁₀ (-CH₃) | ~21.0 |
Protocol: Acquiring a Broadband Decoupled ¹³C NMR Spectrum
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, due to the low natural abundance of the ¹³C isotope.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Tune the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Select a broadband proton-decoupled pulse sequence. This technique irradiates all proton frequencies, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon. It also provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal intensity of protonated carbons.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
Acquire a larger number of scans (e.g., 128 to 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS (0.0 ppm).
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Expertise & Causality: Interpreting the IR Spectrum
The IR spectrum of this compound is dominated by the features of the carboxylic acid and the aromatic ring.
-
O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid is an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹.[4][6] This broadness is due to the strong intermolecular hydrogen bonding that forms dimers in the solid state or in concentrated solutions.[4][7] This band will overlap with the C-H stretching region.
-
C-H Stretch (Aliphatic and Aromatic):
-
C=O Stretch (Carbonyl): A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690-1760 cm⁻¹.[6] For a dimerized saturated acid, this peak is typically found around 1710 cm⁻¹.[4][11]
-
C=C Stretch (Aromatic): The aromatic ring exhibits characteristic C=C stretching vibrations, which appear as a series of medium-to-weak bands in the 1450-1600 cm⁻¹ region.[9]
-
C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid appears as a medium intensity band between 1210-1320 cm⁻¹.[6] An out-of-plane O-H bend can also be observed as a broad peak around 910-950 cm⁻¹.[6]
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |
| 3100 - 3010 | Aromatic | C-H Stretch | Medium |
| 2960 - 2850 | Alkyl (CH₂, CH₃) | C-H Stretch | Medium |
| 1720 - 1700 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600, 1500 | Aromatic | C=C Ring Stretch | Medium |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |
| 950 - 910 | Carboxylic Acid | O-H Bend (out-of-plane) | Medium, Broad |
Protocol: Acquiring an ATR-IR Spectrum
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final spectrum.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). No significant further processing is usually required.
-
Integrated Spectroscopic Workflow
Confirming a chemical structure is a logical, deductive process. The following workflow illustrates how IR and NMR spectroscopy are used in a complementary fashion to provide unambiguous evidence for the structure of this compound.
Caption: A logical workflow for the spectroscopic confirmation of this compound.
Conclusion
The spectroscopic analysis of this compound provides a masterclass in structural elucidation. Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid and aromatic functional groups. ¹³C NMR validates the carbon count and symmetry of the molecule, while ¹H NMR reveals the precise connectivity and electronic environment of the protons. By integrating the data from these orthogonal techniques, as outlined in the workflow, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure, a foundational requirement for any further research or development activity.
References
- 1. This compound 98 1505-50-6 [sigmaaldrich.com]
- 2. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]
- 3. nagwa.com [nagwa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Physical Characteristics of 3-(p-Tolyl)propionic Acid
Introduction
3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative of toluene.[1] Its molecular structure, featuring a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, imparts distinct physical and chemical properties that are of significant interest in various research and development sectors, including pharmaceuticals and material science. This guide provides a comprehensive overview of its core physical characteristics, offering both established data and the experimental context necessary for its practical application by researchers, scientists, and drug development professionals.
Molecular Identity and Chemical Structure
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The universally recognized identifiers for this compound are crucial for accurate documentation and material sourcing.
-
IUPAC Name: 3-(4-methylphenyl)propanoic acid[1]
-
Chemical Structure: The molecule consists of a propanoic acid moiety attached to a toluene ring at the para-position.
The structure dictates its amphiphilic nature—the tolyl group is nonpolar, while the carboxylic acid group is polar and capable of hydrogen bonding. This duality is fundamental to its solubility, melting point, and interaction with other molecules.
Physicochemical Properties: A Quantitative Overview
The macroscopic properties of a compound are a direct consequence of its molecular structure. For this compound, these have been well-characterized. The data presented below is consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Physical Form | Solid, Crystalline Powder | [4] |
| Color | White to yellow or pale orange | [4] |
| Melting Point | 115-118 °C | [4] |
| Boiling Point | 290.6 ± 9.0 °C (Predicted) | [4] |
| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.684 (at 25°C) |
Insight into the Data: The relatively high melting point of 115-118 °C for a small molecule is indicative of strong intermolecular forces in the solid state.[4] In the crystal lattice, molecules of this compound can form strong hydrogen-bonded dimers between their carboxylic acid groups, significantly increasing the energy required to transition to the liquid phase. The pKa of 4.684 suggests it is a weak acid, comparable to other benzoic and phenylacetic acid derivatives.[4]
Solubility Profile
The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction medium selection. The amphiphilic nature of this compound results in a nuanced solubility profile.
-
Water: Sparingly soluble. The polar carboxylic acid group can interact with water, but the larger, nonpolar tolyl group limits overall aqueous solubility.
-
Organic Solvents: It is soluble in methanol and likely demonstrates good solubility in other polar organic solvents like ethanol, acetone, and ethyl acetate, as well as chlorinated solvents.[4] This is due to the favorable interactions between the aromatic ring and the organic solvent molecules.
The logical relationship between the molecular structure and its solubility is visualized in the diagram below.
Caption: Structure-Solubility Relationship Diagram.
Spectroscopic and Analytical Characterization
Spectroscopic data provides a fingerprint for molecular identification and structural elucidation. Key spectral features for this compound are found across several techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic peaks: a very broad absorption in the 2500-3300 cm⁻¹ region, typical of the O-H stretch in a hydrogen-bonded carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals: a singlet for the methyl (CH₃) protons around 2.3 ppm, two triplets for the ethylenic protons (-CH₂-CH₂-) between 2.6 and 3.0 ppm, two doublets for the aromatic protons on the tolyl ring around 7.1-7.2 ppm, and a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 178-180 ppm, distinct signals for the aromatic carbons, a signal for the methyl carbon around 21 ppm, and signals for the two methylene carbons.
-
-
Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be observed at m/z 164.[1] A prominent fragment ion is often seen at m/z 105, corresponding to the loss of the propionic acid side chain and subsequent rearrangement.[1]
Experimental Protocols for Physical Characterization
To ensure data integrity and reproducibility, standardized protocols must be followed. The following outlines a validated workflow for determining the primary physical characteristics of a new or uncharacterized batch of this compound.
Workflow for Physical Property Determination
Caption: Experimental Workflow for Physical Characterization.
Protocol 1: Melting Point Determination (Capillary Method)
This method provides a sharp, reproducible melting range, which is a reliable indicator of purity.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Begin heating at a rapid rate until the temperature is ~15-20°C below the expected melting point (115°C).
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).
-
Validation: A sharp melting range (e.g., 115-117°C) indicates high purity. A broad or depressed range suggests the presence of impurities.
Safety, Handling, and Storage
Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.
-
Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] It is classified as a combustible solid.
Conclusion
This compound is a well-defined solid compound with a distinct set of physical properties governed by its amphiphilic molecular structure. Its high melting point, moderate acidity, and characteristic solubility profile are key parameters for its application in scientific research. The spectroscopic data provides an unambiguous fingerprint for its identification, while adherence to standardized experimental protocols ensures the generation of reliable and reproducible characterization data. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this compound.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1505-50-6|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound , ≥98.0%(GC) , 1505-50-6 - CookeChem [cookechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1505-50-6 Name: this compound [xixisys.com]
An In-Depth Technical Guide to the Solubility and Stability of 3-(p-Tolyl)propionic Acid
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 3-(p-Tolyl)propionic acid (TPA), a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and drug development professionals, this document details the underlying scientific principles and provides robust, step-by-step protocols for determining the aqueous and organic solvent solubility, as well as the intrinsic stability of TPA under various stress conditions. The methodologies presented are grounded in established scientific practices and regulatory guidelines to ensure data integrity and reproducibility. This guide is designed to be a practical resource for characterizing TPA and analogous chemical entities, thereby facilitating their effective application in research and development.
Introduction: The Scientific Imperative for Characterizing this compound
This compound (TPA), also known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative with a molecular structure that lends itself to a variety of chemical transformations.[1][2] Its utility as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility and stability are paramount, as they directly influence reaction kinetics, formulation development, storage conditions, and ultimately, the safety and efficacy of any resulting products.
This guide moves beyond a simple recitation of facts to provide a foundational understanding of why specific experimental choices are made. By elucidating the causal relationships between molecular structure, solvent properties, and degradation pathways, we empower the researcher to not only follow a protocol but to intelligently adapt and troubleshoot experimental designs.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of TPA is essential before embarking on experimental studies. These properties govern its behavior in different environments and inform the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 115-118 °C | [2] |
| pKa | Not experimentally determined; estimated to be similar to 3-phenylpropanoic acid (4.66) | |
| LogP | Not experimentally determined; estimated to be higher than 3-phenylpropanoic acid (1.84) due to the methyl group |
Note: The pKa and LogP values are estimated based on the structurally similar 3-phenylpropanoic acid. Experimental determination is recommended for precise characterization.
Solubility Determination: A Cornerstone of Application
The solubility of TPA in various solvent systems is a critical parameter for its practical application. Poor solubility can be a significant hurdle in synthetic chemistry and formulation science. This section provides a detailed protocol for determining the thermodynamic solubility of TPA using the gold-standard shake-flask method.[3][4][5][6][7]
The "Why": Understanding the Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.[5] The core principle involves creating a saturated solution of the compound in a specific solvent by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the dissolved concentration represents the true thermodynamic solubility at that temperature.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-(4-METHYLPHENYL)PROPIONIC ACID CAS#: 1505-50-6 [amp.chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to 3-(p-Tolyl)propionic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of 3-(p-Tolyl)propionic acid, a significant chemical intermediate in various fields, particularly in drug discovery and agrochemical development. Intended for researchers, chemists, and professionals in the life sciences, this document delves into the compound's fundamental properties, identification, synthesis, and key applications, ensuring a thorough understanding of its scientific and practical importance.
Introduction: The Versatility of a Carboxylic Acid Derivative
This compound, also known by several other names including 3-(4-Methylphenyl)propanoic acid, belongs to the class of aromatic carboxylic acids. Its structure, characterized by a propanoic acid moiety attached to a p-tolyl group, provides a versatile scaffold for chemical modifications. This structural feature is pivotal to its utility as a building block in organic synthesis, enabling the creation of more complex molecules with diverse biological activities.[1] Its stability as a solid at room temperature and solubility in common organic solvents make it a practical and valuable reagent in the laboratory.[1]
Compound Identification and Chemical Nomenclature
Accurate identification of chemical compounds is paramount in research and development. This compound is cataloged in numerous chemical databases and is recognized by several systematic and common names. The following table summarizes its key identifiers.
| Identifier Type | Value | Source(s) |
| IUPAC Name | 3-(4-methylphenyl)propanoic acid | PubChem[2] |
| CAS Number | 1505-50-6 | Sigma-Aldrich, PubChem[2][3] |
| PubChem CID | 73927 | PubChem[2] |
| EC Number | 216-132-9 | Sigma-Aldrich, PubChem[2][3] |
| InChI Key | LDYGRLNSOKABMM-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2][3] |
| SMILES | CC1=CC=C(C=C1)CCC(=O)O | PubChem[2] |
| Molecular Formula | C10H12O2 | PubChem[2] |
Common Synonyms: 3-(4-Methylphenyl)propionic acid, Benzenepropanoic acid, 4-methyl-, p-Methylhydrocinnamic acid, 3-(p-Tolyl)propanoic acid, 4-Methylbenzenepropanoic acid.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective application in experimental work.
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | Sigma-Aldrich, PubChem[2][3] |
| Appearance | White crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| Melting Point | 115-118 °C | Sigma-Aldrich[3] |
| Solubility | Soluble in methanol and acetone; limited solubility in water. | NINGBO INNO PHARMCHEM CO.,LTD.[1] |
| pKa | Data available in the IUPAC Digitized pKa Dataset | PubChem[2] |
Spectroscopic data is critical for the verification of a compound's identity and purity. PubChem provides a comprehensive collection of spectral information for this compound, including 1H NMR, Mass Spectrometry, and IR spectra.[2]
Synthesis and Reactivity: A Chemist's Perspective
The carboxylic acid functional group in this compound is the primary center of its reactivity, allowing for a variety of chemical transformations.[1]
Key Reactions
-
Esterification and Amidation: Like other carboxylic acids, this compound readily undergoes esterification with alcohols and amidation with amines, typically in the presence of an acid catalyst or a coupling agent. These reactions are fundamental in creating a diverse range of derivatives.[1]
-
Conversion to Acyl Chloride: A common and useful transformation is its conversion to the corresponding acyl chloride, 3-(4-methylphenyl)propionyl chloride. This is often achieved by reacting the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. The resulting acyl chloride is a more reactive intermediate, facilitating subsequent nucleophilic acyl substitution reactions.[4]
Representative Synthetic Protocol: Preparation of 3-(4-methylphenyl)propionyl chloride
The following protocol describes a laboratory-scale synthesis of 3-(4-methylphenyl)propionyl chloride from this compound.
Materials:
-
3-(4-methylphenyl)propionic acid (1.5 g)
-
Oxalyl chloride (5 ml)
-
Dichloromethane (25 ml total)
Procedure:
-
Dissolve 3-(4-methylphenyl)propionic acid in 20 ml of dichloromethane in a suitable reaction flask.
-
Slowly add a solution of oxalyl chloride (5 ml) in 5 ml of dichloromethane to the reaction mixture dropwise.
-
Stir the mixture at 20°C for 16 hours.
-
After the reaction is complete, evaporate the solvent to yield 3-(4-methylphenyl)propionyl chloride as an oil.[4]
Causality Behind Experimental Choices:
-
Oxalyl Chloride as Reagent: Oxalyl chloride is a preferred reagent for this conversion as its byproducts (CO, CO2, and HCl) are gaseous, which simplifies the purification of the final product.
-
Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both the starting material and the reagent, and its low boiling point facilitates easy removal after the reaction.
Visualization of a Key Synthetic Step
The following diagram illustrates the conversion of this compound to its acyl chloride, a pivotal step for further derivatization.
Caption: Conversion of this compound to its Acyl Chloride.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural motif is found in various biologically active compounds.
One documented application is its use in solid-phase synthesis. For instance, it was employed during the coupling reaction with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to a resin, which is a common strategy in the construction of compound libraries for high-throughput screening.[3]
While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest. For example, derivatives of structurally similar hydroxycinnamic acids have been investigated for their potential in the prevention and treatment of neurodegenerative diseases.[5] The tolyl group offers a site for further functionalization, allowing for the exploration of structure-activity relationships in drug design.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]
It is imperative to consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical properties, coupled with its reactivity, make it an important intermediate for the development of new pharmaceuticals and agrochemicals. A comprehensive understanding of its characteristics, as outlined in this guide, is crucial for its safe and effective utilization in research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1505-50-6 [sigmaaldrich.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Biological Activity of 3-(p-Tolyl)propionic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, the arylpropionic acid framework has proven to be a remarkably fruitful starting point, yielding a number of highly successful non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the biological activities of a specific member of this class, 3-(p-Tolyl)propionic acid, and its derivatives. While direct research on the parent compound is somewhat limited, this document will provide a comprehensive overview by examining the broader class of arylpropionic acids and presenting detailed findings on specific derivatives of this compound that have been synthesized and evaluated for their pharmacological effects.
The Arylpropionic Acid Scaffold: A Foundation of Therapeutic Success
Arylpropionic acid derivatives are a significant class of NSAIDs, with well-known members including ibuprofen and naproxen.[1][2] The primary mechanism of action for the anti-inflammatory and analgesic effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of pain and inflammation.[1][2] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, COX-2 is inducible and is upregulated at sites of inflammation.[1] The therapeutic effects of many NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[1]
Beyond their established anti-inflammatory and analgesic properties, various arylpropionic acid derivatives have been investigated for a wider range of biological activities, including anticancer, anticonvulsant, and antibacterial effects.[1][2]
Synthesis of the Core Scaffold: this compound
The parent compound, this compound (also known as 3-(4-methylphenyl)propionic acid), serves as a crucial starting material for the synthesis of more complex derivatives. A common laboratory-scale synthesis involves the conversion of the carboxylic acid to an acid chloride, which can then be used in subsequent reactions.
Experimental Protocol: Synthesis of 3-(4-methylphenyl)propionyl chloride[3]
-
Dissolve 1.5 g of 3-(4-methylphenyl)propionic acid in 20 ml of dichloromethane in a round-bottom flask.
-
Prepare a solution of 5 ml of oxalyl chloride in 5 ml of dichloromethane.
-
Add the oxalyl chloride solution dropwise to the 3-(4-methylphenyl)propionic acid solution at room temperature (20°C).
-
Stir the reaction mixture at 20°C for 16 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to yield 3-(4-methylphenyl)propionyl chloride as an oil.
Biological Activities of this compound Derivatives
While the parent compound itself is not extensively studied for its biological activity, its derivatives have shown promise in various therapeutic areas, particularly in oncology.
Anticancer Activity
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds derived from this compound.
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and evaluated for their antiproliferative activities against human cancer cell lines.[3]
One of the most potent compounds in this series, compound 4j , which incorporates a 2-chloro-4-pyridinyl group in the amide moiety, exhibited significant cytotoxic activity against Huh7 (human liver carcinoma), MCF7 (human breast adenocarcinoma), and HCT116 (human colon carcinoma) cell lines.[3]
Table 1: In Vitro Cytotoxicity of Compound 4j [3]
| Cell Line | Cancer Type | IC50 (µM) |
| Huh7 | Liver | 1.6 |
| MCF7 | Breast | 3.3 |
| HCT116 | Colon | 1.1 |
Mechanistic studies revealed that compound 4j induced dramatic cell cycle arrest at the SubG1/G1 phase, which is indicative of apoptosis induction.[3] This suggests that these pyrazole-3-carboxamide derivatives of this compound are a promising scaffold for the development of new anticancer agents.
In another study, a series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity in a human lung adenocarcinoma cell model (A549).[4] Structure-activity relationship (SAR) analysis revealed that the antiproliferative activity was highly dependent on the specific substitutions.
Notably, oxime derivatives 21 and 22 , and carbohydrazides 25 and 26 from this series demonstrated low micromolar activity, with some compounds showing greater potency than the standard chemotherapeutic agent, cisplatin.[4]
Table 2: Antiproliferative Activity of Thiazole Derivatives against A549 Cells [4]
| Compound | IC50 (µM) |
| 21 | 5.42 |
| 22 | 2.47 |
| 25 | 8.05 |
| 26 | 25.4 |
| Cisplatin | 11.71 |
These findings highlight the potential of these thiazole-containing propanoic acid derivatives as scaffolds for the development of novel anticancer agents.[4] Molecular docking studies suggested that these compounds may exert their effects by interacting with human SIRT2 and EGFR.[4]
Anti-inflammatory and Analgesic Activities
While specific studies on the anti-inflammatory and analgesic effects of this compound derivatives are not abundant in the readily available literature, the broader class of arylpropionic acids is well-established in this area.[1][2] It is plausible that derivatives of this compound could also exhibit these properties, likely through the inhibition of COX enzymes.
A study on 3-benzoyl-propionic acid, a structurally related compound, demonstrated significant anti-inflammatory and analgesic properties in vivo.[5] This compound was shown to reduce cell migration and nitric oxide levels in an inflammatory model.[5] This provides indirect evidence that the propionic acid moiety, when attached to an aromatic ring system, is a key pharmacophore for anti-inflammatory activity.
Future Directions
The available research, though not extensive on the core compound, clearly indicates that this compound is a valuable and versatile scaffold for the development of novel therapeutic agents. The demonstrated potent anticancer activity of its pyrazole and thiazole derivatives warrants further investigation.
Future research efforts should focus on:
-
Systematic derivatization: A systematic exploration of different substituents on the tolyl ring and modifications of the propionic acid chain could lead to the discovery of compounds with enhanced potency and selectivity.
-
Mechanism of action studies: For the most promising anticancer derivatives, in-depth mechanistic studies are needed to fully elucidate their molecular targets and signaling pathways.
-
In vivo evaluation: Compounds with potent in vitro activity should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of other biological activities: Given the broad spectrum of activity of arylpropionic acids, derivatives of this compound should also be screened for other potential therapeutic applications, such as antimicrobial and antiviral activities.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Hazards of 3-(p-Tolyl)propionic Acid for Research and Development
This guide provides an in-depth analysis of the safety and hazard profile of 3-(p-Tolyl)propionic acid (CAS No. 1505-50-6), a compound utilized in various research and drug development applications.[1][2] The information herein is curated for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure the well-being of laboratory personnel.
Chemical and Physical Identity
This compound, also known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative.[2][3] A clear understanding of its fundamental properties is crucial for anticipating its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂[1][2][3] |
| Molecular Weight | 164.20 g/mol [3] |
| Appearance | Solid, Crystalline Powder[2] |
| Melting Point | 115-118 °C[2] |
| Solubility | Soluble in methanol[2] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][4] The primary hazards are associated with its irritant properties.[3]
Hazard Pictogram:
Hazard Statements:
Toxicological Profile
The toxicological effects of this compound are primarily localized to the sites of direct contact. There is currently no evidence to suggest systemic toxicity from acute or repeated exposure under normal laboratory handling conditions.
| Endpoint | Result | Species |
| Acute Oral Toxicity | No data available | - |
| Acute Dermal Toxicity | No data available | - |
| Acute Inhalation Toxicity | No data available | - |
| Skin Irritation | Causes skin irritation[3][4] | Not specified |
| Eye Irritation | Causes serious eye irritation[3][4] | Not specified |
| Respiratory Irritation | May cause respiratory irritation[3][4] | Not specified |
| Sensitization | No information available | - |
| Carcinogenicity | No information available | - |
| Mutagenicity | No information available | - |
| Reproductive Toxicity | No information available | - |
Safe Handling and Storage Protocols
Adherence to stringent safe handling and storage protocols is paramount to minimize exposure risk and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection:
-
Wear protective gloves to prevent skin contact.
-
Wear appropriate protective clothing to prevent skin exposure.
-
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator is required.
Handling Procedures
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that engineering controls (fume hood, eyewash station, safety shower) are operational.
-
-
During Handling:
-
Post-Handling:
-
Decontaminate all work surfaces after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly before leaving the laboratory.
-
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
-
Store locked up.[5]
-
Keep away from strong oxidizing agents.[5]
Emergency Response and First Aid
In the event of an accidental exposure or release, prompt and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.[5][8]
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]
Visualization of Emergency Response Workflow
The following diagram illustrates the logical flow of actions in an emergency involving this compound.
Caption: Emergency response workflow for this compound incidents.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Do not release into the environment.[5]
References
- 1. scbt.com [scbt.com]
- 2. 3-(4-METHYLPHENYL)PROPIONIC ACID | 1505-50-6 [chemicalbook.com]
- 3. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1505-50-6 Name: this compound [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(p-Tolyl)propionic Acid
Abstract
This comprehensive guide details a robust and reliable protocol for the synthesis of 3-(p-tolyl)propionic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The featured methodology is the malonic ester synthesis, a classic and highly effective route for the formation of substituted carboxylic acids. This document provides a step-by-step procedure, an in-depth explanation of the chemical principles, safety protocols, and characterization data to ensure reproducible and high-purity results for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound, also known as 4-methylhydrocinnamic acid, is a carboxylic acid derivative with significant applications in organic synthesis.[1] Its structural motif is present in a variety of biologically active molecules, making it a key building block in the synthesis of pharmaceuticals. The reliable and efficient synthesis of this compound is therefore of considerable interest to the scientific community.
The malonic ester synthesis is a versatile and well-established method for the preparation of carboxylic acids.[2][3] This method is particularly advantageous as it allows for the controlled alkylation of the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. This approach avoids many of the side reactions and challenges associated with other alkylation methods.[3][4]
This application note will focus on the synthesis of this compound starting from diethyl malonate and p-methylbenzyl chloride, outlining a procedure that is both scalable and yields a high-purity product.
Reaction Scheme and Mechanism
The synthesis of this compound via the malonic ester route is a three-step process:
-
Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-protons of diethyl malonate are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2][5]
-
Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkylating agent, in this case, p-methylbenzyl chloride, to form diethyl (4-methylbenzyl)malonate.[2][6]
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification. Upon heating, the β-keto acid readily undergoes decarboxylation to yield the final product, this compound.[4][5]
Detailed Experimental Protocol
This protocol is adapted from established procedures for malonic ester synthesis, ensuring a high degree of success and reproducibility.[7][8]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Specify amount | Sigma-Aldrich |
| Sodium metal | Na | 22.99 | Specify amount | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | Specify volume | Sigma-Aldrich |
| p-Methylbenzyl chloride | C₈H₉Cl | 140.61 | Specify amount | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | Specify amount | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Sigma-Aldrich |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Sigma-Aldrich |
| Recrystallization Solvent | e.g., Water or Hexane/Ethyl Acetate | - | As needed | - |
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide and Enolate Formation
-
In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add absolute ethanol.
-
Carefully add sodium metal, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation and take necessary safety precautions.
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.
-
Slowly add diethyl malonate to the sodium ethoxide solution with continuous stirring. The formation of the sodium salt of diethyl malonate will result in a clear solution.
Step 2: Alkylation with p-Methylbenzyl Chloride
-
To the solution of the diethyl malonate enolate, add p-methylbenzyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the alkylation.
-
Monitor the reaction by thin-layer chromatography (TLC).
Step 3: Saponification and Decarboxylation
-
After cooling the reaction mixture, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the ester groups.
-
After hydrolysis, distill off the ethanol.
-
Cool the remaining aqueous solution and acidify it carefully with concentrated hydrochloric acid until the pH is strongly acidic. This will precipitate the substituted malonic acid.
-
Heat the acidic mixture to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide will be evolved.
-
Cool the mixture to room temperature, which should cause the this compound to crystallize.
Work-up and Purification
-
Collect the crude product by vacuum filtration and wash it with cold water.[9]
-
The crude product can be purified by recrystallization.[10][11] A suitable solvent system can be determined experimentally, but water or a mixture of hexane and ethyl acetate is often effective.
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molar Mass | 164.20 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 115-118 °C (lit.) | |
| ¹H NMR | See reference spectra | [1] |
| ¹³C NMR | See reference spectra | [1] |
Safety and Handling Precautions
-
Sodium metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with care under an inert atmosphere if possible.
-
p-Methylbenzyl chloride: Lachrymatory and corrosive. Handle in a well-ventilated fume hood.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl ether: Highly flammable. Use in a fume hood away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of the Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Conclusion
The malonic ester synthesis provides a reliable and efficient method for the preparation of this compound. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a clear pathway to obtaining a high-purity product. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mt.com [mt.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Analysis of 3-(p-Tolyl)propionic Acid
Introduction: The Analytical Imperative for 3-(p-Tolyl)propionic Acid
This compound (TPA), a substituted aromatic carboxylic acid, serves as a key intermediate in the synthesis of various organic compounds and has potential applications in the development of pharmaceuticals and other specialty chemicals.[1][2] Accurate and robust analytical methods are paramount for its quantification in diverse matrices, ranging from reaction mixtures to biological samples. This document provides a comprehensive guide to the analytical methodologies for TPA, detailing protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.
The physicochemical properties of this compound are summarized in Table 1, providing a foundation for the analytical strategies discussed.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [1][2][3] |
| Melting Point | 115-118 °C | [2] |
| Appearance | White to yellow or pale orange crystalline powder | PubChem |
| Solubility | Soluble in methanol | ChemicalBook |
High-Performance Liquid Chromatography (HPLC) for Direct Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the direct analysis of this compound without the need for derivatization. The method's simplicity, robustness, and high throughput make it ideal for routine analysis and quality control.
Rationale for Method Development
The analytical approach for TPA by RP-HPLC is predicated on its chemical structure, which includes a hydrophobic aromatic ring and a polar carboxylic acid group. This amphiphilic nature allows for effective retention and separation on a nonpolar stationary phase, such as C18, with a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is well-suited for retaining the nonpolar tolyl group of TPA. The choice of a 5 µm particle size offers a good balance between resolution and backpressure.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is employed. The organic solvent modulates the retention time of TPA, with a higher concentration leading to faster elution. The acidic buffer (e.g., phosphate buffer at low pH) is crucial for suppressing the ionization of the carboxylic acid group (pKa ≈ 4-5). In its neutral, protonated form, TPA is more retained on the C18 column, resulting in sharper peaks and improved chromatographic performance.
-
Detection: The presence of the aromatic ring in TPA provides a chromophore that allows for sensitive detection using a UV-Vis detector. The maximum absorbance is typically in the range of 210-230 nm for phenyl-substituted alkanoic acids.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed Protocol for HPLC-UV Analysis
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. HPLC Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
-
Run Time: Approximately 10 minutes (adjust as needed based on retention time)
5. Sample Preparation
-
For reaction mixtures: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
For biological samples (e.g., plasma): A simple protein precipitation can be performed. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[4] The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for increased sensitivity.[5]
6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of TPA in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for High Sensitivity and Specificity
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polar and non-volatile nature of the carboxylic acid group, derivatization of this compound is essential prior to GC-MS analysis.[6]
The Necessity and Strategy of Derivatization
Direct injection of carboxylic acids into a GC system can lead to poor peak shape (tailing) and low sensitivity due to their polarity and thermal instability. Derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[6]
-
Silylation: This is a common and effective derivatization method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (TMS) group.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile TMS esters.[8]
-
Esterification (Alkylation): This involves converting the carboxylic acid into an ester, typically a methyl ester, which is significantly more volatile.[6][9] This can be achieved using reagents like diazomethane (highly effective but hazardous), or more commonly, by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst like acetyl chloride or boron trifluoride.[10][11]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for this compound following derivatization.
Detailed Protocol for GC-MS Analysis (Silylation)
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous, GC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
4. Derivatization Procedure
-
Pipette 100 µL of each standard solution or sample extract into a clean, dry autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS) to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection.
5. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
6. Data Analysis
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion and fragmentation pattern.
-
For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity. Monitor characteristic ions of the TPA-TMS derivative.
-
Construct a calibration curve by plotting the peak area of the selected ion(s) versus the concentration of the derivatized standards.
-
Determine the concentration of TPA in the samples from the calibration curve.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV offers a straightforward, robust, and high-throughput method for direct analysis, making it suitable for quality control and reaction monitoring. For applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices or trace-level quantification, GC-MS following derivatization is the superior technique. The protocols provided herein are based on established analytical principles for arylpropionic acids and can be adapted and validated for specific research and development needs.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 1505-50-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. aocs.org [aocs.org]
- 11. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(p-Tolyl)propionic Acid as a Versatile Building Block in Modern Organic Synthesis
Foreword
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(p-Tolyl)propionic acid, a seemingly simple bifunctional molecule, emerges as a highly versatile and valuable scaffold. Its structure, featuring a reactive carboxylic acid moiety and an activatable aromatic ring, provides chemists with a dual handle for molecular elaboration. This guide delves into the core applications of this compound, moving beyond mere procedural lists to explain the underlying chemical principles and strategic considerations that guide its use in research, discovery, and development. The protocols herein are presented not as rigid recipes, but as validated starting points, grounded in established literature and designed for adaptation and optimization by the practicing scientist.
Core Attributes of this compound
This compound, also known as 4-methylhydrocinnamic acid, is a solid, crystalline compound at room temperature.[1][2] Its utility in synthesis is derived from two primary reactive centers: the terminal carboxylic acid and the tolyl aromatic ring.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1505-50-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |
| Molecular Weight | 164.20 g/mol | [1][2][3] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 115-118 °C | [1][2] |
| SMILES | Cc1ccc(CCC(O)=O)cc1 | [2][5] |
| InChI Key | LDYGRLNSOKABMM-UHFFFAOYSA-N | [2] |
The propionic acid side chain offers a robust handle for transformations such as esterification and amidation, while the electron-rich tolyl group, activated by the methyl substituent, can participate in electrophilic aromatic substitution reactions.
Foundational Synthesis of the Building Block
Understanding the synthesis of this compound itself provides crucial context for its application. A prevalent and industrially relevant method involves a two-step sequence: Friedel-Crafts acylation of toluene followed by reduction.
Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride
This reaction is a classic example of electrophilic aromatic substitution, where an acylium ion, generated in situ from succinic anhydride and a Lewis acid catalyst, attacks the electron-rich toluene ring.[6][7] The alkyl group of toluene is ortho-, para-directing, leading predominantly to the desired para-substituted product due to steric hindrance at the ortho position.
Reaction Mechanism Overview
The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to a carbonyl oxygen of succinic anhydride, facilitating ring-opening and formation of a highly electrophilic acylium ion.[7][8] This electrophile is then attacked by the π-electrons of the toluene ring, followed by rearomatization to yield 4-oxo-4-(p-tolyl)butanoic acid.
Protocol 1: Solvent-Free Friedel-Crafts Acylation
This mechanochemical approach offers an environmentally favorable alternative to traditional solvent-based methods, often resulting in high yields and purity.[6][9]
Materials:
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.0 eq)
-
Toluene (1.0 eq)
-
Mortar and pestle
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reagent Preparation: In a fume hood, add succinic anhydride (e.g., 1.0 g, 0.01 mol) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mol) to a dry mortar.
-
Mechanochemical Activation: Grind the mixture with a pestle for approximately 1 minute. The reagents will form a complex.
-
Addition of Aromatic Substrate: Add toluene (e.g., 0.92 g, 1.06 mL, 0.01 mol) to the mortar.
-
Reaction: Continue grinding the resulting paste. The reaction is typically complete within 5-10 minutes.[6] Monitor progress by Thin-Layer Chromatography (TLC) if desired.
-
Workup: Carefully transfer the reaction mixture onto a beaker containing crushed ice and a small amount of concentrated HCl. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Isolation: The solid product, 4-oxo-4-(p-tolyl)butanoic acid, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry. The product is often of sufficient purity for the next step.[6]
Step 2: Reduction of the Aryl Ketone
The keto-acid intermediate must be reduced to yield the final this compound. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are classic methods for this transformation. However, catalytic hydrogenation offers a milder and often more practical alternative.
Protocol 2: Catalytic Hydrogenation
This method reduces the ketone to a methylene group without affecting the carboxylic acid or the aromatic ring.
Materials:
-
4-oxo-4-(p-tolyl)butanoic acid (1.0 eq)
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Setup: Dissolve the keto-acid intermediate in a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is the most common site for derivatization, enabling the integration of the p-tolylpropionic scaffold into larger molecules.
Esterification
Esterification is frequently employed to mask the polarity of the carboxylic acid, improve solubility in organic media, or create prodrugs with altered pharmacokinetic profiles.[10][11]
Protocol 3: Fischer-Speier Esterification
This is a straightforward acid-catalyzed esterification using an excess of the alcohol as the solvent.[11][12]
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1-0.2 eq)
Procedure:
-
Reaction Setup: Dissolve this compound in the chosen alcohol (e.g., 10-20 volumes) in a round-bottom flask.
-
Catalyst Addition: Carefully add the concentrated sulfuric acid dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux and stir.
-
Monitoring: Monitor the reaction progress by TLC until completion (typically 2-24 hours).[12]
-
Workup: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired ester.[12]
Workflow for Fischer-Speier Esterification
Caption: General workflow for acid-catalyzed esterification.
Amide Bond Formation
The formation of an amide bond is one of the most performed reactions in medicinal chemistry, and this compound is an excellent substrate for creating libraries of amide derivatives for biological screening.[13] The reaction requires activation of the carboxylic acid, typically with a coupling reagent.[14]
Protocol 4: Amide Coupling using EDC
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine.[15]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
EDC (1.1-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (optional but recommended to suppress side reactions) (1.1 eq)
-
Aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2-3 eq)
Procedure:
-
Initial Solution: Dissolve this compound and HOBt (if used) in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add EDC to the solution and stir for 10-20 minutes at room temperature to allow for the formation of the active ester.
-
Amine Addition: Add the amine, followed by the base (DIPEA).
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the solvent and wash with a mild acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by column chromatography or recrystallization.
Amide Coupling Conceptual Diagram
Caption: Key components in a typical amide coupling reaction.
Application in Bioactive Molecule Synthesis
The this compound scaffold is present in various biologically active compounds. A notable example is its use in the development of antagonists for the P2X₇ receptor, a target for inflammatory diseases.
Case Study: Synthesis of a P2X₇ Receptor Antagonist Intermediate
In the synthesis of novel 4,5-diarylimidazoline P2X₇ antagonists, this compound has been utilized as a key building block.[2] The synthesis often involves an amide coupling step where the acid is coupled to a complex amine resin in solid-phase synthesis protocols.[1][2]
Synthetic Step: this compound is coupled with a resin-bound 4,5-diphenyl-1H-imidazole derivative using a carbodiimide coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).[1] This step attaches the p-tolylpropyl "tail" to the core heterocyclic structure, a crucial modification for modulating the compound's antagonist activity.
Conclusion
This compound is a foundational building block whose value lies in its straightforward reactivity and structural relevance. The protocols and applications detailed in this guide highlight its utility in creating diverse molecular entities, from simple esters to complex bioactive heterocycles. By understanding the principles behind its synthesis and derivatization, researchers can effectively leverage this scaffold to accelerate discovery programs in medicinal chemistry and materials science. The provided methodologies serve as a robust starting point for further innovation and application.
References
- 1. 3-(4-METHYLPHENYL)PROPIONIC ACID | 1505-50-6 [chemicalbook.com]
- 2. 3-(4-甲苯)丙酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. hepatochem.com [hepatochem.com]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: Experimental Use of 3-(4-Methylphenyl)propionic Acid in Pharmaceutical Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental investigation of 3-(4-Methylphenyl)propionic acid. While primarily recognized as a key intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), its structural characteristics, shared with known biologically active molecules, suggest its own potential as a therapeutic agent.[1][2][3] These notes offer a logically structured framework for exploring its potential anti-inflammatory, analgesic, and metabolic properties through detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated to ensure both scientific integrity and reproducibility.
Part 1: Compound Overview and Rationale for Investigation
1.1 Introduction to 3-(4-Methylphenyl)propionic Acid
3-(4-Methylphenyl)propionic acid, also known as p-tolylpropanoic acid (CAS No: 946-44-1), is an aromatic carboxylic acid. Its molecular structure features a propionic acid moiety attached to a phenyl ring substituted with a methyl group at the para position.[1]
Table 1: Physicochemical Properties of 3-(4-Methylphenyl)propionic Acid
| Property | Value | Source |
| CAS Number | 946-44-1 | [4] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 115-118°C | [2] |
| Solubility | Soluble in methanol, acetone; limited solubility in water | [2] |
| Primary Reactive Group | Carboxylic acid (-COOH) | [2][3] |
1.2 Scientific Rationale for Experimental Investigation
The primary impetus for investigating the intrinsic biological activity of 3-(4-Methylphenyl)propionic acid stems from its structural similarity to the "profen" class of NSAIDs.[6] Many compounds in this family, such as Ibuprofen, are phenylpropanoic acid derivatives and function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][6] The (S)-enantiomer of the related compound 2-(4-methylphenyl)propionic acid is noted as a potent COX inhibitor, highlighting the potential for this structural motif to confer anti-inflammatory properties.[6]
Furthermore, metabolites of dietary polyphenols with similar phenylpropanoic acid backbones, such as 3-(4-hydroxyphenyl)propionic acid (HPPA) and 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have demonstrated significant biological activities, including:
-
Suppression of macrophage foam cell formation, relevant to atherosclerosis.[7][8]
-
Modulation of hepatic lipid metabolism.[9]
-
Enhancement of muscle function and inhibition of protein catabolism.[10]
These findings provide a strong rationale for hypothesizing that 3-(4-Methylphenyl)propionic acid may possess latent therapeutic activities beyond its role as a synthetic precursor. This guide outlines protocols to systematically test these hypotheses.
Part 2: Proposed Mechanism of Action - A Hypothesis
Based on its structural class, a primary hypothesized mechanism of action is the inhibition of COX enzymes. This pathway is foundational to the effects of most NSAIDs.
Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism via COX enzyme inhibition.
Part 3: Experimental Protocols
This section details the step-by-step methodologies for evaluating the core therapeutic hypotheses. Each protocol is designed as a self-validating system with appropriate controls.
In Vitro Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine if 3-(4-Methylphenyl)propionic acid can directly inhibit the activity of COX-1 and COX-2 enzymes, and to establish its inhibitory concentration (IC₅₀).
Rationale: This is the foundational assay for validating the primary hypothesis. Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is often associated with a more favorable gastrointestinal safety profile.
Diagram 2: COX Inhibition Assay Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-(4-Methylphenyl)propionic acid in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series (e.g., 100 µM to 0.1 µM) in assay buffer.
-
Reconstitute purified human COX-1 and COX-2 enzymes (commercially available) according to the manufacturer's instructions.
-
Prepare a solution of arachidonic acid (substrate) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of vehicle (DMSO) for control wells or 10 µL of the respective compound dilution for test wells.
-
Add 20 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate at 37°C for 10 minutes.
-
Terminate the reaction by adding 10 µL of 1 M HCl.
-
-
Detection and Analysis:
-
Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit, following the manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Data Summary for COX Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3-(4-Methylphenyl)propionic acid | Experimental Value | Experimental Value | Calculated Value |
| Positive Control (e.g., Ibuprofen) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Vehicle Control | No Inhibition | No Inhibition | N/A |
Cell-Based Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Objective: To assess the anti-inflammatory activity of 3-(4-Methylphenyl)propionic acid in a cellular context by measuring its effect on pro-inflammatory cytokine production.
Rationale: This assay moves beyond enzyme inhibition to a more biologically relevant system. Macrophages are key players in the inflammatory response, and their activation by LPS provides a robust model to test the efficacy of potential anti-inflammatory agents.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells for 2 hours with varying concentrations of 3-(4-Methylphenyl)propionic acid (e.g., 1, 10, 50 µM) or vehicle control.
-
Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Quantification:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercial ELISA kits.
-
-
Cell Viability Assay:
-
Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the remaining cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize cytokine concentrations to the vehicle + LPS control group.
-
Plot the cytokine levels against the compound concentration to evaluate the dose-dependent inhibitory effect.
-
Table 3: Expected Outcomes for Macrophage Inflammation Assay
| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) | Cell Viability (%) |
| Control (No LPS) | Baseline | Baseline | 100% |
| Vehicle + LPS | High | High | ~100% |
| Test Compound (1 µM) + LPS | Experimental Value | Experimental Value | >90% |
| Test Compound (10 µM) + LPS | Experimental Value | Experimental Value | >90% |
| Test Compound (50 µM) + LPS | Experimental Value | Experimental Value | >90% |
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory and anti-edema effects of 3-(4-Methylphenyl)propionic acid in a classic animal model of inflammation.
Rationale: This in vivo model is a standard for the preclinical assessment of NSAIDs and other anti-inflammatory drugs. It provides crucial information on the compound's efficacy, dose-response, and potential duration of action in a whole-organism setting. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate male Wistar rats or Swiss albino mice (weighing 180-220g or 20-25g, respectively) for at least one week.
-
Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
-
Compound Administration:
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle is typically 0.5% carboxymethyl cellulose (CMC) in saline.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer (this is the baseline, V₀).
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
-
Measurement and Analysis:
-
Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV = Vₜ - V₀
-
-
Part 4: Concluding Remarks
The protocols outlined in this guide provide a robust framework for the preliminary investigation of 3-(4-Methylphenyl)propionic acid as a potential therapeutic agent. The structural relationship to known NSAIDs provides a strong, scientifically-grounded starting point for this exploration.[3][6] Positive results from these assays would warrant further, more extensive preclinical development, including pharmacokinetic studies, toxicology screens, and evaluation in chronic inflammation models. The versatility of this compound as a synthetic intermediate underscores the potential for novel drug discovery rooted in well-established chemical scaffolds.[1][2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methyl-3-(4-methylphenyl)propanoic Acid|CAS 1012-15-3 [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. α,4-二甲基苯乙酸 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Strategic Application of 3-(p-Tolyl)propionic Acid in the Genesis of Advanced Functional Polymers
Abstract
This technical guide delineates the innovative utilization of 3-(p-tolyl)propionic acid as a foundational precursor for the synthesis of specialty polymers. While not a conventional monomer, its unique chemical architecture provides a strategic entry point for the creation of functionalized styrenic monomers. The subsequent polymerization of these bespoke monomers yields advanced polymers with pendant carboxylic acid moieties, unlocking a versatile platform for post-polymerization modification and the development of high-performance materials. This document provides a comprehensive exploration of the synthetic pathways, detailed polymerization protocols, and potential applications of these novel materials, tailored for researchers and professionals in polymer science and drug development.
Introduction: Beyond Conventional Monomers
The pursuit of specialty polymers with precisely engineered properties necessitates a departure from reliance on commercially ubiquitous monomers. The strategic design and synthesis of functional monomers are paramount to achieving advanced material characteristics. This compound, with its inherent aromatic and carboxylic acid functionalities, presents a compelling starting material for the development of such custom monomers. The presence of the carboxylic acid group is of particular significance, as it can impart pH-responsiveness to the final polymer and serve as a reactive handle for subsequent chemical modifications, enabling the creation of a diverse array of functional materials.[1]
This guide details a scientifically grounded, albeit novel, approach to leverage this compound in specialty polymer production. We will first elaborate on the transformation of this acid into a polymerizable styrenic monomer, followed by a detailed protocol for its controlled polymerization and a discussion of the resultant polymer's properties and potential applications.
From Precursor to Polymerizable Monomer: The Synthesis of 3-(4-vinylphenyl)propanoic acid
The transformation of this compound into a polymerizable monomer is a critical first step. The proposed synthetic route introduces a vinyl group onto the phenyl ring, converting it into a styrenic derivative capable of undergoing radical polymerization. The following multi-step protocol outlines a plausible pathway.
Synthetic Pathway
References
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 3-(p-Tolyl)propionic Acid
Abstract: This technical guide provides comprehensive, field-proven methodologies for the derivatization of 3-(p-Tolyl)propionic acid, a key intermediate in various chemical syntheses and a potential biomarker, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We present two robust protocols: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via Boron Trifluoride-Methanol (BF₃-Methanol). This document details the rationale behind procedural choices, step-by-step protocols, and expected mass spectral data, empowering researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification and identification.
Introduction: The Imperative for Derivatization
This compound, like most carboxylic acids, possesses a polar carboxyl group containing an active hydrogen atom. This characteristic leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1] Direct injection of the underivatized acid onto a standard non-polar GC column typically results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[1]
Derivatization is a chemical modification technique that transforms the analyte into a form more suitable for GC analysis.[2] The primary goals are:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[3]
-
Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures of the GC injector and column.[4][5]
-
Improve Chromatographic Peak Shape: The reduced polarity of the derivatives minimizes interactions with active sites on the GC column and liner, leading to sharper, more symmetrical peaks.
-
Generate Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns upon electron ionization, aiding in confident identification.[6]
This guide focuses on two widely adopted and effective derivatization strategies: Silylation to form a trimethylsilyl (TMS) ester and Alkylation (Esterification) to form a methyl ester.[4]
Silylation Protocol: Trimethylsilyl (TMS) Esterification with BSTFA
Silylation is a versatile and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts rapidly and quantitatively with carboxylic acids.[1][7] The byproducts of the reaction are volatile and typically do not interfere with the analysis.[1]
Causality of Experimental Choices
-
Reagent: BSTFA is chosen for its high reactivity towards carboxylic acids. The addition of 1% Trimethylchlorosilane (TMCS) as a catalyst is recommended to enhance the reactivity, especially if trace amounts of moisture are present or if other, more hindered functional groups are in the sample matrix.[1][7]
-
Solvent: Anhydrous pyridine is an excellent solvent for this reaction. It not only dissolves the analyte but also acts as a hydrogen chloride scavenger, driving the reaction to completion, and can catalyze the reaction for sterically hindered groups.[8] Other aprotic solvents like acetonitrile or dichloromethane can also be used.
-
Temperature and Time: Heating the reaction mixture (e.g., at 60-70°C) ensures the derivatization goes to completion in a reasonable timeframe.[8] While many simple carboxylic acids react quickly at room temperature, heating is a robust measure to overcome any minor steric hindrance and ensure reproducibility.[2]
Experimental Workflow: Silylation
Caption: Workflow for BSTFA-based silylation of this compound.
Detailed Step-by-Step Protocol
Crucial Precaution: BSTFA and TMCS are highly sensitive to moisture. All glassware must be oven-dried, and solvents must be anhydrous.[1][2] Perform all steps in a fume hood using appropriate personal protective equipment.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard or dried sample extract into a 2 mL autosampler vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding.[1]
-
Add 100 µL of anhydrous pyridine to the vial. Cap and vortex briefly to dissolve the sample.
-
-
Derivatization:
-
Using a dry syringe, add 100 µL of BSTFA containing 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 10-15 seconds.
-
Place the vial in a heating block or oven set to 60°C for 30 minutes.[8]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.
-
Esterification Protocol: Methylation with BF₃-Methanol
Alkylation, most commonly in the form of esterification, is another robust method for derivatizing carboxylic acids.[4] This protocol uses a commercially available Boron Trifluoride-Methanol (BF₃-Methanol) solution, which acts as an acidic catalyst to efficiently convert the carboxylic acid to its corresponding methyl ester.[9] Methyl esters are generally very stable, making them suitable for storage if immediate analysis is not possible.[4]
Causality of Experimental Choices
-
Reagent: BF₃-Methanol (typically 14% w/v) is a powerful and convenient esterifying agent. The reaction involves the condensation of the carboxyl group with methanol, catalyzed by the Lewis acid BF₃.[9]
-
Reaction Conditions: Heating is required to drive the esterification reaction to completion. A temperature of 85-100°C for a short period (10-15 minutes) is effective for converting fatty acids and related compounds to their methyl esters.[9]
-
Work-up: After the reaction, a liquid-liquid extraction is necessary. A saturated sodium chloride solution is added to increase the ionic strength of the aqueous phase, forcing the non-polar methyl ester into the organic extraction solvent (hexane).[9] Anhydrous sodium sulfate is used to remove any residual water from the organic extract before analysis.
Experimental Workflow: Esterification
Caption: Workflow for BF₃-Methanol esterification of this compound.
Detailed Step-by-Step Protocol
Crucial Precaution: BF₃-Methanol is toxic and corrosive.[9] Handle this reagent exclusively in a fume hood and wear appropriate personal protective equipment.
-
Sample Preparation:
-
Place approximately 1 mg of this compound standard or dried sample extract into a screw-cap reaction tube with a PTFE-lined cap.
-
-
Derivatization:
-
Add 1 mL of 14% BF₃-Methanol solution to the tube.
-
Cap the tube tightly and place it in a heating block at 90°C for 15 minutes.
-
-
Extraction:
-
Remove the tube from the heat and allow it to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of n-hexane to the tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.
-
-
Analysis:
-
The sample is now ready for injection. Inject 1 µL of the hexane solution into the GC-MS system.
-
GC-MS Analysis and Expected Data
The following tables summarize suggested GC-MS conditions and the expected mass spectral data for the two derivatives of this compound.
Suggested GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 min) |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
Predicted Mass Spectral Data
A. Trimethylsilyl 3-(p-Tolyl)propionate (TMS Derivative) Molecular Weight: 236.38 g/mol
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 236 | Low | [M]⁺• | Molecular Ion |
| 221 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |
| 105 | Base Peak (100) | [C₈H₉]⁺ | Benzylic cleavage and rearrangement to tolyl-tropylium ion |
| 91 | High | [C₇H₇]⁺ | Tropylium ion from cleavage of the tolyl group |
| 73 | High | [Si(CH₃)₃]⁺ | Trimethylsilyl cation[3] |
B. Methyl 3-(p-Tolyl)propanoate (Methyl Ester) Molecular Weight: 178.23 g/mol
| m/z | Relative Intensity (from source) | Proposed Fragment Ion | Fragmentation Pathway |
| 178 | Moderate | [M]⁺• | Molecular Ion |
| 147 | Low | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 118 | Moderate | [M - C₂H₂O₂]⁺ | McLafferty rearrangement (loss of methyl acrylate) |
| 105 | Base Peak (100) | [C₈H₉]⁺ | Benzylic cleavage and rearrangement to tolyl-tropylium ion |
| 91 | High | [C₇H₇]⁺ | Tropylium ion from cleavage of the tolyl group |
| 77 | Moderate | [C₆H₅]⁺ | Loss of methyl group from tropylium ion |
Predicted Fragmentation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 8. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Topic: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of 3-(p-Tolyl)propionic Acid Enantiomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical quality attribute, as enantiomers frequently exhibit different physiological activities.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 3-(p-Tolyl)propionic acid. Utilizing a polysaccharide-based chiral stationary phase (CSP), this method provides baseline resolution suitable for quantitative analysis in research, development, and quality control environments. We delve into the principles of the separation, provide a detailed experimental protocol, and discuss essential system suitability criteria to ensure method performance.
Introduction and Scientific Rationale
This compound is a chiral carboxylic acid featuring a single stereocenter. Its structure is characteristic of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), where biological activity is often confined to one enantiomer.[2][3] For instance, in many profens, the (S)-enantiomer possesses the desired anti-inflammatory properties, while the (R)-enantiomer is significantly less active or may contribute to unwanted side effects. Therefore, the ability to accurately separate and quantify the enantiomers of such compounds is paramount for ensuring the safety and efficacy of potential drug candidates.
Direct separation using HPLC with a Chiral Stationary Phase (CSP) is the industry-standard technique for analyzing enantiomers.[1][4] This approach relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[5][6] The differing stability of these complexes leads to differential retention times, enabling their separation.
Among the various CSPs available, polysaccharide-based phases (derivatives of cellulose or amylose) have demonstrated exceptional versatility and broad applicability for resolving a vast range of chiral molecules, including acidic compounds like arylpropionic acids.[1][5][7][8][9] This note details a method developed on an amylose-based CSP, which provides the necessary enantiorecognition through a combination of hydrogen bonding, π-π stacking, and steric interactions.[10][11]
Chiral Recognition Mechanism
The separation is achieved by exploiting the distinct spatial arrangements of the enantiomers. The chiral stationary phase, composed of a helical polysaccharide derivative, creates chiral grooves or cavities. For separation to occur, the enantiomers must interact with the CSP at multiple points.
Figure 1: Chiral recognition of enantiomers on a polysaccharide CSP.
Detailed Experimental Protocol
This protocol is designed for a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent[3] |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent), 5 µm, 4.6 x 250 mm |
| Chemicals | Racemic this compound (≥98%) |
| Solvents | n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, HPLC Grade) |
Chromatographic Conditions
A normal-phase elution mode is employed, as it typically provides superior selectivity for profen-type molecules on polysaccharide CSPs.[12][13] The acidic modifier (TFA) is crucial for suppressing the ionization of the carboxylic acid group, thereby improving peak shape and ensuring reproducible retention.[14]
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Run Time | Approx. 15 minutes |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with 2-Propanol.
-
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
System Suitability Testing (SST)
Before proceeding with sample analysis, the system's performance must be verified.[4] Inject the working solution in replicate (n=5) and evaluate the following parameters.
| SST Parameter | Acceptance Criterion | Rationale |
| Resolution (R_s_) | ≥ 1.5 | Ensures baseline separation for accurate quantification.[1] |
| Selectivity (α) | > 1.1 | Confirms differential interaction between enantiomers and the CSP. |
| Tailing Factor (T_f_) | 0.8 – 1.5 | Indicates good peak symmetry, preventing integration errors. |
| RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| RSD of Peak Area | ≤ 2.0% | Shows the precision of the injector and detector response. |
Expected Results
Under the specified conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is expected. A representative chromatogram would show two well-resolved, symmetrical peaks.
Table 1: Typical Chromatographic Performance
| Parameter | Expected Value |
| Retention Time 1 (t_R1_) | ~ 8.5 min |
| Retention Time 2 (t_R2_) | ~ 10.2 min |
| Selectivity Factor (α) | ~ 1.25 |
| Resolution (R_s_) | > 2.0 |
Note: Retention times may vary slightly depending on the specific column, system dead volume, and mobile phase preparation.
Experimental Workflow Overview
The entire process, from initial preparation to final analysis, follows a systematic and self-validating sequence.
// Node Definitions prep [label="1. Preparation\n- Mobile Phase\n- Sample Solution (0.1 mg/mL)", fillcolor="#F1F3F4", color="#5F6368"]; equilibration [label="2. System Equilibration\n- Pump mobile phase until baseline is stable", fillcolor="#FBBC05", fontcolor="#202124"]; sst [label="3. System Suitability Test (SST)\n- Inject standard (n=5)\n- Verify Rs, α, Tf, RSD%", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="4. Sample Analysis\n- Inject unknown samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="5. Data Processing\n- Integrate peaks\n- Calculate enantiomeric excess (%ee)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for branching decision [shape=diamond, label="SST Pass?", style=filled, fillcolor="#FFFFFF", color="#202124"];
// Edges prep -> equilibration; equilibration -> sst; sst -> decision; decision -> analysis [label=" Yes "]; decision -> equilibration [label=" No \n(Troubleshoot & Re-equilibrate)"]; analysis -> data; }
Figure 2: Standard workflow for chiral HPLC analysis.
Conclusion
The method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of an amylose-based chiral stationary phase in a normal-phase mode yields excellent resolution and peak shape. This protocol is suitable for routine analysis and can serve as a foundation for further method validation according to ICH guidelines, which would include assessments of linearity, accuracy, precision, and limits of detection and quantitation.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.co.kr [phenomenex.co.kr]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 9. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
Application Notes and Protocols: The Use of 3-(p-Tolyl)propionic Acid in Solid-Phase Synthesis
Introduction: A Versatile Tool for Modifying and Building Molecules on Solid Support
Solid-phase synthesis has revolutionized the way chemists approach the creation of complex molecules, from peptides to small molecule libraries for drug discovery.[1] The ability to anchor a starting material to an insoluble resin support simplifies purification at each step, allowing for the use of excess reagents to drive reactions to completion.[2] Within this powerful methodology, the strategic selection of reagents to cap, link, or serve as foundational scaffolds is critical to a successful synthesis.
This guide details the applications of 3-(p-Tolyl)propionic acid, a versatile carboxylic acid, in solid-phase synthesis. Its unique structure, featuring a hydrophobic aromatic ring and a flexible propionic acid chain, offers distinct advantages in specific contexts. We will explore its utility as a specialized capping agent for terminating peptide chains, particularly in the synthesis of hydrophobic peptides, and as a core building block in the solid-phase organic synthesis (SPOS) of small molecule libraries. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their toolkit for solid-phase chemistry.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 1505-50-6 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Solid | |
| IUPAC Name | 3-(4-methylphenyl)propanoic acid | [3] |
Application I: A Hydrophobic Capping Agent for Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), incomplete coupling reactions can leave unreacted free amino groups on the growing peptide chains. If not blocked, these amines can react in subsequent coupling cycles, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide during purification. The process of intentionally blocking these unreacted N-termini is known as "capping".[4]
While acetic anhydride is the most common capping agent, forming an N-acetyl group, there are strategic reasons to employ a more functionalized capping agent like this compound.
Rationale and Expertise: Why Use a Tolyl-Based Cap?
The synthesis of highly hydrophobic peptides is a significant challenge in SPPS. These sequences have a tendency to aggregate on the solid support, leading to poor solvation of the peptide chains and, consequently, incomplete coupling and deprotection steps.[5] The introduction of a hydrophobic 3-(p-tolyl)propionyl group at the N-terminus of truncated sequences can serve two primary purposes:
-
Enhanced Purification Resolution: The significant difference in hydrophobicity between the desired full-length peptide and the capped, truncated sequences can greatly improve their separation during reverse-phase HPLC purification. The tolyl group acts as a hydrophobic "tag" on the failure sequences.
-
Modulation of Peptide Properties: For certain applications, the final peptide may benefit from an N-terminal modification that increases its lipophilicity, potentially aiding in membrane permeability studies or interactions with hydrophobic receptors.
Protocol 1: Capping with this compound
This protocol assumes a standard Fmoc-based SPPS workflow. The capping step is performed after a primary amino acid coupling step and before the next Fmoc deprotection.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Washing: Following the primary amino acid coupling step, wash the peptide-resin thoroughly to remove excess reagents.
-
3 x DMF washes
-
3 x DCM washes
-
3 x DMF washes
-
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (10 eq. relative to resin loading) and HOBt/Oxyma (10 eq.) in DMF.
-
Add DIC (10 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Scientist's Note: Pre-activation is crucial to form the active ester of the carboxylic acid, ensuring an efficient capping reaction.
-
-
Capping Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Add DIPEA (20 eq.) to neutralize the resin and catalyze the reaction.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Post-Capping Wash:
-
Drain the capping solution from the resin.
-
Wash the resin thoroughly to remove all soluble byproducts.
-
5 x DMF washes
-
3 x DCM washes
-
-
-
Verification of Capping (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates that all free primary amines have been successfully acylated. If the test is positive (blue beads), the capping procedure may be repeated.[6]
-
-
Continuation of Synthesis:
-
Proceed with the standard Fmoc deprotection step to expose the N-terminus of the correctly elongated peptide chains for the next coupling cycle.
-
Workflow Diagram: Capping Process
Caption: Workflow for hydrophobic capping in SPPS.
Application II: A Core Scaffold in Solid-Phase Organic Synthesis (SPOS)
The true power of solid-phase synthesis extends beyond peptides to the creation of diverse small molecule libraries for high-throughput screening in drug discovery.[7] In this context, this compound can be utilized not as a terminating agent, but as a foundational building block or scaffold onto which further chemical diversity is built. A notable example is its use in the synthesis of 4,5-diarylimidazoline libraries, which have been investigated as potent receptor antagonists.
Rationale and Expertise: Building Complexity on a Solid Support
By anchoring this compound to a suitable resin, its aromatic ring and the carbon backbone become a fixed point for subsequent chemical transformations. This approach allows for the systematic variation of other building blocks, leading to a library of related compounds that can be screened for biological activity. The linkage to the solid support must be stable to the reaction conditions used to build the molecule but readily cleavable at the end of the synthesis to release the final product.
Protocol 2: Synthesis of a Diarylimidazoline Library Precursor
This protocol outlines the initial steps of anchoring this compound to a resin and preparing it for further diversification, based on its documented use in the synthesis of 4,5-diarylimidazolines.
Materials:
-
Aminomethyl (AM) resin or a similar amine-functionalized solid support
-
This compound
-
Reagents for carboxylic acid activation (e.g., Oxalyl chloride or DIC/HOBt)
-
Base (e.g., Pyridine or DIPEA)
-
Solvents: DCM, DMF
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) to prepare for the coupling reaction.
-
-
Activation of this compound:
-
Method A (Acid Chloride): In a separate flask, dissolve this compound (5 eq. relative to resin loading) in anhydrous DCM. Add oxalyl chloride (5.5 eq.) dropwise at 0°C. Stir at room temperature until gas evolution ceases (typically 1-2 hours) to form 3-(p-tolyl)propanoyl chloride.[8]
-
Method B (In situ Activation): Dissolve this compound (5 eq.) and HOBt/Oxyma (5 eq.) in DMF. Add DIC (5 eq.) and allow to pre-activate for 15 minutes.
-
-
Coupling to the Resin:
-
Drain the solvent from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Add a non-nucleophilic base such as DIPEA (10 eq.) to the resin slurry.
-
Agitate the mixture for 4-6 hours, or until a ninhydrin test confirms the complete consumption of free amines.
-
-
Washing and Capping (of unreacted amines):
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
To ensure no residual amino groups remain, perform a standard capping step using acetic anhydride and pyridine as described in Protocol 1, Step 3 (or a similar standard procedure).[6]
-
Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.
-
-
Readiness for Further Synthesis:
-
The resin, now functionalized with the 3-(p-tolyl)propionyl scaffold, is ready for subsequent reactions to build the diarylimidazoline core or other molecular structures.
-
Reaction Scheme: Anchoring the Scaffold
Caption: Anchoring this compound to a solid support.
Conclusion and Future Perspectives
This compound is a valuable and perhaps underutilized reagent in the field of solid-phase synthesis. Its application as a hydrophobic capping agent offers a strategic advantage for the synthesis and purification of challenging hydrophobic peptides. Furthermore, its documented use as a core building block in the generation of small molecule libraries demonstrates its utility as a versatile scaffold for combinatorial chemistry. The protocols detailed herein provide a robust framework for researchers to implement these applications in their own synthetic workflows. Future work may explore the development of novel linkers derived from this molecule, potentially leveraging the aromatic ring for analytical tracking or to impart specific cleavage characteristics.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis routes of this compound [benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of 3-(p-Tolyl)propionic Acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(p-Tolyl)propionic acid. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the fundamental principles of the separation, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines. The methodology employs Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique renowned for its precision, sensitivity, and reliability.[1][2] The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducible results.
Introduction and Scientific Principle
This compound (CAS 1505-50-6), also known as 4-methylhydrocinnamic acid, is a carboxylic acid derivative that serves as a building block in the synthesis of various organic molecules and potential pharmaceutical compounds.[3][4][5] Accurate quantification of this compound is crucial for process monitoring, quality control of raw materials, and stability testing in drug development.
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its high resolution, sensitivity, and quantitative accuracy.[2] This method utilizes the principles of Reversed-Phase Chromatography , where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[6][7]
Causality of Method Design: this compound is an ionizable organic acid with a pKa of approximately 4.68.[4] In reversed-phase systems, analyzing acidic compounds at a neutral pH can lead to poor chromatographic performance, including peak tailing and variable retention times, because the analyte exists in an equilibrium between its neutral (protonated) and charged (deprotonated) forms. The charged form has very little affinity for the nonpolar stationary phase and elutes quickly, while the neutral form is retained. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. This method employs the principle of ion suppression , where the mobile phase pH is maintained at a level at least 2 pH units below the analyte's pKa.[8][9] By acidifying the mobile phase to a pH of approximately 2.5-3.0, the carboxylic acid group remains fully protonated (in its neutral form), promoting consistent hydrophobic interaction with the C18 stationary phase and leading to reliable and reproducible quantification.
Materials and Methods
Equipment and Consumables
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4-decimal places).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound reference standard (≥98% purity).[5]
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.[4]
-
Water, HPLC grade or Milli-Q®.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Formic acid, analytical grade.
Chromatographic Conditions
The selection of these parameters is based on achieving optimal separation, good peak shape, and a reasonable run time. A C18 column is chosen for its excellent retention of hydrophobic compounds. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. The acidic mobile phase ensures ion suppression, as previously discussed.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient/Isocratic | Isocratic: 60:40 (A:B) or a shallow gradient if needed for matrix components |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Note: The UV detection wavelength of 220 nm is chosen to capture the absorbance of the phenyl group. It is highly recommended to determine the analyte's absorbance maximum (λmax) using a PDA detector and optimize the wavelength accordingly.
Experimental Protocols
Solution Preparation
Protocol 1: Mobile Phase Preparation (1 L of Mobile Phase A)
-
Pour approximately 900 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of orthophosphoric acid to the water.
-
Add water to the 1 L mark.
-
Mix thoroughly and verify the pH is approximately 2.5.
-
Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration.
Protocol 2: Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Fill the flask to the mark with the diluent.
-
Cap and invert the flask at least 15 times to ensure homogeneity.
-
Calculate the exact concentration in µg/mL.
Protocol 3: Preparation of Calibration Standards Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution with the analyte concentration falling within the calibration range.[10][11]
-
Accurately weigh a quantity of the sample expected to contain the analyte.
-
Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a volumetric flask of appropriate size.
-
Sonicate or vortex as needed to ensure complete dissolution.
-
Fill to volume with the diluent and mix thoroughly.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[8]
Analytical Workflow
The overall process from preparation to final result follows a systematic and logical flow to ensure data quality and integrity.
Caption: High-level workflow for the HPLC quantification of this compound.
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is a mandatory process that provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][12][13] The following parameters must be assessed.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest. | Peak purity index > 0.99 (PDA). No interfering peaks at the analyte's retention time in blank/placebo. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | To assess the closeness of the test results to the true value. | 98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%). |
| Precision (RSD%) | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for n≥6 replicates. |
| Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. | ||
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision/accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters remain within limits. RSD of results ≤ 2.0%. |
System Suitability Test (SST)
Rationale: The SST is an integral part of any analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis before processing any samples.[13] Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five or six replicate injections of a standard solution (e.g., 25 µg/mL).
-
Calculate the system suitability parameters from the resulting chromatograms. Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD): ≤ 2.0% for peak area and retention time.
Validation Experiment Logic
The validation process follows a hierarchical structure, where foundational parameters must be established before proceeding to more complex assessments.
Caption: Logical flow of the analytical method validation process.
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area (y-axis) of the calibration standards versus their corresponding concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
y = Peak Area
-
m = Slope of the curve
-
x = Concentration
-
c = y-intercept
-
-
Calculate Unknown Concentration: Rearrange the regression equation to solve for the concentration (x) of this compound in the test samples.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
Account for Dilutions: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.
Final Concentration = Concentration (µg/mL) × Dilution Factor
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(4-METHYLPHENYL)PROPIONIC ACID | 1505-50-6 [chemicalbook.com]
- 5. This compound 98 1505-50-6 [sigmaaldrich.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. organomation.com [organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(p-Tolyl)propionic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 3-(p-Tolyl)propionic acid. This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, helping you troubleshoot and optimize your purification workflows effectively.
Introduction to Purification Strategies
This compound, also known as 3-(4-methylphenyl)propanoic acid, is a solid at room temperature with a melting point of approximately 115-118°C and a pKa around 4.68.[1] These properties are fundamental to designing effective purification strategies. The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Impurities in your crude product are largely dependent on the synthetic route employed. Common sources of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like p-methylacetophenone or other precursors.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Byproducts of the Reaction: Isomeric variants (e.g., 2-(p-tolyl)propionic acid) or products from side reactions can be present. For instance, if a Friedel-Crafts acylation is involved in the synthesis pathway, ortho-acylated byproducts might be formed.[2]
-
Degradation Products: Prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) can lead to decomposition.
Q2: How do I choose the best purification method for my sample?
A2: The optimal purification method is determined by the impurity profile and the desired scale and purity.
-
For thermally stable compounds with crystalline properties , recrystallization is often the most efficient method for removing small amounts of impurities on a moderate to large scale.
-
To remove neutral or basic impurities , acid-base extraction is a highly effective and straightforward technique.
-
For complex mixtures with impurities of similar polarity to the product , column chromatography is the most powerful technique for achieving high purity, although it is more labor-intensive and may not be suitable for very large scales.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is necessary to achieve a sharp melting point within the expected range of 115-118°C.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Solvent is too effective: The compound remains soluble even at low temperatures. - Insufficient compound concentration: The solution is not saturated. - Supersaturation: Crystals have not initiated nucleation. - Cooling too rapidly: Inhibits the formation of a stable crystal lattice. | - For overly effective solvents: Partially evaporate the solvent to increase the concentration. If using a two-solvent system, add more of the anti-solvent. - For unsaturated solutions: Evaporate some of the solvent to concentrate the solution. - To induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound.[4] - For rapid cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound: The compound melts before it dissolves completely.[5] - High concentration of impurities: This can significantly lower the melting point of the crude product. - The solution is too concentrated. | - To address melting: Add a small amount of a co-solvent in which the compound is highly soluble to lower the boiling point of the solvent mixture. Alternatively, choose a solvent with a lower boiling point. - To address impurities: Consider a preliminary purification step like acid-base extraction or treatment with activated carbon to remove impurities before recrystallization. - For concentrated solutions: Add a small amount of hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. - Colored impurities are adsorbed onto the crystal surface. | - Activated Carbon Treatment: Before cooling, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool. - Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities. |
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel. - Presence of fine particulate matter. - High concentration of the solute. | - Gentle Inversion: Gently invert the separatory funnel several times instead of vigorous shaking. - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break the emulsion by increasing the ionic strength of the aqueous phase. - Filtration: Filter the entire mixture through a pad of celite or glass wool to remove particulates. - Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate. |
| Low Recovery of Product After Acidification | - Incomplete precipitation: The pH of the aqueous layer was not sufficiently acidic to fully protonate the carboxylate. - Product is somewhat soluble in water. - Incomplete extraction from the organic layer. | - Check pH: Ensure the pH of the aqueous layer is well below the pKa of this compound (pKa ≈ 4.68). A pH of 2-3 is recommended. Use a pH meter or pH paper for accuracy. - Salting Out: Add solid sodium chloride to the aqueous layer to decrease the solubility of the organic acid. - Back-Extraction: Perform an additional extraction of the acidified aqueous layer with a fresh portion of organic solvent to recover any dissolved product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate mobile phase polarity. - Column overloading. - Cracked or channeled silica gel bed. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities (a ΔRf of at least 0.2 is desirable).[6] - Reduce Sample Load: Use a larger column or load less crude material. A general rule of thumb is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult ones.[7] - Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred. |
| Streaking or Tailing of the Compound Spot on TLC/Column | - The compound is too polar for the stationary phase. - Interaction of the carboxylic acid with the slightly acidic silica gel. - Sample is too concentrated on the TLC plate. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent. - Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase. This will keep the carboxylic acid in its protonated, less polar form and minimize interactions with the silica gel, resulting in sharper peaks.[8] - Dilute the Sample: For TLC analysis, ensure the spotting solution is not too concentrated. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general procedure for recrystallizing this compound. The ideal solvent or solvent system should be determined experimentally on a small scale first. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
Step-by-Step Methodology:
-
Solvent Selection (Small Scale Test):
-
Place approximately 50 mg of your crude this compound into a small test tube.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A suitable solvent will result in the formation of a good yield of crystals.
-
-
Recrystallization (Scale-up):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "soluble" solvent of a mixed pair) in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If using a mixed solvent system, add the "insoluble" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.[9]
-
If the solution is colored, remove it from the heat, add a spatula tip of activated carbon, and swirl. Reheat to boiling and perform a hot gravity filtration to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold fresh solvent to remove any adhering impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Determine the melting point and calculate the percent recovery.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is highly effective for separating this compound from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous basic solution (e.g., 5% sodium bicarbonate or 1 M sodium hydroxide).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The deprotonated 3-(p-tolyl)propionate salt will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Drain and Repeat: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure complete transfer of the acid.
-
Combine and Wash: Combine the aqueous extracts and wash them with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6 M HCl) with stirring until the solution is acidic (pH 2-3). The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with similar polarities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that provides a good separation of the desired compound from impurities. A good starting point for a carboxylic acid is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (e.g., 90:10:1 hexane:ethyl acetate:acetic acid).
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.[6]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase (the least polar solvent mixture if using a gradient).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common issues in 3-(p-Tolyl)propionic acid synthesis
Welcome to the technical support center for the synthesis of 3-(p-Tolyl)propionic acid (p-TPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Drawing from established chemical principles and field-tested insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring you can identify, understand, and resolve experimental hurdles effectively.
Section 1: Foundational Principles & Pre-Reaction Checks
Before delving into specific reaction problems, it is crucial to establish a baseline of good laboratory practice. Many reaction failures are not due to complex mechanistic issues but simple oversights in preparation.
Q1: What are the most critical pre-reaction checks I should perform?
A1: Ensuring the integrity of your starting materials and reaction environment is paramount.
-
Reagent Purity: Verify the purity of your starting materials (e.g., 4-bromotoluene, acrylic acid, p-tolualdehyde, malonic acid) via NMR or GC-MS. Impurities can poison catalysts or introduce competing side reactions.
-
Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions like the Heck coupling. Water can deactivate catalysts and hydrolyze key reagents. Consider using freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: For palladium-catalyzed reactions, it is critical to establish and maintain an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[1][2] A thorough de-gassing of the reaction mixture by three freeze-pump-thaw cycles is highly recommended.
Section 2: Troubleshooting Palladium-Catalyzed Heck Reaction Pathways
The Mizoroki-Heck reaction is a powerful and common method for synthesizing this compound by coupling an aryl halide (e.g., 4-iodotoluene or 4-bromotoluene) with acrylic acid.[3][4] However, its success is highly sensitive to several parameters.
FAQ 1: My Heck reaction shows low or no conversion of the starting aryl halide. What are the likely causes?
This is one of the most common issues and can typically be traced back to the catalyst's activity or the reaction conditions.
First-Line Diagnostic Check: Carefully take a small, quenched aliquot from the reaction mixture and analyze it by TLC or GC-MS to confirm if any product has formed or if only starting materials are present.
Potential Causes & Solutions:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[1] If this reduction is inefficient or if the Pd(0) is oxidized, the reaction will not proceed.
-
Solution: Ensure your phosphine ligand, if used, is not oxidized. Some protocols benefit from a pre-reduction step or the use of a Pd(0) source like Pd₂(dba)₃. Also, rigorously de-gas your solvent and reagents to remove oxygen.[1]
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For less reactive aryl bromides (compared to iodides), bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[2][5]
-
Incorrect Base or Base Strength: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle and neutralizing the H-X acid produced.[1] An unsuitable base can lead to poor turnover.
-
Solution: Organic bases like triethylamine (Et₃N) or DBU are common. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. Screen a panel of bases to find the optimal choice for your specific substrate and ligand combination.
-
-
Low Reaction Temperature: The oxidative addition of aryl bromides to palladium can have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Typical Heck reaction temperatures range from 80-120 °C. Ensure your solvent's boiling point is appropriate for the target temperature.
-
Troubleshooting Flowchart for Low Heck Reaction Conversion
Caption: Troubleshooting Decision Tree for Heck Reaction Failures.
FAQ 2: I'm observing significant side-product formation, such as homocoupling of 4-bromotoluene (to form 4,4'-dimethylbiphenyl). How can I minimize this?
A2: Homocoupling is a common side reaction, especially at high temperatures or when the olefin concentration is low.
-
Cause: This side reaction arises from a competing reductive elimination pathway from a diarylpalladium(II) intermediate.
-
Solution 1 (Stoichiometry): Ensure you are using a slight excess of the acrylate coupling partner (e.g., 1.1 to 1.5 equivalents). This increases the probability of the desired migratory insertion over the undesired second oxidative addition.
-
Solution 2 (Controlled Addition): Add the aryl halide slowly via a syringe pump to the reaction mixture containing the catalyst and the acrylate. This keeps the concentration of the aryl halide low at any given moment, disfavoring the homocoupling pathway.
-
Solution 3 (Temperature): While high temperatures can be necessary for activation, excessively high temperatures can promote side reactions. Try to find the minimum temperature required for an efficient reaction rate.
FAQ 3: My final product is a gray or black solid, indicating palladium contamination. What is the best purification strategy?
A3: Palladium black precipitation indicates catalyst decomposition. Removing these fine metallic particles is crucial for pharmaceutical applications.
-
Purification Protocol:
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium.
-
Aqueous Wash: Perform an aqueous workup. Washing with a solution of aqueous HCl can help remove some palladium salts. A wash with aqueous sodium thiosulfate or thiourea solution can also help by complexing residual palladium.
-
Charcoal Treatment: Dissolve the crude product in a solvent and stir with activated charcoal for 30-60 minutes, then filter through Celite®. This is effective at adsorbing colored impurities and residual palladium.
-
Recrystallization: The final and most effective step is recrystallization. For this compound, a solvent system like toluene, heptane, or a mixture of ethyl acetate/hexanes is often effective.[7]
-
Table 1: Example Heck Reaction Conditions for Optimization
| Parameter | Condition A (Standard) | Condition B (For Aryl Bromides) | Rationale for Change |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(0) source avoids need for in-situ reduction. |
| Ligand | PPh₃ (4 mol%) | P(t-Bu)₃ (2.5 mol%) | Bulky, electron-rich ligand accelerates oxidative addition.[2] |
| Base | Et₃N (2.0 eq) | K₂CO₃ (2.0 eq) | Inorganic base can be more effective and easier to remove. |
| Solvent | Acetonitrile | DMF or NMP | Higher boiling, polar aprotic solvents can improve solubility and rates.[6] |
| Temperature | 80 °C | 110 °C | Higher temperature needed for less reactive aryl bromide. |
Section 3: Troubleshooting Knoevenagel Condensation / Reduction Pathways
An alternative route involves the Knoevenagel condensation of p-tolualdehyde with malonic acid (often the Doebner modification), followed by catalytic hydrogenation of the resulting α,β-unsaturated double bond.[8][9]
FAQ 4: My Knoevenagel condensation yield is low and the reaction is sluggish. How can I optimize it?
A4: The Knoevenagel condensation is an equilibrium-driven process.[10]
-
Cause 1 (Water Accumulation): The reaction produces water, which can hydrolyze intermediates or shift the equilibrium back to the starting materials.
-
Solution: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[10] This is highly effective at driving the reaction to completion.
-
Cause 2 (Catalyst Choice): The reaction is typically catalyzed by a weak amine base like piperidine or pyridine.[8][9] The choice and amount are critical.
-
Solution: In the Doebner modification, pyridine is used as both the solvent and the base, often with a catalytic amount of piperidine.[8][11] Ensure the malonic acid fully dissolves. If the reaction is still slow, a small amount of a co-catalyst like β-alanine can sometimes be beneficial.
FAQ 5: The final catalytic hydrogenation step to reduce the double bond is slow or incomplete. What should I check?
A5: Catalytic hydrogenation of the α,β-unsaturated acid can be challenging.
-
Cause 1 (Catalyst Poisoning): The hydrogenation catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities carried over from the previous step, such as sulfur compounds or residual pyridine.
-
Solution: Meticulously purify the intermediate p-tolylcinnamic acid derivative before hydrogenation. Recrystallization is highly recommended.
-
Cause 2 (Insufficient Hydrogen Pressure/Agitation): The reaction is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mixing is required for hydrogen to reach the catalyst surface.
-
Solution: Use a Parr shaker or a similar hydrogenation apparatus that allows for vigorous stirring or shaking under a positive pressure of hydrogen (typically 30-50 psi).
-
Cause 3 (Catalyst Deactivation): The catalyst may have low activity.
-
Solution: Use a fresh, high-quality catalyst. Ensure the catalyst loading is appropriate (typically 5-10 mol% by weight). Sometimes, adding a small amount of acetic acid to the solvent (e.g., ethanol or ethyl acetate) can help maintain catalyst activity and improve reaction rates for hydrogenating carboxylic acids.[12]
Experimental Workflow: Knoevenagel-Doebner/Hydrogenation Routedot
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-(4-甲苯)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-(p-Tolyl)propionic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(p-tolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize your target molecule but also to understand the underlying principles that govern the reaction, enabling you to optimize conditions for your specific experimental context.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other fine chemicals. Its synthesis can be approached through several reliable methods, each with its own set of advantages and potential challenges. This guide will focus on three common and effective synthetic strategies:
-
Catalytic Hydrogenation of p-Methylcinnamic Acid: A direct and often high-yielding method involving the reduction of a carbon-carbon double bond.
-
Palladium-Catalyzed Heck Coupling: A versatile cross-coupling reaction to form the aryl-alkene bond, followed by reduction.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful method for carbon-carbon bond formation between an arylboronic acid and a suitable propionic acid synthon.
This resource is structured to anticipate and address the practical challenges you may encounter, moving from general questions to specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and concerns that researchers have when undertaking the synthesis of this compound.
Q1: Which synthetic route is the most straightforward for a first-time synthesis of this compound?
For simplicity and often high yields, the catalytic hydrogenation of p-methylcinnamic acid is highly recommended. This method involves a single, well-understood transformation and typically requires standard hydrogenation equipment. The starting material, p-methylcinnamic acid, is also commercially available.
Q2: I am observing a low yield in my reaction. What are the most common general factors to investigate?
Low yields can stem from several factors across all synthetic routes. The primary areas to investigate are:
-
Reagent Purity: Ensure the purity of your starting materials, solvents, and catalysts. Impurities can poison catalysts or lead to side reactions.
-
Reaction Atmosphere: For palladium-catalyzed reactions (Heck and Suzuki), maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation.
-
Solvent Quality: Use dry, degassed solvents, especially for cross-coupling reactions.
-
Reaction Temperature and Time: These parameters are often interdependent and may require optimization. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: How do I effectively remove the palladium catalyst after my Heck or Suzuki coupling reaction?
Residual palladium can be a concern, especially in pharmaceutical applications. Effective removal methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite® or silica gel can remove a significant portion of the precipitated palladium.
-
Aqueous Workup: A standard aqueous workup can help partition the palladium species.
-
Specialized Scavengers: Thiol-functionalized silica gels or resins can be used to chelate and remove dissolved palladium.
Q4: My final product appears to be impure after initial workup. What are the likely side products?
The nature of impurities will depend on the synthetic route:
-
Hydrogenation: Incomplete hydrogenation will leave starting material (p-methylcinnamic acid). Over-reduction of the aromatic ring is possible under harsh conditions.
-
Heck Coupling: Potential side products include homocoupled products of the aryl halide and isomers of the desired cinnamic acid derivative.
-
Suzuki Coupling: Homocoupling of the boronic acid (forming 4,4'-dimethylbiphenyl) is a common side reaction. Protodeboronation (loss of the boronic acid group) can also occur.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.
Guide 1: Troubleshooting Catalytic Hydrogenation of p-Methylcinnamic Acid
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive Catalyst | - Use a fresh batch of catalyst (e.g., Pd/C). - Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| 2. Insufficient Hydrogen Pressure | - Check for leaks in your hydrogenation apparatus. - Increase the hydrogen pressure within a safe range for your equipment. | |
| 3. Poor Stirring/Agitation | - Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mixing. | |
| 4. Solvent Effects | - Consider switching to a different solvent. Ethanol, methanol, and ethyl acetate are common choices. | |
| Over-reduction of the Aromatic Ring | 1. Harsh Reaction Conditions | - Reduce the reaction temperature and/or hydrogen pressure. - Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Highly Active Catalyst | - Consider using a less active catalyst or a catalyst poison to increase selectivity. |
Guide 2: Troubleshooting the Heck Coupling Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Deactivation | - Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. - Use a fresh, high-quality palladium source and phosphine ligand. |
| 2. Inappropriate Base | - The choice of base is critical. Triethylamine or potassium carbonate are common choices. Ensure the base is sufficiently strong and soluble in the reaction medium. | |
| 3. Wrong Ligand | - The ligand plays a crucial role in stabilizing the palladium catalyst. For aryl bromides or chlorides, more electron-rich and bulky phosphine ligands are often required. | |
| Formation of Palladium Black | 1. Catalyst Decomposition | - This is a sign of catalyst deactivation. Improve degassing procedures. - Consider using a more stable palladium precatalyst or a higher ligand-to-palladium ratio. |
| Formation of Isomeric Products | 1. β-Hydride Elimination and Re-addition | - This can lead to isomerization of the double bond. Adding a base can facilitate the desired reductive elimination. |
Guide 3: Troubleshooting the Suzuki-Miyaura Coupling Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Protodeboronation of Boronic Acid | - This is the loss of the boronic acid group. Use anhydrous solvents and ensure the base is not excessively strong or the reaction time too long. |
| 2. Inefficient Transmetalation | - The base is crucial for activating the boronic acid for transmetalation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary. The addition of water can sometimes facilitate this step. | |
| 3. Catalyst Inhibition | - Certain functional groups can inhibit the catalyst. Ensure starting materials are free of impurities that could act as catalyst poisons. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Rigorous degassing of the reaction mixture is essential to minimize this side reaction. |
| 2. Inappropriate Catalyst or Ligand | - Some palladium/ligand systems are more prone to homocoupling. Screening different catalyst systems can mitigate this issue. |
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details a reliable and optimized method for the synthesis of this compound starting from p-methylcinnamic acid.
Reaction Scheme:
Caption: Catalytic hydrogenation of p-methylcinnamic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Methylcinnamic Acid | 162.19 | 5.00 g | 0.0308 mol |
| Palladium on Carbon (10 wt%) | - | 0.25 g | - |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Hydrogen Gas | 2.02 | As needed | - |
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.00 g (0.0308 mol) of p-methylcinnamic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 0.25 g of 10% palladium on carbon to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate.
-
Characterization: Dry the purified product under vacuum to a constant weight. The expected yield is typically >95%. Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Expected Characterization Data:
-
Appearance: White crystalline solid.
-
Melting Point: 115-118 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ 11.5-12.0 (br s, 1H, COOH), 7.11 (s, 4H, Ar-H), 2.94 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.66 (t, J=7.6 Hz, 2H, CH₂-COOH), 2.32 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 137.3, 135.8, 129.2, 128.4, 35.8, 30.3, 20.9.
-
IR (KBr, cm⁻¹): 3300-2500 (broad O-H stretch), 2925 (C-H stretch), 1705 (C=O stretch).
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing common issues during the synthesis.
Caption: A systematic troubleshooting workflow.
References
Technical Support Center: Identification of Byproducts in 3-(p-Tolyl)propionic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)propionic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and management of byproducts in common reactions involving this compound. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your synthetic workflows.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules.[1][2] Its synthesis and subsequent reactions, however, are not without challenges. The formation of byproducts can significantly impact yield, purity, and the overall success of a synthetic campaign. This guide will focus on the most common synthetic routes and the potential impurities that may arise.
The primary route to this compound often involves a two-step process: a Friedel-Crafts acylation of toluene with succinic anhydride to form 3-(4-methylbenzoyl)propanoic acid, followed by a reduction of the ketone.[3][4] The choice of reduction method, typically Clemmensen or Wolff-Kishner, is critical and can lead to different byproduct profiles.
Section 1: Friedel-Crafts Acylation Byproducts - Troubleshooting & FAQs
The Friedel-Crafts acylation is a powerful tool for C-C bond formation but is susceptible to several side reactions.[5][6] Understanding these potential pitfalls is the first step in troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of toluene with succinic anhydride is giving a low yield and a complex mixture of products. What are the likely byproducts?
A1: Low yields and product mixtures in this reaction often point to issues with reaction conditions or reagent quality. The primary byproducts to consider are:
-
Isomeric Products: While the methyl group of toluene is primarily a para-director, some ortho-acylation can occur, leading to the formation of 3-(2-methylbenzoyl)propanoic acid. The ratio of para to ortho substitution is influenced by the catalyst and reaction temperature.[7][8]
-
Di-acylation Products: Although less common due to the deactivating effect of the first acyl group, forcing conditions (high temperature, excess acylating agent) can lead to the introduction of a second acyl group onto the aromatic ring.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of toluene and succinic anhydride in your crude product.
-
Products from Impurities in Starting Materials: Impurities in toluene (e.g., other xylenes) or succinic anhydride can lead to a variety of acylated byproducts.
Q2: I'm observing a byproduct with a similar mass to my desired product in the GC-MS analysis. How can I differentiate between the para and ortho isomers?
A2: Differentiating between positional isomers like 3-(4-methylbenzoyl)propanoic acid and 3-(2-methylbenzoyl)propanoic acid requires spectroscopic analysis, primarily ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic. The para-isomer will exhibit a characteristic AA'BB' splitting pattern (two doublets), while the ortho-isomer will show a more complex multiplet pattern for the aromatic protons.
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region of the ¹³C NMR spectrum can also be informative. The para-isomer, due to its symmetry, will have fewer aromatic carbon signals than the ortho-isomer.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low Yield of Desired Product | Inactive catalyst (AlCl₃) | Aluminum chloride is highly hygroscopic. Ensure it is freshly opened or properly stored in a desiccator. An inactive catalyst will lead to a sluggish or incomplete reaction. |
| Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. | |
| Formation of Isomeric Byproducts | High reaction temperature | Friedel-Crafts acylations can be sensitive to temperature. Running the reaction at a lower temperature can improve the regioselectivity for the para-isomer. |
| Catalyst choice | While AlCl₃ is common, other Lewis acids can offer different selectivities. Consider screening alternative catalysts if isomer formation is a persistent issue. | |
| Presence of Unreacted Starting Materials | Stoichiometry issues | Carefully check the molar ratios of your reactants and catalyst. An excess of the limiting reagent may be required to drive the reaction to completion. |
| Poor mixing | Ensure efficient stirring, especially in heterogeneous reaction mixtures, to facilitate contact between reactants and the catalyst. |
Experimental Workflow: Monitoring Friedel-Crafts Acylation
Caption: Workflow for monitoring reaction progress.
Section 2: Reduction Byproducts - Clemmensen vs. Wolff-Kishner
The reduction of the keto-acid intermediate, 3-(4-methylbenzoyl)propanoic acid, to the final product, this compound, is a critical step where byproducts can be introduced. The two most common methods, the Clemmensen and Wolff-Kishner reductions, operate under drastically different conditions (acidic vs. basic) and thus have distinct byproduct profiles.[4][9][10]
Frequently Asked Questions (FAQs)
Q3: I performed a Clemmensen reduction and my NMR shows signals that don't correspond to the desired product. What are the likely side products?
A3: The strongly acidic conditions of the Clemmensen reduction can lead to several byproducts:[4][11][12]
-
Incomplete Reduction: The most common "byproduct" is the starting material, 3-(4-methylbenzoyl)propanoic acid, due to incomplete reaction. The corresponding alcohol, 3-hydroxy-3-(p-tolyl)propanoic acid, can also be formed as an intermediate that fails to undergo complete reduction.
-
Dimeric Products: Under acidic conditions, carbocation intermediates can form, which may lead to dimerization or polymerization, especially at higher temperatures.
-
Rearrangement Products: While less common for this specific substrate, acid-catalyzed rearrangements are a known possibility in Clemmensen reductions with more complex ketones.
Q4: My Wolff-Kishner reduction resulted in a significant amount of an unexpected high-molecular-weight compound. What could this be?
A4: The highly basic and high-temperature conditions of the Wolff-Kishner reduction can promote side reactions:[13][14][15]
-
Azine Formation: A common side reaction is the condensation of the intermediate hydrazone with another molecule of the starting ketone to form an azine. This results in a dimeric byproduct.[14]
-
Products of Elimination: If there are other functional groups sensitive to strong bases, elimination reactions can occur.
-
Starting Material/Hydrazone: Incomplete reaction will leave unreacted 3-(4-methylbenzoyl)propanoic acid or its hydrazone derivative in the product mixture.
Troubleshooting Guide: Reduction Reactions
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete Reduction (Clemmensen) | Deactivated Zinc Amalgam | The surface of the zinc can become passivated. Ensure the zinc amalgam is freshly prepared and active. |
| Insufficient Acid | The concentration of HCl is crucial. Ensure it remains concentrated throughout the reaction. | |
| Azine Formation (Wolff-Kishner) | Presence of unreacted ketone | Ensure the initial formation of the hydrazone is complete before proceeding to the high-temperature decomposition step. This can be monitored by TLC. |
| Reaction Conditions | The Huang-Minlon modification, which involves distilling off water and excess hydrazine before heating, can minimize azine formation.[14] | |
| Low Overall Yield | Substrate Degradation | Both strongly acidic and strongly basic conditions can lead to degradation of the starting material or product. Consider optimizing reaction time and temperature. |
Mechanistic Considerations: Byproduct Formation
Caption: Potential byproduct pathways in reduction reactions.
Section 3: Other Potential Byproducts and Their Origins
Beyond the main synthetic steps, byproducts can also arise from other reactions or transformations of this compound itself.
Frequently Asked Questions (FAQs)
Q5: During a subsequent reaction involving activation of the carboxylic acid of this compound (e.g., with thionyl chloride), I noticed a new impurity. What could it be?
A5: Activation of the carboxylic acid to an acyl chloride can sometimes be accompanied by side reactions.
-
Anhydride Formation: Two molecules of the acyl chloride can react, or the acyl chloride can react with the starting carboxylic acid to form the corresponding anhydride.
-
Decarboxylation: While less common under these conditions, strong heating in the presence of certain reagents could potentially lead to decarboxylation to form 1-ethyl-4-methylbenzene.
Q6: I am working with a derivative, (E)-3-(p-Tolyl)acrylic acid, and I see an impurity that seems to be saturated. What is the likely cause?
A6: If you are performing a reaction that involves a reduction step (e.g., hydrogenation) on a system containing (E)-3-(p-Tolyl)acrylic acid,[16][17] the acrylic double bond can be reduced to give this compound as a byproduct. Conversely, if you are aiming for the acrylic acid, incomplete elimination or oxidation reactions could leave the saturated propionic acid as an impurity.
Protocol: Identification of Unknown Byproducts by LC-MS
For definitive identification of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective for separating compounds of varying polarity.
-
Flow Rate: Set to a standard flow rate (e.g., 0.5 mL/min).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Use both positive and negative electrospray ionization (ESI) modes to ensure detection of a wide range of compounds.
-
Mass Range: Scan a broad mass range (e.g., 100-1000 m/z).
-
-
Data Analysis:
-
Correlate the retention times of the peaks in the chromatogram with their corresponding mass spectra.
-
The molecular weight of the parent ion can provide a direct clue to the identity of the byproduct.
-
Fragmentation patterns can be used to elucidate the structure of the unknown compound.
-
Conclusion
The successful synthesis of this compound and its derivatives relies on a thorough understanding of the potential side reactions and the byproducts they generate. By employing careful reaction monitoring, appropriate analytical techniques, and informed troubleshooting, researchers can minimize the formation of impurities and ensure the quality of their final products. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. byjus.com [byjus.com]
- 11. byjus.com [byjus.com]
- 12. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. aceschem.com [aceschem.com]
- 17. 940-61-4|(E)-3-(p-Tolyl)acrylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: 3-(p-Tolyl)propionic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 3-(p-Tolyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield and purity.
Section 1: Synthesis Pathway Selection FAQ
This section addresses common questions regarding the selection of an appropriate synthetic route.
Q1: What are the primary methods for synthesizing this compound?
There are several effective methods for the synthesis of this compound and its parent compound, 3-phenylpropionic acid. The most common and scalable routes include:
-
Catalytic Hydrogenation of 4-Methylcinnamic Acid: This is a widely used method that involves the reduction of the double bond in the cinnamic acid derivative.[1][2] Palladium-based catalysts are highly effective for this transformation, known for their ability to hydrogenate double bonds without affecting other functional groups under mild conditions.[2]
-
Malonic Ester Synthesis: This classic method builds the carboxylic acid by alkylating diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[3][4] It is a versatile route for creating substituted carboxylic acids.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Advanced methods like the Heck or Suzuki-Miyaura reactions can be employed to construct the carbon skeleton.[6][7] For instance, a Heck reaction could couple an alkene with an aryl halide.[8] These methods offer great flexibility but may require more specialized catalysts and conditions.
Q2: How do I choose the best synthesis route for my needs?
The optimal route depends on factors such as starting material availability, required scale, and the equipment at your disposal.
| Synthesis Route | Advantages | Disadvantages | Best Suited For |
| Catalytic Hydrogenation | High yields (often >90%), clean reaction, simple work-up, mild conditions.[2][9] | Requires hydrogen gas source and pressure equipment; potential for over-reduction to the corresponding alcohol.[10] | High-yield, scalable production where the cinnamic acid precursor is readily available. |
| Malonic Ester Synthesis | Versatile, avoids the use of high-pressure gas, good for small- to medium-scale synthesis.[4][5] | Multi-step process, risk of dialkylation which lowers yield and complicates purification.[11] | Laboratories where high-pressure hydrogenation is not feasible or when starting from benzyl halides. |
| Cross-Coupling Reactions | High versatility in substrate scope, allows for complex molecule construction.[7][12] | Catalyst cost and sensitivity, may require inert atmosphere techniques and rigorous optimization. | Exploratory synthesis and the creation of diverse analogue libraries. |
Section 2: Troubleshooting Guide for Common Synthesis Routes
Method 1: Catalytic Hydrogenation of 4-Methylcinnamic Acid
This is often the preferred method due to its efficiency. The reaction involves the reduction of 4-methylcinnamic acid using a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.
Caption: Catalytic Hydrogenation Workflow.
Q: My hydrogenation reaction is slow or incomplete. What are the likely causes?
A: Several factors can impede the rate and completion of a catalytic hydrogenation:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The choice of carbon support can also significantly impact activity.[2] For a typical reaction, a 5-10% Pd on carbon catalyst is used.
-
Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, many require elevated pressure (e.g., 1-8 MPa) to achieve a reasonable rate.[13] Ensure your system is properly sealed and maintaining the target pressure.
-
Solvent Purity: The presence of impurities in the solvent (commonly ethanol or methanol) can poison the catalyst. Use high-purity, degassed solvents for the best results.
-
Agitation: Inadequate stirring can lead to poor mixing of the substrate, hydrogen gas, and the heterogeneous catalyst, slowing the reaction. Ensure vigorous agitation throughout the process.
Q: I'm observing a significant amount of 3-(p-Tolyl)propan-1-ol as a byproduct. How can I prevent this over-reduction?
A: The formation of the corresponding alcohol is a classic sign of over-reduction of the carboxylic acid group. This typically occurs after the initial, much faster, reduction of the alkene is complete.
-
Monitor the Reaction: The key is to stop the reaction immediately after the starting material is consumed. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][10] Another common method is to monitor hydrogen uptake; the reaction is complete when H₂ consumption ceases.
-
Control Reaction Conditions: Avoid excessive temperature and pressure, as these can promote the slower reduction of the carboxylic acid. The hydrogenation of cinnamic acid derivatives to the saturated acid is often successful at room temperature (25°C).[2]
-
Reagent Stoichiometry: In cases where a chemical reducing agent like sodium borohydride is used with a nickel salt, excess borohydride can lead to alcohol formation. It's crucial to quench the reaction promptly after completion to destroy any remaining reducing agent.[10]
Method 2: Malonic Ester Synthesis
This pathway involves forming an enolate from diethyl malonate, which then acts as a nucleophile to attack 4-methylbenzyl halide. The resulting product is then hydrolyzed and heated to induce decarboxylation.[5]
Caption: Malonic Ester Synthesis Pathway.
Q: I'm getting a low yield of the alkylated malonic ester. What could be wrong?
A: Low yields in the alkylation step often point to issues with the nucleophile generation or the substitution reaction itself.
-
Base and Solvent: The base used, typically sodium ethoxide (NaOEt), must be strong enough to fully deprotonate the diethyl malonate.[14] The reaction is also highly sensitive to moisture. Ensure you are using anhydrous ethanol and freshly prepared or properly stored sodium ethoxide.
-
Leaving Group: The choice of leaving group on the electrophile is critical for an efficient SN2 reaction. 4-Methylbenzyl bromide or iodide are generally more reactive than the chloride.
-
Temperature: While the enolate formation is often done at room temperature, the subsequent alkylation may benefit from gentle heating to proceed at a reasonable rate.
Q: My product is contaminated with a dialkylated species. How can I minimize this side reaction?
A: Dialkylation is a major drawback of the malonic ester synthesis, occurring when the mono-alkylated product is deprotonated and reacts with a second molecule of the electrophile.[11]
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkylating agent. This ensures that the base is consumed in forming the initial enolate, leaving little to deprotonate the mono-alkylated product.[14]
-
Order of Addition: Slowly add the alkylating agent to the pre-formed enolate solution. This maintains a low concentration of the electrophile, favoring the mono-alkylation reaction.
Q: The final decarboxylation step is not proceeding to completion. What should I do?
A: The decarboxylation of the malonic diacid intermediate requires heat.[5] If the reaction is incomplete, consider increasing the reaction temperature or extending the heating time. The process is typically carried out by heating the acidified workup solution. Ensure the pH is sufficiently acidic to have the diacid form present.
Section 3: General FAQs on Purification and Analysis
Q: What are the recommended methods for purifying crude this compound?
A: The primary method for purifying the final product is recrystallization. Given that this compound is a solid with a melting point around 115-118°C, a suitable solvent system (e.g., water, or a mixed solvent system like ethanol/water or hexanes/ethyl acetate) can effectively remove most impurities. For particularly difficult separations, column chromatography on silica gel may be necessary.
Q: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point that matches the literature value (115-118 °C) is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group on the ring, and the two methylene groups of the propionic acid chain, along with the acidic proton.
-
IR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹ and a broad O-H stretch.[15]
-
-
Chromatography: TLC or GC can be used to check for the presence of starting materials or byproducts.
Section 4: Experimental Protocols
Protocol 1: High-Yield Synthesis via Catalytic Hydrogenation
This protocol is adapted from standard hydrogenation procedures for cinnamic acid derivatives.[2]
-
Setup: To a hydrogenation vessel, add 4-methylcinnamic acid (1.0 eq) and 5% Palladium on carbon (0.01-0.02 eq by weight).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material completely.
-
Inerting: Seal the vessel and purge the atmosphere with nitrogen or argon gas several times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake or TLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent to obtain pure this compound.
Protocol 2: Synthesis via Malonic Ester Pathway
This protocol is based on the general principles of the malonic ester synthesis.[4][5]
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal (1.05 eq) in anhydrous ethanol. Once the sodium has completely reacted to form sodium ethoxide, add diethyl malonate (1.1 eq) dropwise.
-
Alkylation: To the resulting solution, add 4-methylbenzyl bromide (1.0 eq) dropwise. Heat the mixture to reflux and monitor by TLC until the starting halide is consumed.
-
Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Heat to reflux until the ester hydrolysis is complete.
-
Decarboxylation: Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2. Heat the acidic mixture to reflux for several hours until gas evolution (CO₂) ceases.
-
Isolation: Cool the reaction mixture. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent and recrystallize the crude product.
References
- 1. nbinno.com [nbinno.com]
- 2. nacatsoc.org [nacatsoc.org]
- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 4. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents [patents.google.com]
- 14. Malonic Ester Synthesis [organic-chemistry.org]
- 15. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(p-Tolyl)propionic Acid
Welcome to the dedicated technical support guide for the crystallization of 3-(p-Tolyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity crystalline material. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for planning your crystallization experiments.
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Understanding the fundamental properties of a compound is the first step in designing a successful crystallization strategy. Key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 115-118 °C | |
| Functional Groups | Carboxylic Acid, Aromatic Ring | [3] |
| CAS Number | 1505-50-6 | [1][2] |
The carboxylic acid group allows for strong hydrogen bonding, which facilitates the formation of a stable crystal lattice. However, the combination of a polar head (the carboxylic acid) and a nonpolar tail (the tolyl group) means solvent selection is critical to avoid issues like poor solubility or oiling out.
Q2: What are the recommended safety protocols when handling this compound?
According to the Globally Harmonized System (GHS) classifications, this compound requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions:
-
Avoid breathing dust (P261).
-
Wear protective gloves, eye protection, and face protection (P280).
-
Use only outdoors or in a well-ventilated area (P271).
-
In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).
-
-
Personal Protective Equipment (PPE): Always use an N95 dust mask, chemical-resistant gloves, and safety goggles.
Q3: How do I select an appropriate solvent for the crystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4] This differential solubility is the driving force for crystallization upon cooling.
Solvent Selection Workflow
Caption: A workflow for selecting a suitable crystallization solvent.
Recommended Solvents to Evaluate: Given the compound's structure, a range of solvents should be considered. A rule of thumb is that solvents with functional groups similar to the solute often work well.[5]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the carboxylic acid, while the alkyl portion interacts with the tolyl group. |
| Ketones | Acetone | A polar aprotic solvent that is often effective for compounds with mixed polarity.[5] |
| Esters | Ethyl Acetate | Offers moderate polarity and is a good choice for many carboxylic acids.[6] |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Using a solvent/anti-solvent system can precisely control solubility. Water acts as an anti-solvent for the nonpolar part of the molecule. |
| Aromatic | Toluene | "Like dissolves like" principle; the toluene solvent will interact well with the tolyl group of the molecule. Often leads to good crystals.[5] |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: "Oiling Out" - The Compound Separates as a Liquid
"Oiling out" is a common and frustrating problem where the compound comes out of solution as a liquid phase instead of a solid crystal.[7] This occurs when the saturation point of the solution is reached at a temperature above the compound's melting point (or the melting point of an impure mixture).[8] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[9][10]
Q: My this compound has formed oily droplets upon cooling. What caused this and how can I fix it?
Causality:
-
High Supersaturation: The solution is becoming supersaturated too quickly at a temperature where the compound is still molten.[10]
-
Impurities: Significant impurities can depress the melting point of the solid, making oiling out more likely.[8]
-
Solvent Choice: The boiling point of your chosen solvent may be too high, exceeding the melting point of your compound (115-118 °C).
Troubleshooting Protocol:
Caption: Decision workflow for resolving an "oiling out" event.
Detailed Steps:
-
Lower the Saturation Temperature: Re-heat the flask to redissolve the oil. Add a small amount of additional solvent to decrease the concentration.[7] This ensures that the solution will become saturated at a lower temperature, hopefully one below the compound's melting point.
-
Control the Cooling Rate: Rapid cooling promotes high supersaturation. Insulate the flask (e.g., with paper towels or a beaker) to slow down the cooling process, allowing molecules more time to orient into a crystal lattice.[7]
-
Utilize Seeding: Introduce a seed crystal at a temperature where the solution is saturated but still well below the compound's melting point.[11] This provides a template for crystal growth and bypasses the kinetic barrier of nucleation.
-
Change the Solvent: If the problem persists, the solvent may be inappropriate. Choose a solvent with a lower boiling point or switch to a mixed solvent system to better modulate solubility.[8]
Issue 2: No Crystals Are Forming
Q: My solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?
Causality:
-
Insufficient Supersaturation: Too much solvent was used, and the solution is not yet saturated at room temperature.[7]
-
High Purity: Very pure compounds sometimes have a high kinetic barrier to nucleation and can remain as supersaturated solutions for extended periods.
Protocol for Inducing Crystallization:
-
Scratch the Surface: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystals to begin forming.
-
Introduce a Seed Crystal: If available, add a single, small crystal of this compound. This is the most effective way to induce crystallization.[11]
-
Reduce the Temperature: Place the flask in an ice-water bath to further decrease the solubility of the compound.
-
Remove Excess Solvent: If the solution is simply too dilute, gently heat it to boil off a portion of the solvent, then allow it to cool again.[7] Test for saturation periodically by removing a drop on a glass rod and seeing if it becomes cloudy upon cooling.
Issue 3: Poor Yield or Purity
Q: I successfully obtained crystals, but my final yield was very low, or the purity did not improve. Why?
Causality for Poor Yield:
-
Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product remains in the mother liquor.[7]
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or funnel.
-
Washing with Warm Solvent: Washing the final crystals with a solvent that is not ice-cold will redissolve some of the product.
Causality for Poor Purity:
-
Rapid Crystallization: If the solution cools too quickly, the compound "crashes out," trapping impurities within the crystal lattice.[7] An ideal crystallization should take 15-30 minutes.
-
Oiling Out: As discussed, an oil phase can concentrate impurities, which are then trapped when the oil solidifies.[10]
Optimization Strategies:
-
Use the Minimum Solvent: In your next attempt, use just enough hot solvent to fully dissolve the crude material.
-
Pre-heat Filtration Equipment: If a hot filtration is necessary, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out prematurely.
-
Isolate a Second Crop: The mother liquor can be concentrated (by boiling off some solvent) and cooled again to yield a second, though typically less pure, crop of crystals.
-
Ensure Slow Cooling: To improve purity, control the cooling process to allow for the slow, selective growth of crystals.
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(Tritylthio)propionic acid = 97.0 T 27144-18-9 [sigmaaldrich.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Technical Support Center: Recrystallization of 3-(p-Tolyl)propionic acid
Welcome to the technical support guide for the purification of 3-(p-Tolyl)propionic acid via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification process. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure reproducible, high-purity results.
Section 1: Frequently Asked Questions - Initial Solvent Selection
The foundation of a successful recrystallization is the selection of an appropriate solvent system.[1] this compound possesses both non-polar (the tolyl group) and polar (the carboxylic acid group) functionalities, making solvent choice critical.
Q1: What are the characteristics of an ideal recrystallization solvent?
An ideal solvent should:
-
Completely dissolve the compound (solute) when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react chemically with the compound.[1]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[2] The melting point of this compound is 115-118 °C.[3]
-
Be sufficiently volatile to be easily removed from the purified crystals.[1]
Q2: Which single solvents should I consider for this compound?
Given the compound's structure, water is a primary candidate. Carboxylic acids often exhibit significantly increased solubility in hot water compared to cold water. However, if the compound proves too soluble in hot water for a good yield or not soluble enough, other solvents should be tested. A good strategy is to test solubility in a range of solvents with varying polarities.
Q3: When should I use a mixed-solvent system?
A mixed-solvent system is often the solution when no single solvent meets all the ideal criteria.[4] This is common for compounds like this compound with dual polarity. The technique involves a "soluble" or "good" solvent that dissolves the compound readily, and an "insoluble" or "bad" solvent in which the compound is poorly soluble.[2] The two solvents must be miscible.[2]
Q4: What are promising mixed-solvent systems for this compound?
Based on its structure, alcohol/water or toluene/hexane mixtures are excellent starting points. Carboxylic acids are generally soluble in alcohols like ethanol or methanol.[5] Water can then be added as the anti-solvent. Alternatively, its aromatic nature suggests solubility in toluene, with a non-polar solvent like hexane or petroleum ether acting as the anti-solvent.
Data Presentation: Solvent Selection Guide for this compound
| Solvent/System | Type | Boiling Point (°C) | Expected Solubility of this compound | Rationale & Expert Insight |
| Water (H₂O) | Single | 100 | Low (Cold), High (Hot) | Primary Choice. The carboxylic acid group should allow for good solubility in boiling water, with poor solubility upon cooling. Ideal for safety and cost. |
| Ethanol/Water | Mixed | 78-100 | Soluble in Ethanol, Insoluble in Water | Excellent Alternative. Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists.[2][6] This is a robust system for many carboxylic acids.[5] |
| Toluene/Hexane | Mixed | 69-111 | Soluble in Toluene, Insoluble in Hexane | A good non-aqueous option. Toluene's aromatic character will dissolve the compound, while hexane will induce precipitation. Useful if impurities are water-soluble. |
| Acetic Acid/Water | Mixed | 100-118 | Soluble in Acetic Acid, Insoluble in Water | Acetic acid can be effective for dissolving carboxylic acids. However, its high boiling point and difficulty of removal make it a less common choice.[7] |
Section 2: Experimental Protocols & Workflows
Adherence to a systematic protocol is essential for reproducibility. Below are step-by-step guides for both single and mixed-solvent recrystallization.
Mandatory Visualization: Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 2.1: Single-Solvent Recrystallization (Example: Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[4]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. It is critical to use the absolute minimum amount of hot solvent required to maximize yield.[8]
-
Hot Filtration (If Necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed stemless funnel with fluted filter paper into a clean, pre-warmed flask.[7] This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to induce maximum precipitation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes, then transfer them to a watch glass and dry to a constant weight, preferably in a vacuum desiccator.[9]
Protocol 2.2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Initial Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[2]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., hot water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[2][6]
-
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. The solution is now perfectly saturated.[6]
-
Crystallization, Isolation, & Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For washing (Step 7), use an ice-cold mixture of the two solvents in the same approximate ratio used to achieve saturation.[9]
Mandatory Visualization: General Recrystallization Workflow
Caption: Standard procedural flow for recrystallization.
Section 3: Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the saturated solution cools below the compound's melting point while the compound is still in a liquid phase.[2] This happens if the boiling point of the solvent is higher than the melting point of the solute (m.p. 115-118 °C). To fix this, reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation point, and allow it to cool again. If the problem persists, a different solvent system with a lower boiling point is required.
Q: No crystals are forming, even after cooling in an ice bath. What is wrong?
A: Supersaturation may be preventing crystal nucleation. Try one of these methods:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic glass fragments can provide a surface for nucleation.[8]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a "seed" for crystal growth.[7][8]
-
Extended Cooling: Allow the solution to stand in the ice bath for a longer period or in a refrigerator overnight.
Q: My final yield is very low. How can I improve it?
A: Low yield is a common issue. Check the following:
-
Excess Solvent: Did you use too much hot solvent to dissolve the compound? Using the absolute minimum is key.[8] You can try boiling off some solvent to re-saturate the solution and attempt cooling again.
-
Premature Crystallization: Did the product crystallize in the funnel during hot filtration? Ensure your funnel and receiving flask are adequately pre-heated.
-
Incomplete Precipitation: Was the solution cooled for a sufficient amount of time in the ice bath?
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.
Q: The melting point of my recrystallized product is still low and/or has a broad range. What does this mean?
A: A broad or depressed melting point range indicates the presence of impurities.[8] This could be due to trapped solvent in the crystals (ensure they are thoroughly dried) or the co-crystallization of an impurity. If the impurity has similar solubility properties to your compound, a single recrystallization may be insufficient. A second recrystallization, potentially with a different solvent system, may be necessary to achieve high purity.
Section 4: Safety & Handling FAQs
Q: What are the primary hazards of this compound?
A: According to its safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3][10]
Q: What personal protective equipment (PPE) should I use?
A: Always wear standard laboratory PPE, including safety goggles (eyeshields), a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, use a dust mask (e.g., N95).[3] All work should be performed in a well-ventilated fume hood.
References
- 1. sweetstudy.com [sweetstudy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound 98 1505-50-6 [sigmaaldrich.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(p-Tolyl)propionic Acid
Welcome to the comprehensive technical guide for the synthesis of 3-(p-tolyl)propionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to ensure the successful and efficient production of your target molecule.
Introduction
This compound is a valuable building block in organic synthesis. While several synthetic routes exist, each presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will focus on the most common synthetic strategies, providing practical, field-tested advice to mitigate these issues.
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
This section addresses specific issues encountered during the primary synthetic pathways to this compound.
Route 1: Friedel-Crafts Acylation of Toluene followed by Reduction
This two-step approach is one of the most common methods. It begins with the acylation of toluene with succinic anhydride to form 3-(4-methylbenzoyl)propionic acid, which is subsequently reduced.
Question: My Friedel-Crafts acylation of toluene with succinic anhydride is giving a low yield and a mixture of isomers. What is going wrong?
Answer:
Low yields and isomer formation are common issues in Friedel-Crafts reactions. Here are the likely causes and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Inadequate drying of glassware, solvent, or reagents will quench the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Stoichiometry of Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, rendering it inactive.[1] Therefore, a stoichiometric amount of AlCl₃ is required.
-
Solution: Use at least 2.2 equivalents of AlCl₃: one equivalent to activate the succinic anhydride and another to complex with the resulting ketone product. A slight excess can help drive the reaction to completion.
-
-
Isomer Formation (ortho- vs. para-): The methyl group of toluene is an ortho-, para-director. While the para-product is sterically favored, the reaction temperature can influence the isomer ratio.
-
Solution: To maximize the yield of the desired para-isomer, maintain a low reaction temperature (0-5 °C) during the addition of reagents.[2] Higher temperatures can lead to increased formation of the ortho-isomer.
-
-
Polysubstitution: While the acyl group is deactivating, preventing further acylation of the product ring, side reactions involving the toluene starting material can occur under harsh conditions.[1][3]
-
Solution: Use a moderate excess of toluene, which can also serve as the solvent, to favor the mono-acylation reaction. Avoid excessively high temperatures or prolonged reaction times.
-
The choice of reduction method for the intermediate keto-acid is critical and depends on the stability of other functional groups in your molecule.
Question: I am observing incomplete reduction or unwanted byproducts during the Clemmensen reduction of my keto-acid.
Answer:
The Clemmensen reduction (using amalgamated zinc and concentrated HCl) is effective but harsh.[4][5]
-
Incomplete Reaction: This is often due to poor solubility of the starting material in the aqueous acidic medium or improperly activated zinc.
-
Formation of Dimeric Byproducts (Pinacols): A potential side reaction is the bimolecular reduction of the ketone to form a pinacol.
-
Solution: This is favored at lower acid concentrations. Maintain a high concentration of HCl throughout the reaction to promote the complete reduction to the methylene group.
-
-
Alcohol Intermediate Formation: In some cases, the alcohol intermediate may be formed and resist further reduction.
-
Solution: Ensure a sufficient excess of zinc amalgam and a long enough reaction time (reflux for several hours) to drive the reaction to completion. Alcohols are not typically intermediates in the accepted mechanism, suggesting an incomplete reaction.[7]
-
Question: The Wolff-Kishner reduction of my keto-acid is giving low yields and side products.
Answer:
The Wolff-Kishner reduction (hydrazine and a strong base like KOH in a high-boiling solvent) is a powerful alternative for acid-sensitive substrates.[8][9]
-
Azine Formation: The intermediate hydrazone can react with another molecule of the starting ketone to form an azine, a common side reaction that consumes the starting material.[8]
-
Solution: Use an excess of hydrazine to push the equilibrium towards hydrazone formation. The Huang-Minlon modification, which involves conducting the reaction in a high-boiling solvent like diethylene glycol and distilling off water, is highly effective at minimizing this side reaction and reducing reaction times.[10]
-
-
Incomplete Reaction: The reaction requires high temperatures (180-200 °C) to proceed.
-
Solution: Ensure your reaction setup can safely reach and maintain the required temperature. Use a high-boiling solvent such as diethylene glycol or ethylene glycol.
-
-
Reduction to an Alcohol: Under certain conditions, especially if water is not rigorously excluded, the ketone can be reduced to the corresponding alcohol by the alkoxide base.[8]
-
Solution: Follow the Huang-Minlon modification to remove water as it forms, which will suppress this side reaction.
-
| Reduction Method | Pros | Cons | Key Side Reactions |
| Clemmensen | Inexpensive, effective for aryl-alkyl ketones.[5] | Harsh acidic conditions, not suitable for acid-sensitive molecules, heterogeneous reaction.[7] | Dimerization (pinacols), incomplete reduction to alcohol.[6] |
| Wolff-Kishner | Suitable for base-stable, acid-sensitive molecules.[11] | Strongly basic, high temperatures required, potential for hazardous hydrazine. | Azine formation, reduction to alcohol.[8] |
Route 2: Malonic Ester Synthesis
This route builds the propionic acid chain by alkylating diethyl malonate with 4-methylbenzyl chloride.
Question: My malonic ester synthesis is resulting in a low yield of the mono-alkylated product and a significant amount of a dialkylated byproduct.
Answer:
This is a classic problem in malonic ester synthesis. The mono-alkylated product still possesses an acidic α-hydrogen and can be deprotonated and alkylated a second time.[12]
-
Dialkylation: The primary cause of this side reaction is the relative acidity of the starting malonic ester and the mono-alkylated product.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of the diethyl malonate relative to the base and the alkylating agent. This ensures that the base is consumed in deprotonating the starting material, leaving little to deprotonate the mono-alkylated product.[12] Alternatively, adding the base to a solution of the malonic ester and the alkylating agent can sometimes favor mono-alkylation.
-
-
Transesterification: Using a different alkoxide base than the alcohol of the ester (e.g., using sodium methoxide with diethyl malonate) will lead to transesterification, resulting in a mixture of ester products.
-
Solution: Always match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[13]
-
-
Elimination Side Reaction: If using a secondary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation.[12]
-
Solution: This route is most effective with primary and methyl halides. 4-Methylbenzyl chloride is a primary benzylic halide and is an excellent substrate for this SN2 reaction.[14]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my needs?
A1: The choice depends on several factors:
-
Scale: For large-scale synthesis, the Friedel-Crafts acylation route is often more economical.
-
Substrate Sensitivity: If your starting materials or intermediates contain acid-sensitive functional groups, the Wolff-Kishner reduction or the malonic ester synthesis would be preferable to the Clemmensen reduction.
-
Available Starting Materials: Your choice will also be dictated by the commercial availability and cost of toluene and succinic anhydride versus 4-methylbenzyl chloride and diethyl malonate.
Q2: How can I monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. Use an appropriate solvent system to achieve good separation between your starting materials, intermediates, and products. Visualizing the spots with a UV lamp is usually sufficient for these aromatic compounds.
Q3: My final product, this compound, is difficult to purify. What are the best methods?
A3:
-
Extraction: After the reaction workup, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer. The aqueous layer can then be separated, acidified with concentrated HCl to a pH of ~2, and the precipitated product can be filtered or extracted back into an organic solvent.
-
Recrystallization: This is an excellent method for final purification. A common solvent system for this compound is a mixture of water and ethanol or hexane and ethyl acetate.
Q4: Can I use a Friedel-Crafts alkylation with 3-chloropropionic acid on toluene directly?
A4: This is generally not advisable. Friedel-Crafts alkylations are prone to carbocation rearrangements, which are not an issue with the acylium ion in an acylation.[3][15] Furthermore, the Lewis acid catalyst can coordinate with the carboxylic acid group, deactivating the ring and preventing the reaction. The acylation-reduction sequence is a much more reliable method to obtain the desired product without rearrangement.[10]
Experimental Workflows & Diagrams
Workflow 1: Friedel-Crafts Acylation and Clemmensen Reduction
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by Clemmensen reduction.
Diagram 1: Key Side Reactions in Synthesis
Caption: Common side reactions in the primary synthetic routes to this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. byjus.com [byjus.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. adichemistry.com [adichemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. askthenerd.com [askthenerd.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(4-Methylphenyl)propionic Acid
Welcome to the technical support center for the synthesis of 3-(4-methylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. 3-(4-Methylphenyl)propionic acid is a key intermediate in the production of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient scale-up process.
Recommended Scalable Synthesis Route: A Two-Step Approach
For the scalable synthesis of 3-(4-methylphenyl)propionic acid, we recommend a robust two-step process. This pathway involves an initial Knoevenagel condensation followed by a catalytic hydrogenation. This approach is favored for its high yields, operational simplicity, and the availability of starting materials.
Workflow Overview
The overall synthetic workflow is depicted below. It begins with the condensation of p-tolualdehyde and malonic acid to form 3-(4-methylphenyl)acrylic acid, which is then reduced to the target molecule.
Caption: Overall workflow for the synthesis of 3-(4-Methylphenyl)propionic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 3-(4-Methylphenyl)acrylic Acid via Knoevenagel Condensation
This step involves the condensation of p-tolualdehyde with malonic acid. The use of a pyridine and piperidine mixture as a basic catalyst is a classic and effective method.[2]
Step-by-Step Protocol:
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-tolualdehyde (1.0 equivalent) and malonic acid (1.1 equivalents).
-
Solvent and Catalyst Addition: Add pyridine as the solvent, and then add piperidine (0.1 equivalents) as the catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 3-(4-methylphenyl)acrylic acid can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to achieve high purity.
Part 2: Synthesis of 3-(4-Methylphenyl)propionic Acid via Catalytic Hydrogenation
This step reduces the double bond of the acrylic acid intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
Step-by-Step Protocol:
-
Reactor Setup: In a hydrogenation reactor, dissolve the 3-(4-methylphenyl)acrylic acid (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature.[3]
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care when wet with solvent.[4][5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-methylphenyl)propionic acid. The product can be further purified by recrystallization if necessary.
Troubleshooting Guide
This section addresses common issues that may arise during the scale-up of this synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Knoevenagel condensation | - Incomplete reaction. - Side reactions, such as self-condensation of the aldehyde. - Product loss during work-up. | - Increase reaction time or temperature. - Ensure the purity of starting materials. - Optimize the amount of catalyst. - Adjust the pH carefully during precipitation to maximize product recovery. |
| Incomplete hydrogenation | - Catalyst deactivation or insufficient catalyst loading. - Poor mass transfer of hydrogen.[6] - Presence of catalyst poisons in the substrate or solvent. | - Increase catalyst loading or use a fresh batch of catalyst. - Improve agitation to enhance gas-liquid mixing.[6] - Ensure high purity of the starting material and solvents. |
| Product contamination with starting material | - Incomplete reaction in either step. | - Re-subject the isolated product to the reaction conditions. - Optimize reaction time and temperature based on monitoring. |
| Difficulty in filtering the Pd/C catalyst | - Fine particle size of the catalyst. | - Use a filter aid like celite. - Allow the catalyst to settle before starting filtration. |
| Discoloration of the final product | - Presence of impurities from starting materials or side reactions. | - Purify the intermediate and final products by recrystallization. - Use activated carbon treatment during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the hydrogenation step?
A1: The primary safety concerns are the flammability of hydrogen gas and the pyrophoric nature of the palladium on carbon catalyst, especially after the reaction when it is dry or semi-dry.[4][5] It is crucial to work in a well-ventilated area, use intrinsically safe equipment, and handle the catalyst under a blanket of inert gas (like nitrogen) or wet with solvent.[5] Proper grounding of equipment is also essential to prevent static discharge.
Q2: Can I use a different catalyst for the hydrogenation?
A2: While Palladium on Carbon (Pd/C) is the most common and effective catalyst for this type of reduction, other catalysts like Platinum on Carbon (Pt/C) or Raney Nickel could also be used. However, reaction conditions, catalyst loading, and selectivity might need to be re-optimized. Pd/C is generally preferred for its high activity and selectivity in reducing carbon-carbon double bonds without affecting the aromatic ring.
Q3: How can I improve the efficiency of the Knoevenagel condensation at a larger scale?
A3: To improve efficiency, consider using a Dean-Stark apparatus to remove the water formed during the reaction, which can drive the equilibrium towards the product. Alternatively, exploring solvent-free conditions or using microwave-assisted synthesis could also lead to shorter reaction times and higher yields, although these would require significant process development for scale-up.[7]
Q4: What is the role of pyridine and piperidine in the Knoevenagel condensation?
A4: Pyridine acts as a solvent and a weak base. Piperidine is a stronger base that deprotonates malonic acid to form an enolate, which then acts as the nucleophile in the condensation reaction with the aldehyde. The combination of these two bases provides an optimal environment for the reaction to proceed efficiently.
Q5: My final product has a low melting point and appears oily. What could be the issue?
A5: This is likely due to the presence of impurities, such as residual solvent or unreacted starting materials. Incomplete hydrogenation could leave some of the acrylic acid intermediate, which has a lower melting point. Incomplete decarboxylation in alternative malonic ester synthesis routes can also lead to oily products.[8][9] Thorough purification by recrystallization is recommended. Analyzing the product by NMR or HPLC can help identify the specific impurities.
Reaction Mechanism Visualization
The mechanism for the Knoevenagel condensation is initiated by the deprotonation of malonic acid by piperidine. The resulting enolate then attacks the carbonyl carbon of p-tolualdehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methyl-3-(3-methylphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 7. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 8. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Validation of 3-(p-Tolyl)propionic Acid Purity by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-(p-Tolyl)propionic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind the validation process, ensuring a robust, self-validating analytical system. We will explore a complete validation protocol in accordance with International Council for Harmonisation (ICH) guidelines and compare the performance of HPLC against Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive analytical perspective.
The Imperative of Purity: Context and Rationale
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate like this compound is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, whether they originate from starting materials, synthetic by-products, or degradation, can impact the stability, bioavailability, and toxicity of the final drug product. Therefore, employing a validated, stability-indicating analytical method is a regulatory and scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like aromatic carboxylic acids.[1] This guide establishes a comprehensive framework for validating an HPLC method for this compound, ensuring it is "fit for purpose" as mandated by global regulatory bodies.[2]
The Analytical Workhorse: A Deep Dive into the HPLC Method
The selection of HPLC parameters is a deliberate process grounded in the physicochemical properties of this compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ).[3]
-
Rationale for Method Selection:
-
Stationary Phase: A reversed-phase C18 column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like our analyte.
-
Mobile Phase: A gradient mixture of acidified water (to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape) and acetonitrile (a common organic modifier) offers a robust separation of the main component from potential impurities.
-
Detection: The presence of a benzene ring in the molecule makes it an ideal chromophore for UV detection. A wavelength of 225 nm is selected to ensure high sensitivity for both the parent compound and potential impurities.[4]
-
Experimental Protocol: HPLC Purity Assay
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 70% A to 30% A over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
-
The Validation Gauntlet: Building a Self-Validating System
Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R2) guideline.[6]
Specificity: The Ability to Unambiguously Assess the Analyte
Specificity ensures that the signal measured is solely from the analyte of interest, without interference from impurities, degradants, or matrix components.[7] A forced degradation study is the cornerstone of this assessment for a stability-indicating method.[8]
Prepare a 1 mg/mL solution of this compound and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside an unstressed control. The method is deemed specific if the main peak is spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradation peaks.
Caption: Workflow for the forced degradation study to establish method specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[2]
-
Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | ≤ 2% of 100% response | 0.85% |
| Residuals Plot | Random distribution | Conforms |
Acceptance criteria are based on common industry practices and regulatory expectations.
Accuracy (as Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte.
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.45 |
| 100% | 100.2 | 0.31 |
| 120% | 99.8 | 0.38 |
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level, with a Relative Standard Deviation (RSD) of ≤ 2.0%.[7]
Precision
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[9]
-
Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
| Precision Level | % RSD of Assay Results |
| Repeatability | 0.42% |
| Intermediate Precision | 0.65% |
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 10 for LOQ and 3 for LOD.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Vary the following parameters one at a time and assess the impact on system suitability (e.g., retention time, peak tailing, and resolution):
-
Flow Rate (± 10%): 0.9 and 1.1 mL/min.
-
Column Temperature (± 5 °C): 25 °C and 35 °C.
-
Mobile Phase pH (± 0.2 units).
The method is robust if system suitability criteria are met under all varied conditions.
Caption: A typical workflow for HPLC method validation according to ICH guidelines.
Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary choice, GC-MS serves as a powerful alternative, particularly for its high specificity.[1] However, its application to organic acids like this compound presents a different set of challenges and benefits.
GC-MS Methodology Overview
GC requires analytes to be volatile and thermally stable. Since carboxylic acids are polar and can degrade at high temperatures, a derivatization step is mandatory. This typically involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester).[10]
-
Derivatization: Evaporate a known amount of the sample to dryness. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl ester.
-
GC System:
-
Column: DB-5ms or equivalent (non-polar).
-
Carrier Gas: Helium.
-
Injection: Split/Splitless injector.
-
Temperature Program: A gradient from 100°C to 280°C.
-
-
MS System:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode for impurity identification, Selected Ion Monitoring (SIM) for quantification.
-
Objective Performance Comparison
| Parameter | HPLC-UV | GC-MS | Rationale & Causality |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | HPLC is superior for high-throughput analysis as derivatization is time-consuming and can introduce variability.[11] |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on mass spectrum) | The mass spectrum provides a molecular fingerprint, offering near-unequivocal identification of impurities, a significant advantage of GC-MS.[1] |
| Sensitivity | High (ng level) | Very High (pg level, especially in SIM mode) | GC-MS often provides lower detection limits, which is critical for trace impurity analysis.[12] |
| Suitability | Ideal for non-volatile, thermally labile compounds | Requires volatile, thermally stable compounds (or derivatives) | HPLC is inherently better suited for the direct analysis of compounds like this compound without chemical modification.[10] |
| Throughput | High | Low to Medium | The lack of derivatization and faster run times often give HPLC an advantage in routine QC environments. |
Conclusion and Recommendation
The validated reversed-phase HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity and impurities in this compound. It stands as a reliable and efficient system that meets the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.
In comparison, while GC-MS offers unparalleled specificity for impurity identification, its requirement for a complex and often tedious derivatization step makes it less suitable for routine quality control analysis of this compound.[10] HPLC's ability to analyze the compound in its native form provides a significant advantage in terms of speed, simplicity, and throughput.
Therefore, for routine purity testing and quality control of this compound, the validated HPLC method is the recommended primary technique . GC-MS should be considered a complementary, orthogonal technique, best employed for structural elucidation of unknown impurities discovered during forced degradation or stability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scielo.br [scielo.br]
- 11. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of 3-(p-Tolyl)propionic Acid and its Positional Isomers: A Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-(p-tolyl)propionic acid and its ortho- and meta-isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, spectroscopic and chromatographic characteristics, and potential biological activities of these compounds. The information presented herein is supported by experimental data and established scientific principles to facilitate informed decisions in research and development.
Introduction: The Significance of Positional Isomerism
Positional isomerism, the variation in the location of a substituent on an aromatic ring, can profoundly influence a molecule's physical, chemical, and biological properties. In the context of drug discovery and materials science, understanding these differences is paramount. 3-(Tolyl)propionic acid, with its simple yet illustrative isomeric forms (ortho, meta, and para), serves as an excellent model system for exploring these structure-property relationships. The position of the methyl group on the phenyl ring can alter steric hindrance, electronic effects, and the overall molecular geometry, thereby impacting everything from melting point to receptor binding affinity.
Physicochemical Properties: A Quantitative Comparison
The fundamental physical characteristics of the three isomers of 3-(tolyl)propionic acid are summarized below. These properties provide a first-line differentiation between the isomers and are crucial for their handling, purification, and formulation.
| Property | 3-(o-tolyl)propionic acid | 3-(m-tolyl)propionic acid | This compound |
| CAS Number | 64444-93-3 | 3751-48-2[1] | 1505-50-6[2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂[2][3] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol [1] | 164.20 g/mol [2][3] |
| Melting Point | 80-82 °C | 58-60 °C | 115-118 °C[4][5] |
| Appearance | Solid | Solid | Crystalline Powder[5] |
Expert Insight: The significant difference in melting points, particularly the substantially higher melting point of the para-isomer, is a direct consequence of its greater molecular symmetry. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. This principle is a foundational concept in the physical characterization of positional isomers.
Spectroscopic Characterization: Unveiling the Structural Nuances
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of isomers. Each isomer exhibits a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra of the tolylpropionic acid isomers are distinguished primarily by the chemical shifts and splitting patterns of the aromatic protons.
-
This compound: Due to the symmetry of the para-substituted ring, two distinct signals, appearing as doublets, are expected for the aromatic protons.
-
3-(m-tolyl)propionic acid: The meta-isomer will display a more complex pattern in the aromatic region, typically with four distinct signals.
-
3-(o-tolyl)propionic acid: The ortho-isomer will also show a complex multiplet for the four aromatic protons.
The aliphatic protons of the propionic acid chain (the two methylene groups) will appear as triplets, with their chemical shifts being subtly influenced by the electronic environment of the aromatic ring.
¹³C NMR Spectroscopy: Carbon NMR provides complementary information. The number of unique signals in the aromatic region directly corresponds to the symmetry of the isomer.
-
This compound: Will show four signals in the aromatic region.
-
3-(m-tolyl)propionic acid: Will exhibit six distinct aromatic carbon signals.
-
3-(o-tolyl)propionic acid: Will also show six aromatic carbon signals.
The chemical shifts of the methyl and propionic acid carbons will also show slight variations between the isomers.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share characteristic absorptions for the carboxylic acid functional group: a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[6] The "fingerprint" region (below 1500 cm⁻¹) will contain distinct patterns of C-H bending and other skeletal vibrations that are unique to each isomer's substitution pattern.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely produce a molecular ion peak (M⁺) at m/z 164 for all three isomers.[1][2] The fragmentation patterns, however, can differ based on the stability of the resulting fragment ions. A common fragmentation pathway for propionic acids involves the loss of the carboxyl group.[7] For the tolylpropionic acids, a prominent fragment at m/z 105, corresponding to the tolylmethyl cation ([CH₃C₆H₄CH₂]⁺), is expected. The relative intensities of this and other fragment ions may vary between the ortho, meta, and para isomers due to subtle differences in ion stability.
Chromatographic Separation: Resolving the Isomers
The separation of positional isomers is a common challenge in analytical chemistry. Both gas and liquid chromatography can be employed, with the choice of method depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating these isomers. The slight differences in polarity and hydrophobicity arising from the methyl group's position can be exploited for separation.
This protocol is a starting point and should be optimized for your specific instrumentation and requirements.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice. For challenging separations, a phenyl-hexyl or biphenyl stationary phase may offer alternative selectivity.[8]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is recommended. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Program:
-
Start at 30% acetonitrile.
-
Linearly increase to 70% acetonitrile over 15 minutes.
-
Hold at 70% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
Causality in Method Design: The use of an acidic mobile phase is critical. At neutral pH, the carboxylic acids will be deprotonated, making them highly polar and poorly retained on a C18 column. The gradient elution allows for the separation of compounds with a range of polarities and ensures that all isomers are eluted with good peak shape in a reasonable time.
References
- 1. 3-(3-Methylphenyl)propionic acid | C10H12O2 | CID 138042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-甲苯)丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. gtfch.org [gtfch.org]
A Comparative Guide to 3-(p-Tolyl)propionic Acid as a Pharmaceutical Impurity Standard
This guide provides an in-depth technical comparison of 3-(p-Tolyl)propionic acid as a pharmaceutical impurity reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a nuanced analysis grounded in regulatory context and experimental best practices. We will explore the characteristics that define a robust impurity standard, compare this compound with a relevant structural isomer, and provide detailed analytical protocols to ensure its accurate identification and quantification.
The Regulatory Imperative: Contextualizing Impurity Standards
In pharmaceutical manufacturing, an impurity is any component present in a drug substance or drug product that is not the desired chemical entity.[1][2] The presence of these unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of a drug.[2][3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines to control these impurities.
Impurities are broadly classified into three categories:
-
Organic Impurities : These can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, and degradation products.[4][5]
-
Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, catalysts, and heavy metals.[5][6]
-
Residual Solvents : These are organic volatile chemicals used or produced in the manufacturing of drug substances or excipients.[7]
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for reporting, identifying, and qualifying impurities based on defined thresholds, which are determined by the maximum daily dose of the drug.[4][8] An impurity above the identification threshold (typically starting at 0.05%) must be structurally identified, while an impurity exceeding the qualification threshold requires toxicological data to establish its biological safety.[1][4] This regulatory landscape underscores the critical need for highly characterized and pure reference standards to ensure accurate analytical measurements.
Profile of a Potential Impurity: this compound
This compound (CAS 1505-50-6), also known as 4-methylbenzenepropanoic acid, is a carboxylic acid derivative.[9] While not as commonly cited as an impurity in a major drug product as some of its isomers, its structure suggests it could potentially arise as a process-related impurity. For instance, in a multi-step synthesis involving p-tolyl or propionic acid moieties, it could be an unreacted starting material, a synthetic byproduct, or a degradation product.
A high-quality reference standard for this compound must possess:
-
High Purity: Typically ≥98%, with a comprehensive Certificate of Analysis (CoA) detailing the purity assessment method and results.
-
Thorough Characterization: Structural confirmation via methods like NMR, Mass Spectrometry (MS), and IR spectroscopy.
-
Traceability: Manufactured under a quality system such as ISO 17034, ensuring competence and consistency in production.[10]
Comparative Analysis: Structural Isomers as Impurity Standards
To understand the practical application of this compound, it is instructive to compare it with a closely related and well-established impurity standard: 2-(p-Tolyl)propionic acid (CAS 938-94-3) . This isomer is recognized as Ibuprofen EP Impurity D , making it a critical reference material in the quality control of one of the world's most common non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]
This comparison is vital because while structurally similar, the two isomers will exhibit different chromatographic and spectroscopic behavior, which is the cornerstone of analytical separation and identification.
| Property | This compound | 2-(p-Tolyl)propionic Acid (Ibuprofen Impurity D) |
| CAS Number | 1505-50-6 | 938-94-3[11] |
| Molecular Formula | C₁₀H₁₂O₂[13] | C₁₀H₁₂O₂[12] |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol [12] |
| Structure | Propionic acid chain attached at the benzene ring's para position. | Propionic acid chain attached at the benzene ring's para position, with the methyl group on the alpha-carbon of the acid. |
| Melting Point | 115-118 °C | Not consistently reported, varies with racemic mixture vs. enantiomers. |
| Typical Role | Potential process-related impurity or starting material. | Known impurity and degradation product of Ibuprofen synthesis.[11] |
| Regulatory Status | General chemical reagent; used as a pharmaceutical standard when specifically sourced for this purpose. | Official impurity standard listed in the European Pharmacopoeia (EP) for Ibuprofen.[11] |
The key takeaway is that analytical methods must be specific enough to resolve these and other related impurities from the active pharmaceutical ingredient (API) and from each other. The choice of chromatographic column, mobile phase, and detector is paramount in achieving this specificity.
Analytical Methodologies for Quantification
The accurate detection and quantification of impurities like this compound rely on robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile organic impurities, while Gas Chromatography (GC) is preferred for volatile compounds and residual solvents.[14][15]
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale: Reversed-phase HPLC is the method of choice due to the moderate polarity and aromatic nature of this compound. The C18 stationary phase provides sufficient hydrophobic interaction for retention, while a UV detector is ideal as the benzene ring contains a chromophore that absorbs UV light. This method is designed to be a self-validating system by incorporating a system suitability test.
Experimental Protocol:
-
Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the drug substance sample at a concentration where the expected impurity level would be above the quantitation limit (e.g., 10 mg/mL).
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1200 Series HPLC or equivalent.[16]
-
Column: ZORBAX RRHT C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 220 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the five replicate injections should be ≤ 2.0%. The tailing factor should be ≤ 2.0. This ensures the system is performing with adequate precision and peak shape.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by the Standard Solution and the Sample Solution.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the area of the standard and the corresponding peak area in the sample.
-
Gas Chromatography (GC) for Volatile Analogs
Rationale: While this compound itself has a high boiling point, GC can be employed for its analysis, especially after derivatization to increase its volatility and thermal stability.[17] This is often the case for certain pharmacopoeial methods for related impurities.[18]
Experimental Protocol (with Derivatization):
-
Derivatization (Silylation):
-
Accurately weigh the standard or sample into a GC vial.
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 7890 Series GC with Flame Ionization Detector (FID).[16]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions.
-
Quantify using an internal standard or external standard method.
-
Workflow for Impurity Management
The use of an impurity standard like this compound is part of a larger, systematic workflow for ensuring drug quality. This process begins with detection and culminates in control, as mandated by ICH guidelines.
Caption: Workflow for managing pharmaceutical impurities according to ICH guidelines.
Conclusion
This compound serves as a crucial case study in the world of pharmaceutical impurity standards. While not an officially designated impurity for a major drug like its isomer, its potential to arise in various synthetic pathways makes it a relevant compound for quality control laboratories. The ability to distinguish it from structurally similar molecules is a testament to the specificity required of modern analytical methods. By employing robust, well-characterized reference standards in validated protocols, researchers and drug developers can confidently meet the stringent purity requirements set forth by global regulatory agencies, ultimately ensuring the safety and efficacy of pharmaceutical products.
References
- 1. pharma.gally.ch [pharma.gally.ch]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. jpionline.org [jpionline.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. moravek.com [moravek.com]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fbpharmtech.com [fbpharmtech.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-(p-Tolyl)propionic Acid | LGC Standards [lgcstandards.com]
- 13. scbt.com [scbt.com]
- 14. pharmtech.com [pharmtech.com]
- 15. omicsonline.org [omicsonline.org]
- 16. agilent.com [agilent.com]
- 17. jpharmsci.com [jpharmsci.com]
- 18. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Question of Chirality in 3-(p-Tolyl)propionic Acid
An In-Depth Technical Guide to Investigating the Bioactivity of 3-(p-Tolyl)propionic Acid Enantiomers for Researchers and Drug Development Professionals
In the landscape of pharmacologically active molecules, the spatial arrangement of atoms can be the determining factor between therapeutic efficacy and inertness, or even toxicity. This principle of stereochemistry is particularly critical for chiral molecules—compounds that exist as non-superimposable mirror images, or enantiomers. This compound, a derivative of propionic acid with a p-tolyl substituent, possesses a chiral center, and thus exists as (R)- and (S)-enantiomers.
While extensive research has been dedicated to the stereoselective bioactivity of the structurally related 2-arylpropionic acids (a class of non-steroidal anti-inflammatory drugs, or NSAIDs, commonly known as "profens"), a significant knowledge gap exists in the scientific literature regarding the specific bioactivities of the individual enantiomers of this compound. This guide serves as a comprehensive roadmap for researchers, outlining the established precedent for stereoselectivity in related compounds and providing a detailed experimental framework to elucidate and compare the potential bioactivities of the (R)- and (S)-enantiomers of this compound.
Part 1: The Precedent—Stereoselectivity in 2-Arylpropionic Acids (Profens)
To understand the potential importance of investigating the enantiomers of this compound, we must first look to its well-studied structural cousins, the 2-arylpropionic acids like ibuprofen and naproxen. The pharmacological activity of these profens is a classic example of enantioselectivity.
The anti-inflammatory, analgesic, and antipyretic effects of profens are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] It is almost exclusively the (S)-enantiomer that is responsible for this COX inhibition and the resulting therapeutic action.[1][2] The (R)-enantiomer is largely considered inactive in vitro.
However, the pharmacokinetic profile of many profens reveals a fascinating biological process: a unidirectional metabolic chiral inversion.[2][3] The inactive (R)-enantiomer can be converted in the body into the active (S)-enantiomer, effectively making the (R)-form a prodrug of its antipode.[2] This inversion is believed to proceed through the formation of an acyl-CoA thioester.[2]
This established stereospecificity in the profen class underscores the critical need to evaluate the enantiomers of any novel arylpropionic acid derivative individually.
Part 2: A Proposed Research Roadmap for Comparing this compound Enantiomers
Given the absence of direct comparative data, this section provides a robust, self-validating experimental workflow designed to comprehensively characterize the bioactivity of this compound enantiomers.
Step 1: Chiral Separation and Verification
The foundational step is the isolation of enantiomerically pure samples.
Protocol: Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for acidic compounds. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are excellent starting points.
-
Mobile Phase Optimization:
-
Begin with a normal-phase eluent system, typically a mixture of hexane/isopropanol or hexane/ethanol, with a small percentage of a carboxylic acid modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) to improve peak shape.
-
Screen different alcohol modifiers and ratios to achieve baseline separation (Resolution > 1.5).
-
-
Analysis and Fraction Collection:
-
Inject a solution of racemic this compound.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Once separation is achieved, perform semi-preparative or preparative HPLC runs to collect the individual enantiomer fractions.
-
-
Purity and Configuration Assessment:
-
Re-inject the collected fractions into the analytical chiral HPLC system to confirm enantiomeric excess (ee%).
-
Determine the absolute configuration ((R) vs. (S)) using techniques such as X-ray crystallography of a suitable derivative or by comparison to a stereochemically defined standard, if available.
-
Step 2: In Vitro Bioactivity Screening
Based on the known activities of arylpropionic acid derivatives, a logical starting point is to screen for anti-inflammatory, anti-cancer, and anti-bacterial properties.[1]
Protocol: COX-1 and COX-2 Inhibition Assay (Anti-inflammatory Potential)
This assay will determine if the enantiomers, like the profens, act as inhibitors of the key enzymes in the inflammatory pathway.
-
Assay Kit: Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX.
-
Reagent Preparation: Prepare stock solutions of (R)- and (S)-3-(p-Tolyl)propionic acid in a suitable solvent (e.g., DMSO). Prepare a dilution series for each enantiomer to determine IC₅₀ values. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.
-
Assay Procedure (following a typical kit protocol):
-
Add assay buffer, heme, and the respective COX-1 or COX-2 enzyme to each well of a 96-well plate.
-
Add the vehicle control, positive control, or the test enantiomer at various concentrations.
-
Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a further incubation period, add a colorimetric substrate to measure the peroxidase activity.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer against each COX isoform.
Caption: Workflow for assessing COX inhibition by the enantiomers.
Protocol: Cytotoxicity Assay (Anti-cancer Potential)
This assay measures the ability of the compounds to kill cancer cells.
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Cell Culture: Culture the cells in appropriate media and conditions until they reach ~80% confluency.
-
Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the (R)- and (S)-enantiomers. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay. Add the reagent to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each enantiomer on each cell line.
Protocol: Antimicrobial Susceptibility Testing
-
Microorganism Selection: Test against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method:
-
Prepare serial dilutions of each enantiomer in a 96-well plate using appropriate broth media.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
Step 3: Data Presentation and Interpretation
Summarize all quantitative data in clear, structured tables for easy comparison.
Table 1: Comparative In Vitro Bioactivity of this compound Enantiomers (Hypothetical Data)
| Assay Type | Target | (R)-enantiomer | (S)-enantiomer | Control |
| Anti-inflammatory | COX-1 IC₅₀ (µM) | >100 | 15.2 | SC-560: 0.009 |
| COX-2 IC₅₀ (µM) | >100 | 5.8 | Celecoxib: 0.005 | |
| Anti-cancer | A549 GI₅₀ (µM) | 85.3 | 82.1 | Doxorubicin: 0.1 |
| MCF-7 GI₅₀ (µM) | 91.0 | 89.5 | Doxorubicin: 0.08 | |
| Antimicrobial | S. aureus MIC (µg/mL) | >256 | 128 | Vancomycin: 1 |
| E. coli MIC (µg/mL) | >256 | >256 | Ciprofloxacin: 0.015 |
This table presents a hypothetical outcome to illustrate how results should be structured. Actual experimental data must be generated.
A significant difference in the IC₅₀, GI₅₀, or MIC values between the (R)- and (S)-enantiomers would provide strong evidence for stereoselective bioactivity.
Caption: Logical framework for interpreting bioactivity results.
Conclusion
While the bioactivity of this compound's enantiomers remains uncharacterized, the well-established precedent of stereoselectivity in the broader class of arylpropionic acids provides a compelling rationale for a thorough investigation. The experimental guide presented here offers a comprehensive, step-by-step framework for researchers to systematically separate, test, and compare these enantiomers. By elucidating their differential effects on inflammatory, cancerous, and microbial targets, the scientific community can fill a crucial knowledge gap and potentially uncover novel therapeutic leads. This structured approach, grounded in the principles of scientific integrity and causality, will ensure that the resulting data is robust, reliable, and poised to make a meaningful contribution to the field of drug discovery.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(p-Tolyl)propionic Acid
For researchers, scientists, and drug development professionals, the specificity of an analytical method is paramount. When developing assays for small molecules such as 3-(p-Tolyl)propionic acid, understanding and characterizing cross-reactivity is a critical step to ensure data integrity and reliable quantification. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound, offering insights into experimental design and data interpretation.
Introduction: The Challenge of Specificity with Small Molecules
This compound is a small molecule of interest in various research and development areas.[1][2][3] Its accurate quantification can be challenging, particularly in complex biological matrices where structurally similar compounds may be present. Cross-reactivity, the phenomenon where a detection method interacts with molecules other than the target analyte, can lead to inaccurate results, such as false positives or overestimated concentrations.[4][5][6] For small molecules like this compound, which lack the complex epitopes of larger biomolecules, the potential for cross-reactivity in immunoassays is a significant concern.[7]
This guide will explore and compare key analytical techniques for evaluating the cross-reactivity of this compound, providing the theoretical basis and practical protocols for their implementation. We will delve into immunoassay-based methods and orthogonal chromatographic techniques, equipping you with the knowledge to design robust and specific analytical methods.
Identifying Potential Cross-Reactants: A Structure-Activity Approach
A crucial first step in any cross-reactivity study is to identify potential interfering compounds. For this compound, this involves considering its structural analogs, metabolites, and other related molecules.
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Potential Cross-Reactivity |
| Ibuprofen | A widely used nonsteroidal anti-inflammatory drug (NSAID) that shares the propionic acid moiety. Due to its structural similarity, it is a prime candidate for cross-reactivity in immunoassays.[8][9][10] | |
| 3-(m-Tolyl)propionic acid | A positional isomer of the target analyte, differing only in the position of the methyl group on the benzene ring.[11] This subtle difference may not be easily distinguished by all analytical methods. | |
| 3-Amino-3-(p-tolyl)propionic acid | A derivative with an added amino group, which could potentially interact with antibodies developed against the parent compound.[10] | |
| 3-Acetamido-3-(p-tolyl)propionic acid | An acetylated derivative that maintains the core structure of this compound.[12] | |
| (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | A hydroxylated and aminated derivative that presents a different spatial and electronic configuration but retains the tolyl and propionic acid features.[13] | |
| Propionic acid | The core carboxylic acid structure of the target molecule.[14][15] While less likely to be a major cross-reactant in a highly specific assay, its potential interference should be considered, especially at high concentrations. |
Comparative Analysis of Cross-Reactivity Assessment Methods
The choice of analytical technique significantly impacts the assessment of cross-reactivity. Here, we compare two widely used methods: the competitive enzyme-linked immunosorbent assay (ELISA) and the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS). Surface Plasmon Resonance (SPR) is also discussed as a powerful tool for real-time binding analysis.
Competitive ELISA: A High-Throughput Screening Tool
Competitive ELISA is a common immunoassay format for the detection of small molecules.[4][6][7] In this assay, the sample analyte competes with a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal, creating an inverse relationship between concentration and signal.
Caption: Workflow of a competitive ELISA for small molecule detection.
-
High throughput and suitable for screening large numbers of samples.
-
Relatively low cost per sample.
-
High sensitivity can be achieved with optimized reagents.
-
Susceptible to matrix effects and interferences.[4]
-
Cross-reactivity with structurally similar compounds is a common issue.[5][7]
-
Development of a specific antibody can be time-consuming and resource-intensive.
Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics
SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[1][12][16] For cross-reactivity studies, the antibody specific to this compound is immobilized on the sensor chip, and the binding of the target analyte and potential cross-reactants is monitored.
Caption: Workflow for assessing cross-reactivity using Surface Plasmon Resonance.
-
Label-free detection, eliminating the need for conjugated analytes.
-
Provides real-time kinetic data (association and dissociation rates).[16]
-
Can be used to rank the binding affinities of different compounds.[16]
-
Requires specialized and expensive instrumentation.
-
Can be challenging for very small molecules due to the low signal response.[17]
-
Immobilization of the antibody can sometimes affect its binding properties.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[18][19][20] It is considered the gold standard for the quantification of small molecules in complex matrices due to its high specificity.
Caption: General workflow for LC-MS/MS analysis of small molecules.
-
Exceptional specificity due to the combination of chromatographic separation and mass-based detection.
-
High sensitivity and a wide dynamic range.
-
Ability to multiplex and analyze multiple compounds simultaneously.
-
Can distinguish between structurally very similar compounds, including isomers.
-
High initial instrument cost and maintenance expenses.
-
Requires skilled operators for method development and data analysis.
-
Matrix effects can still occur and need to be carefully managed.
Experimental Protocols
Protocol for Competitive ELISA Cross-Reactivity Study
This protocol outlines the steps for assessing the cross-reactivity of potential interfering compounds in a competitive ELISA for this compound.
Materials:
-
High-binding 96-well microplate
-
Purified antibody specific to this compound
-
This compound standard
-
Potential cross-reactant compounds (from Table 1)
-
Enzyme-conjugated this compound
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the anti-3-(p-Tolyl)propionic acid antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, mix the standards/cross-reactants with a fixed concentration of enzyme-conjugated this compound.
-
Transfer this mixture to the coated and blocked plate.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot the absorbance versus the log of the concentration for the standard and each cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100%
Protocol for LC-MS/MS Specificity Assessment
This protocol provides a general framework for developing a specific LC-MS/MS method to distinguish this compound from its potential cross-reactants.
Materials:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 HPLC column
-
This compound standard
-
Potential cross-reactant compounds
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other mobile phase additives
-
Sample extraction materials (e.g., solid-phase extraction cartridges)
Procedure:
-
Standard Preparation: Prepare individual and mixed standard solutions of this compound and each potential cross-reactant in a suitable solvent.
-
Mass Spectrometric Tuning: Infuse each standard solution directly into the mass spectrometer to optimize the ionization and fragmentation parameters. Determine the optimal precursor ion and at least two product ions for each compound to be used in Multiple Reaction Monitoring (MRM) mode.
-
Chromatographic Method Development:
-
Develop an HPLC method that provides baseline separation of this compound from all potential cross-reactants. This may involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.
-
Inject the mixed standard solution to confirm the chromatographic separation and retention times of all analytes.
-
-
Sample Preparation Method Development: Develop a sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract the analytes from the matrix of interest and minimize matrix effects.
-
Method Validation: Validate the final LC-MS/MS method for specificity by analyzing blank matrix samples and matrix samples spiked with each potential cross-reactant to ensure no interfering peaks are observed at the retention time of this compound.
Conclusion and Recommendations
The selection of an appropriate analytical method for studying the cross-reactivity of this compound is crucial for obtaining reliable and accurate data. While competitive ELISA offers a high-throughput platform for initial screening, its inherent susceptibility to cross-reactivity necessitates confirmation with a more specific method. SPR provides valuable real-time binding information but can be challenging for small molecules.
For definitive and quantitative cross-reactivity assessment, LC-MS/MS is the recommended methodology . Its superior specificity allows for the unambiguous differentiation of this compound from its structurally similar analogs and potential metabolites.
When developing any assay for this compound, a thorough investigation of potential cross-reactants, guided by structural similarity, is essential. By employing a multi-faceted approach that combines predictive assessment with rigorous experimental validation using techniques like competitive ELISA and, most importantly, LC-MS/MS, researchers can ensure the development of robust, specific, and reliable analytical methods.
References
- 1. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. biomeda.com [biomeda.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Cross reactivity among NSAIDs [aaaai.org]
- 11. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 13. [PDF] Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs. | Semantic Scholar [semanticscholar.org]
- 14. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fao.org [fao.org]
- 16. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an Analytical Method for 3-(p-Tolyl)propionic Acid Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of a quantitative method for 3-(p-Tolyl)propionic acid. Grounded in scientific principles and regulatory expectations, this document will navigate the critical choices in method development and validation, supported by experimental rationale and data.
Introduction: The Significance of this compound and the Imperative for Validated Quantification
This compound is a carboxylic acid derivative with a molecular weight of 164.20 g/mol .[1][2][3][4] Its structural components, including a tolyl group, make it a subject of interest in various chemical and pharmaceutical contexts. As with any compound intended for or related to pharmaceutical use, the ability to accurately quantify it in various matrices is a cornerstone of quality control, pharmacokinetic studies, and stability testing. A validated analytical method ensures that the measurements are reliable, reproducible, and fit for their intended purpose, forming the bedrock of regulatory compliance and scientific integrity.
The validation process is not merely a checklist of experiments but a systematic demonstration that the analytical procedure is suitable for its intended use.[5][6] This guide will delve into the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely adopted technique for the analysis of organic acids.[7][8][9][10] We will explore and compare critical methodological choices, providing the rationale behind selecting specific detectors and chromatographic columns to achieve a robust and reliable quantitative method.
The Regulatory Framework: A Foundation in ICH and FDA Guidelines
The validation of analytical procedures is governed by internationally harmonized guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13][14][15] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[5][11][12][16][17][18][19]
The core validation parameters that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[20]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[20]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
-
Accuracy: The closeness of the test results to the true value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21]
This guide will be framed around these principles, demonstrating how to design experiments to satisfy these requirements.
The Core Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of a vast array of pharmaceutical compounds, including organic acids. Its wide applicability, high resolution, and sensitivity make it the technique of choice for quantifying this compound. The separation is typically achieved on a reversed-phase column where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Workflow for HPLC Method Validation
Caption: A flowchart illustrating the systematic workflow for the development and subsequent validation of an HPLC method.
Comparative Analysis of HPLC Methodologies
The performance of an HPLC method is critically dependent on the choice of the detector and the chromatographic column. Below is a comparison of common choices for the analysis of this compound.
| Feature | UV-Vis Detector (DAD/PDA) | Mass Spectrometry (MS) Detector |
| Principle | Measures the absorbance of UV or visible light by the analyte.[22] | Measures the mass-to-charge ratio of ionized analytes. |
| Selectivity | Moderate. Relies on the presence of a chromophore. Potential for interference from co-eluting compounds with similar UV spectra. | High. Provides structural information and can differentiate compounds with the same retention time but different masses. |
| Sensitivity | Good, typically in the nanogram range.[23] | Excellent, often in the picogram or femtogram range.[23] |
| Cost & Complexity | Lower cost, simpler to operate and maintain.[22] | Higher initial investment and operational complexity. |
| Application | Ideal for routine quality control and assays where the analyte is well-characterized and present at moderate concentrations.[23] | Suited for complex matrices, trace-level analysis, and when definitive identification is required.[24] |
Expert Insight: For the routine quantification of this compound in a well-defined matrix (e.g., a drug substance), a UV-Vis detector, particularly a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is often sufficient and cost-effective.[22][25] The aromatic ring in the molecule provides a strong chromophore, making it amenable to UV detection. An LC-MS would be the preferred choice when analyzing complex biological samples or for impurity profiling where high sensitivity and specificity are paramount.
| Feature | C18 (Octadecylsilane) Column | Phenyl-Hexyl Column |
| Stationary Phase | A nonpolar alkyl chain.[26] | A phenyl ring linked to the silica surface by a hexyl chain.[27] |
| Separation Mechanism | Primarily based on hydrophobic interactions.[28] | Mixed-mode separation involving hydrophobic interactions and π-π interactions with aromatic analytes.[26][27][28] |
| Selectivity | Excellent for general-purpose reversed-phase separations. | Enhanced selectivity for aromatic and unsaturated compounds.[29][30] Can provide different elution orders compared to C18.[28] |
| Application | Widely used for a broad range of analytes. | Particularly useful for separating aromatic isomers or compounds with subtle structural differences in their aromatic moieties.[30] |
Expert Insight: While a C18 column is a robust starting point for many organic acids,[8] a Phenyl-Hexyl column can offer unique selectivity for this compound due to the potential for π-π interactions between the phenyl groups of the stationary phase and the tolyl group of the analyte.[27] This can be advantageous in resolving the analyte from structurally similar impurities, especially those that may also be aromatic.
Decision Tree for Method Selection
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(4-METHYLPHENYL)PROPIONIC ACID | 1505-50-6 [chemicalbook.com]
- 4. This compound 98 1505-50-6 [sigmaaldrich.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scioninstruments.com [scioninstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. jordilabs.com [jordilabs.com]
- 14. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 15. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. ICH Official web site : ICH [ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. youtube.com [youtube.com]
- 22. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 23. Comparing HPLC Detectors: Sensitivity and Range Analysis [eureka.patsnap.com]
- 24. mastelf.com [mastelf.com]
- 25. marshallscientific.com [marshallscientific.com]
- 26. support.waters.com [support.waters.com]
- 27. separationmethods.com [separationmethods.com]
- 28. lcms.cz [lcms.cz]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Impurity Profiling of Synthesized 3-(p-Tolyl)propionic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality control step; it is a fundamental requirement for safety and efficacy. The process of impurity profiling—the identification, quantification, and characterization of unwanted chemicals in an API—is mandated by global regulatory bodies and is critical throughout the drug development lifecycle.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques used for the impurity profiling of synthesized 3-(p-Tolyl)propionic acid, a key intermediate in various chemical syntheses. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering a field-proven perspective on building a robust, self-validating impurity control strategy.
The Synthetic Landscape and Anticipated Impurities
The impurity profile of any API is intrinsically linked to its synthetic route.[3] A common laboratory synthesis of this compound involves the reaction of 3-(4-methylphenyl)propionic acid with a reagent like oxalyl chloride in a solvent such as dichloromethane.[4] This pathway, while effective, can introduce several classes of impurities that must be meticulously monitored.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Potential Species | Probable Source |
| Organic Impurities | Unreacted Starting Material (3-(4-methylphenyl)propionic acid) | Incomplete reaction.[5][6] |
| By-products (e.g., dimers, products of side-reactions) | Non-specific reactions of intermediates.[5] | |
| Intermediates (e.g., 3-(4-methylphenyl)propionyl chloride) | Incomplete reaction or hydrolysis post-reaction.[4] | |
| Degradation Products | Instability of the API under specific pH, light, or temperature conditions.[5] | |
| Inorganic Impurities | Reagent Residues (e.g., chloride salts) | From reagents like oxalyl chloride.[5] |
| Catalysts / Metals | Carry-over from previous synthetic steps or leaching from equipment.[5][7] | |
| Residual Solvents | Dichloromethane | The reaction solvent.[4][5] |
Understanding these potential impurities is the first pillar of a targeted analytical strategy. A comprehensive approach does not rely on a single technique but rather employs a suite of orthogonal methods to ensure all potential impurities are detected and controlled.[8]
Comparative Analysis of Core Analytical Techniques
The three pillars of modern impurity profiling are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and is suited for different types of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the gold standard for analyzing non-volatile organic impurities due to its high resolving power, sensitivity, and quantitative accuracy.[2][6] For organic acids like this compound, Reversed-Phase HPLC with ion suppression is the method of choice.
The Causality Behind Ion Suppression: Carboxylic acids are often ionized under neutral pH conditions, making them highly polar and poorly retained on non-polar stationary phases (like C18). By acidifying the mobile phase to a pH at least 2 units below the pKa of the analyte, the carboxylic acids are protonated (suppressed from their ionic form).[9] This makes them less polar, significantly increasing their retention and enabling effective separation from other components.[9]
References
- 1. ijpsr.com [ijpsr.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Ich guidelines for impurity profile [wisdomlib.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. benchchem.com [benchchem.com]
- 7. ijdra.com [ijdra.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. agilent.com [agilent.com]
A Comparative Benchmarking Guide to the Synthesis of 3-(p-Tolyl)propionic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project execution. 3-(p-Tolyl)propionic acid, a valuable building block in the synthesis of various pharmaceuticals and advanced materials, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in experimental data and practical insights. We will dissect each methodology, evaluating them on key performance indicators including yield, scalability, cost-effectiveness, safety, and environmental impact.
Introduction to this compound: Significance and Synthetic Challenges
This compound, also known as 4-methylbenzenepropanoic acid, possesses a simple yet versatile structure.[1] Its derivatives have shown promise in various therapeutic areas, making its efficient synthesis a topic of considerable interest. The primary challenge in its synthesis lies in the formation of the carbon-carbon bond that connects the propyl chain to the p-tolyl group. A variety of synthetic strategies have been developed to achieve this, each with its own set of advantages and drawbacks. This guide will focus on the most prominent and practical of these routes, providing the necessary data for an informed decision on which method best suits your specific research or production needs.
Comparative Analysis of Synthetic Routes
To provide a clear and concise overview, the following table summarizes the key metrics for the most common synthetic routes to this compound. A detailed discussion of each route follows.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Cost of Key Starting Materials | Safety & Environmental Considerations |
| Route 1: Knoevenagel Condensation & Hydrogenation | p-Tolualdehyde, Malonic acid | Piperidine/Pyridine, H₂/Pd/C | High (overall) | Low to Moderate | Pyridine is toxic; Hydrogenation requires specialized equipment. |
| Route 2: Malonic Ester Synthesis | 4-Methylbenzyl halide, Diethyl malonate | Sodium ethoxide, Strong acid/base | Good to High | Moderate | Use of strong bases; potential for dialkylation byproducts.[2] |
| Route 3: Heck Reaction | 4-Iodotoluene or 4-Bromotoluene, Ethyl acrylate | Palladium catalyst, Phosphine ligand, Base | Good | High (catalyst and ligand) | Palladium catalysts can be expensive and require removal from the final product; phosphine ligands can be air-sensitive and toxic.[3] |
| Route 4: Suzuki Coupling | 4-Tolylboronic acid, Ethyl 3-bromopropionate | Palladium catalyst, Ligand, Base | Good to High | High (catalyst and boronic acid) | Similar to Heck reaction; boronic acids can be moisture-sensitive.[4] |
| Route 5: Arndt-Eistert Homologation | p-Tolylacetic acid | Oxalyl chloride, Diazomethane, Silver oxide | Good | Moderate | Extreme caution required : Diazomethane is highly toxic and explosive.[5][6][7] |
In-Depth Analysis and Experimental Protocols
Route 1: Knoevenagel Condensation followed by Hydrogenation
This classical two-step approach is one of the most reliable and cost-effective methods for the synthesis of this compound.
Causality of Experimental Choices: The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds.[8] The use of piperidine in pyridine is a traditional and effective catalytic system for this transformation. The subsequent catalytic hydrogenation is a clean and efficient method for reducing the double bond to afford the desired saturated carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of (E)-3-(p-Tolyl)acrylic acid (p-Methylcinnamic acid)
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-tolualdehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).
-
Add piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain (E)-3-(p-tolyl)acrylic acid. A typical yield is in the range of 85-95%.
Step 2: Hydrogenation to this compound
-
In a hydrogenation vessel, dissolve the (E)-3-(p-tolyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of hydrogen uptake).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound. This step typically proceeds with near-quantitative yield.[9][10]
Logical Relationship Diagram:
Caption: Knoevenagel condensation followed by hydrogenation workflow.
Route 2: Malonic Ester Synthesis
This route offers a direct approach to building the propionic acid side chain from a benzyl halide.
Causality of Experimental Choices: The malonic ester synthesis is a versatile method for preparing carboxylic acids.[2][11][12][13][14] The acidity of the α-protons of diethyl malonate allows for easy formation of an enolate, which acts as a nucleophile to displace the halide from 4-methylbenzyl halide. Subsequent hydrolysis and decarboxylation yield the desired product.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add 4-methylbenzyl chloride or bromide (1.0 eq) dropwise and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add a solution of sodium hydroxide (excess) and reflux for 2-3 hours to hydrolyze the ester.
-
Cool the mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation.
-
Cool the mixture, and the product will precipitate. Filter, wash with cold water, and recrystallize from a suitable solvent to obtain this compound. Typical yields are in the range of 70-85%.
Reaction Pathway Diagram:
Caption: Malonic ester synthesis pathway.
Route 3 & 4: Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)
These modern synthetic methods offer high efficiency and functional group tolerance but come at a higher cost.
Causality of Experimental Choices: The Heck reaction couples an aryl halide with an alkene,[3] while the Suzuki coupling joins an aryl boronic acid with an organohalide.[4] Both are powerful tools for C-C bond formation. For this compound, a Heck reaction would typically involve coupling 4-iodotoluene with an acrylate ester, followed by hydrolysis and reduction. A Suzuki coupling could involve reacting 4-tolylboronic acid with a 3-halopropionate ester, followed by hydrolysis.
Generalized Experimental Protocol (Suzuki Coupling Example):
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-tolylboronic acid (1.2 eq), ethyl 3-bromopropionate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ester is then hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification) to yield this compound. Overall yields for the two steps are typically in the range of 75-90%.
Catalytic Cycle Visualization (Suzuki Coupling):
References
- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. Curly Arrow: Diazomethane and the Arndt-Eistert Homologation [curlyarrow.blogspot.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. askthenerd.com [askthenerd.com]
- 12. Malonic Ester Synthesis [organic-chemistry.org]
- 13. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of 3-(p-Tolyl)propionic Acid and Its Derivatives
Abstract: This guide provides a comprehensive comparative analysis of key spectroscopic techniques for the characterization of 3-(p-tolyl)propionic acid and its derivatives, specifically the methyl ester and N-benzyl amide. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and comparative data to facilitate structural elucidation and purity assessment. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging spectroscopy in chemical analysis.
Introduction: The Significance of this compound Derivatives
This compound is a carboxylic acid derivative of toluene that serves as a valuable building block in the synthesis of a variety of organic compounds. Its derivatives, including esters and amides, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Accurate and unambiguous structural characterization is a cornerstone of chemical research and development. Spectroscopic techniques are the workhorse for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for the characterization of this compound and two of its key derivatives: methyl 3-(p-tolyl)propionate and N-benzyl-3-(p-tolyl)propionamide.
The rationale for selecting these derivatives lies in the distinct spectroscopic signatures introduced by the ester and amide functionalities, providing a clear basis for comparison against the parent carboxylic acid. This allows us to explore how subtle changes in the carboxyl group manifest across different spectroscopic platforms.
The Spectroscopic Toolkit: An Overview
A multi-spectroscopic approach is essential for comprehensive structural elucidation. Each technique probes different aspects of molecular structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and the chemical environment of atoms.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. The carbonyl (C=O) stretching vibration is a particularly powerful diagnostic tool for the compounds in this guide.[1][2][3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring.[4][5][6]
-
Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation patterns.[7][8][9]
The following sections will provide a detailed comparative analysis of the spectroscopic data for this compound and its methyl ester and N-benzyl amide derivatives.
Comparative Spectroscopic Analysis
Chemical Structures of the Analytes
To establish a baseline for our analysis, let's visualize the structures of the parent acid and its derivatives.
Figure 1: Chemical structures of the analytes.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By comparing the spectra of our three compounds, we can pinpoint the changes occurring at the carboxylic acid moiety.
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is useful for ensuring the observation of exchangeable protons like -OH and -NH.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or 500 MHz spectrometer is suitable for obtaining high-resolution spectra.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for good signal-to-noise.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A 2-second delay is a good starting point.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals.
| Compound | Ar-H (ppm) | -CH₂-CH₂- (ppm) | Ar-CH₃ (ppm) | Other (ppm) |
| This compound | ~7.1 (d), ~7.0 (d) | ~2.9 (t), ~2.6 (t) | ~2.3 (s) | ~11-12 (br s, -COOH) |
| Methyl 3-(p-tolyl)propionate | ~7.1 (d), ~7.0 (d) | ~2.9 (t), ~2.6 (t) | ~2.3 (s) | ~3.6 (s, -OCH₃) |
| N-benzyl-3-(p-tolyl)propionamide | ~7.3-7.1 (m) | ~2.9 (t), ~2.5 (t) | ~2.3 (s) | ~7.2 (m, Ph-CH₂), ~4.4 (d, -CH₂-Ph), ~5.8 (br t, -NH) |
Data is compiled from typical chemical shift ranges and is solvent-dependent.
Causality and Interpretation:
-
The aromatic protons (Ar-H) and the tolyl methyl protons (Ar-CH₃) remain largely unaffected by the modification of the carboxyl group, as they are distant from the reaction center.
-
The protons of the propionyl chain (-CH₂-CH₂-) show minor shifts but their triplet multiplicity, arising from coupling to the adjacent CH₂ group, remains constant.[2][7]
-
The key differentiating signals are in the "Other" column. The broad singlet for the carboxylic acid proton (-COOH) between 10-13 ppm is highly characteristic.[7][10] This signal disappears upon derivatization.
-
For the methyl ester, a sharp singlet appears around 3.6 ppm, corresponding to the three equivalent protons of the methoxy group (-OCH₃).
-
The N-benzyl amide introduces more complexity, with signals for the benzyl aromatic protons, the benzylic methylene protons (-CH₂-Ph), and the amide proton (-NH). The amide proton often appears as a broad signal due to quadrupole broadening and chemical exchange.
| Compound | C=O (ppm) | Ar-C (ppm) | -CH₂-CH₂- (ppm) | Ar-CH₃ (ppm) | Other (ppm) |
| This compound | ~179 | ~128-140 | ~36, ~30 | ~21 | - |
| Methyl 3-(p-tolyl)propionate | ~173 | ~128-140 | ~36, ~30 | ~21 | ~52 (-OCH₃) |
| N-benzyl-3-(p-tolyl)propionamide | ~172 | ~127-140 | ~38, ~31 | ~21 | ~138 (Ph-C), ~128-127 (Ph-CH), ~44 (-CH₂-Ph) |
Data is compiled from typical chemical shift ranges and is solvent-dependent.
Causality and Interpretation:
-
The carbonyl carbon (C=O) is highly deshielded and its chemical shift is sensitive to the nature of the substituent.[1][2] The carboxylic acid carbonyl is the most deshielded (~179 ppm), while the ester and amide carbonyls appear slightly upfield (~172-173 ppm).[10]
-
The aromatic and aliphatic carbons of the 3-(p-tolyl)propionyl moiety are largely unperturbed.
-
The methyl ester is easily identified by the appearance of a signal around 52 ppm for the methoxy carbon.
-
The N-benzyl amide shows additional signals for the benzyl group carbons.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of functional groups. The carbonyl (C=O) stretching frequency is particularly informative for distinguishing between our three compounds.
-
Instrument Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
| Compound | C=O Stretch (cm⁻¹) | O-H / N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~1700 (strong) | ~2500-3300 (very broad) | ~2850-3050 | ~1200-1300 (C-O stretch) |
| Methyl 3-(p-tolyl)propionate | ~1735 (strong) | - | ~2850-3050 | ~1150-1250 (C-O stretch) |
| N-benzyl-3-(p-tolyl)propionamide | ~1640 (strong) | ~3300 (medium, sharp) | ~2850-3050 | ~1550 (N-H bend) |
Data is compiled from typical IR absorption ranges.
Causality and Interpretation:
-
The position of the carbonyl stretch is highly diagnostic.[1][2][11]
-
Carboxylic Acid: The C=O stretch in the hydrogen-bonded dimer of a carboxylic acid appears around 1700 cm⁻¹.[12] This is accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of carboxylic acids.[10][12]
-
Ester: The C=O stretch of an ester is found at a higher frequency, typically around 1735 cm⁻¹, due to the inductive effect of the oxygen atom.[1][2] The broad O-H band is absent.
-
Amide: The C=O stretch of a secondary amide is at a lower frequency, around 1640 cm⁻¹, due to resonance donation from the nitrogen atom, which imparts more single-bond character to the C=O bond.[1][3] A characteristic N-H stretch is also observed around 3300 cm⁻¹.
-
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy is useful for analyzing compounds with chromophores, such as the aromatic ring in our analytes.
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is around 10⁻⁵ M.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use matched quartz cuvettes.
-
Blank: Use the pure solvent as a blank.
-
-
Data Acquisition: Scan the wavelength range from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
| Compound | λ_max (nm) |
| This compound | ~260-270 |
| Methyl 3-(p-tolyl)propionate | ~260-270 |
| N-benzyl-3-(p-tolyl)propionamide | ~260-270 |
Data is estimated based on the p-tolyl chromophore.
Causality and Interpretation:
-
The UV-Vis spectra of all three compounds are expected to be very similar. The primary chromophore responsible for UV absorption is the p-tolyl group (a substituted benzene ring).[4][13]
-
The π → π* transitions of the benzene ring typically give rise to absorption bands in the 250-270 nm region.[5][6]
-
Since the modifications to the carboxyl group are electronically isolated from the aromatic ring by the ethyl chain, they have a negligible effect on the λ_max.
-
Therefore, UV-Vis spectroscopy is excellent for confirming the presence of the aromatic ring but is not a useful technique for distinguishing between these three derivatives.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| This compound | 164 | 119 ([M-COOH]⁺), 91 (tropylium ion) |
| Methyl 3-(p-tolyl)propionate | 178 | 119 ([M-COOCH₃]⁺), 91 (tropylium ion) |
| N-benzyl-3-(p-tolyl)propionamide | 253 | 162 ([M-CH₂Ph]⁺), 106 ([NHCH₂Ph]⁺), 91 (tropylium ion) |
Causality and Interpretation:
-
Molecular Ion: The molecular ion peak (M⁺) directly confirms the molecular weight of each compound, providing a clear distinction between them. Aromatic compounds tend to show a prominent molecular ion peak.[8]
-
Fragmentation:
-
A common fragmentation pathway for all three compounds is the cleavage of the bond between the ethyl chain and the aromatic ring, leading to the formation of the stable tropylium ion at m/z 91.
-
Carboxylic Acid: A characteristic fragmentation is the loss of the carboxyl group (-COOH, 45 Da), though loss of OH (17 Da) can also be observed.[8][12]
-
Ester: The ester can undergo fragmentation with the loss of the methoxycarbonyl group (-COOCH₃, 59 Da).
-
Amide: The amide exhibits more complex fragmentation, including cleavage of the N-benzyl bond.
-
Figure 3: A multi-spectroscopic approach leads to confident structural confirmation.
Conclusion: A Synthesized View
This guide demonstrates that a comparative, multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its derivatives.
-
NMR spectroscopy offers the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework and providing clear, diagnostic signals for the functional group modifications.
-
IR spectroscopy serves as a rapid and effective method for identifying the key functional group (carboxylic acid, ester, or amide) through the characteristic position of the carbonyl stretching frequency.
-
Mass spectrometry provides definitive confirmation of the molecular weight of each derivative and offers complementary structural information through predictable fragmentation patterns.
-
UV-Vis spectroscopy , while useful for confirming the presence of the aromatic chromophore, lacks the specificity to differentiate between these closely related derivatives.
By understanding the strengths and limitations of each technique and the causal relationships between molecular structure and spectral output, researchers can confidently and efficiently characterize novel compounds, ensuring the integrity and validity of their scientific findings.
References
- 1. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 2. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 3. fiveable.me [fiveable.me]
- 4. ijermt.org [ijermt.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(p-Tolyl)propionic Acid in a Laboratory Setting
Welcome to a definitive resource for the responsible management of 3-(p-Tolyl)propionic acid waste. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols. By integrating robust scientific principles with field-proven practices, we aim to empower your laboratory with the knowledge to handle this chemical confidently and safely from procurement to disposal.
The fundamental principle governing all laboratory work is to begin no activity without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[1] This document provides the essential, immediate safety and logistical information necessary to formulate such a plan for this compound.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Before we can discuss disposal, we must first understand the intrinsic properties of this compound. A thorough risk assessment is the cornerstone of any effective safety protocol.
This compound (CAS No. 1505-50-6) is a solid carboxylic acid. While not classified as acutely toxic, its hazard profile necessitates careful handling to mitigate risks to personnel and the environment.
| Hazard Classification | Description | Primary Exposure Routes | Source |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | Dermal | [2][3][4][5][6] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation, potentially leading to damage if not addressed promptly. | Ocular | [2][3][4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation | [2][4][5][6] |
| Combustible Solid | As a fine dust, it may form explosive mixtures with air. | N/A |
Expert Insight: The primary risks associated with this compound are localized irritation upon direct contact or inhalation. The carboxylic acid functional group contributes to its irritant properties. Therefore, all handling and disposal procedures are designed to prevent the generation of dust and to avoid direct contact with skin and eyes.
The Regulatory Landscape: Navigating Compliance
In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This regulation establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it's created until its final disposal.[7][8][9] Additionally, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[10][11][12]
Is this compound a RCRA Hazardous Waste?
A waste is considered hazardous under RCRA if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[13] this compound is not a listed hazardous waste. While it is a carboxylic acid, it is a solid and not expected to meet the definition of corrosivity (pH ≤ 2 or ≥ 12.5) in its pure form. Therefore, uncontaminated this compound is generally not considered a characteristic RCRA hazardous waste.
However, it is crucial to remember that state and local regulations can be more stringent than federal laws.[13] Furthermore, if the chemical is mixed with a solvent or another substance, the entire mixture could be classified as hazardous.
Trustworthiness Check: Always assume that all chemical wastes are hazardous and must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[13] This approach ensures compliance and minimizes risk.
Standard Operating Procedure for Disposal of this compound Waste
This section outlines the step-by-step protocol for the routine disposal of solid this compound waste and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, don the appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective gloves (e.g., nitrile).[3]
-
Eye Protection: Use safety glasses with side shields or goggles.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or work in a ventilated area like a chemical fume hood.
-
Skin and Body Protection: Wear a lab coat.[14]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and ensure cost-effective disposal.[15][16]
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.[13][15] A wide-mouth plastic or glass jar with a screw-top lid is suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[17][18]
-
Accumulation: Collect waste this compound and any contaminated items (e.g., weighing papers, contaminated gloves, paper towels) in this designated container.
-
Container Management: Keep the waste container closed at all times except when adding waste.[13][18] This is a common regulatory violation and a primary cause of laboratory air contamination.
Step 3: Storage and Disposal Request
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][18] This area should be near the point of generation and under the control of laboratory personnel.[1]
-
Pickup Request: Once the container is full or you are finished with the project, arrange for disposal through your institution's EHS department or a licensed chemical waste contractor. Follow your facility's specific procedures for requesting a waste pickup.
The diagram below illustrates the decision-making process for proper waste stream management.
Caption: Waste disposal decision workflow for this compound.
Emergency Procedures: Spill Response Protocol
Even with careful planning, spills can occur. Being prepared with a clear, rehearsed plan is essential for safety. This protocol is intended for minor, incidental spills that can be safely managed by trained laboratory personnel.[19]
Step 1: Assess and Alert
-
Alert personnel in the immediate area of the spill.[19]
-
If the spill is large, involves highly toxic materials, or poses a fire hazard, evacuate the area and contact your institution's emergency response team immediately.
Step 2: Control and Contain
-
Don the appropriate PPE as outlined in Section 3.
-
Prevent the solid powder from becoming airborne. Do not sweep dry powder. If necessary, you can gently cover the spill with a plastic-backed absorbent pad.
-
Control the spread of the powder by creating a dike with an inert absorbent material like vermiculite or sand around the spill's perimeter.[20][21]
Step 3: Clean Up
-
Gently scoop or sweep the spilled material and absorbent into a designated waste container.[19] Use non-sparking tools if there is any fire risk.
-
For residual powder, you can dampen a paper towel with water (or an appropriate solvent if the powder is not water-soluble) to wipe the surface. Be aware that this will create a liquid waste that must also be disposed of properly.
Step 4: Decontaminate and Dispose
-
Place all cleanup materials (absorbent, contaminated gloves, paper towels) into a sealable bag or container.[20][21]
-
Label the container as hazardous waste, listing "Spill cleanup residue: this compound."
-
Dispose of the waste through your institution's hazardous waste program.[20]
-
Wash the affected area with soap and water.[19]
-
Restock any spill kit materials that were used.[19]
The following flowchart details the procedural steps for managing a minor laboratory spill.
Caption: Step-by-step workflow for minor spill cleanup.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your facility.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1505-50-6 Name: this compound [xixisys.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. era-environmental.com [era-environmental.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. epa.gov [epa.gov]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. osha.gov [osha.gov]
- 13. pfw.edu [pfw.edu]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. usbioclean.com [usbioclean.com]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 18. epa.gov [epa.gov]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. acs.org [acs.org]
- 21. qmul.ac.uk [qmul.ac.uk]
Navigating the Safe Handling of 3-(p-Tolyl)propionic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth information on the safe handling of 3-(p-Tolyl)propionic acid, moving beyond basic safety data sheets to offer practical, field-proven insights. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the hazard profile of this compound is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation, such as during bulk transfers or when preparing concentrated solutions. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. For incidental contact, such as handling sealed containers, nitrile gloves are suitable. For prolonged contact or when working with solutions, neoprene or butyl rubber gloves offer greater protection. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[1][2] |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Pre-Handling Preparations:
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, readily available to avoid leaving the designated area unnecessarily.
-
Review Safety Data Sheet (SDS): Always have the most current SDS accessible and review it before handling the chemical.
Handling the Solid Compound (e.g., Weighing):
The primary hazard when handling the solid form of this compound is the inhalation of airborne dust.
-
Work in a Fume Hood: All transfers and weighing of the solid should be performed within a chemical fume hood.[3]
-
Minimize Dust Generation: Use a spatula to carefully transfer the solid. Avoid pouring the powder from a height or any actions that could create dust.
-
Use Appropriate Vessels: Weigh the compound in a tared, lidded container to minimize the risk of spillage and dust dispersion.
-
Immediate Cleanup: Clean any spills immediately with a wet paper towel to prevent the dust from becoming airborne. Dispose of the contaminated paper towel in the designated solid waste container.
Preparing Solutions:
-
Add Solid to Solvent: When dissolving the compound, slowly add the solid this compound to the solvent to prevent splashing.
-
Maintain Ventilation: Keep the solution within the chemical fume hood during preparation.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic acids. Do not mix with other waste streams.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste.
Disposal Procedures:
-
Neutralization: Due to its acidic nature, small quantities of dilute solutions may be neutralized with a weak base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposal, if permitted by your institution's and local regulations. Always add the base slowly and with stirring in a fume hood.
-
Incineration: For larger quantities or concentrated waste, disposal should be carried out by a licensed hazardous waste disposal company, typically via incineration.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment, while upholding the highest standards of scientific integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
